Muscone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclopentadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052192 | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |
| Record name | Muskone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6214 | |
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| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-1-cyclopentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9921 g/cu cm @ 17 °C | |
| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW | |
CAS No. |
541-91-3 | |
| Record name | (±)-Muscone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muskone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadecanone, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylcyclopentadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentadecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.997 | |
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| Record name | MUSCONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MUSKONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8.60 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylcyclopentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Mechanisms of Muscone: A Technical Guide for Researchers
An In-depth Examination of the Core Action and Associated Signaling Pathways of a Key Olfactory and Pharmacological Compound
Introduction
Muscone, a 15-membered macrocyclic ketone, is the principal fragrant component of natural musk, a substance historically prized in perfumery and traditional medicine.[1][2] Beyond its characteristic scent, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for drug development professionals.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with olfactory receptors and its modulation of various intracellular signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.
Core Mechanism of Action: Olfactory Receptor Activation
The primary mechanism of action for this compound's olfactory perception is its function as an agonist for specific G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). In humans, this compound primarily targets OR5AN1 and, to a lesser extent, interacts with other ORs. The equivalent receptor in mice is MOR215-1.
The activation of these receptors is a highly specific process governed by the three-dimensional structure of the this compound molecule and the architecture of the receptor's binding pocket. Molecular modeling and site-directed mutagenesis studies have revealed that the interaction is stabilized by a combination of:
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Hydrogen Bonding: A key hydrogen bond forms between the carbonyl group of this compound and a specific tyrosine residue within the transmembrane domain of the receptor (Tyr260 in OR5AN1).
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Hydrophobic Interactions: The macrocyclic ring of this compound engages in extensive hydrophobic interactions with surrounding aromatic and aliphatic amino acid residues, such as phenylalanine, which contribute significantly to the binding affinity.
Upon binding, this compound induces a conformational change in the olfactory receptor, initiating a canonical G-protein signaling cascade. The activated receptor catalyzes the exchange of GDP for GTP on the associated G-protein (primarily Gαolf in olfactory sensory neurons), leading to the dissociation of the Gα subunit from the βγ complex. The activated Gαolf subunit then stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain.
Quantitative Data: Receptor Activation
The following table summarizes the available quantitative data on the activation of human olfactory receptors by this compound.
| Receptor | Ligand | Assay Type | EC₅₀ (µM) | Efficacy/Response | Source |
| OR5AN1 | (R)-Muscone | Luciferase Reporter Assay | 0.29 | - | |
| OR5AN1 | Racemic this compound | Luciferase Reporter Assay | 12.5 - 32.1 | Normalized to 100% | |
| OR5AN1 | (R)-Muscone | - | - | Higher efficacy than (S)-Muscone | |
| OR5AN1 | (S)-Muscone | - | - | Lower efficacy than (R)-Muscone | |
| OR1A1 | This compound | Luciferase Reporter Assay | No significant response | - |
Broader Pharmacological Mechanisms of Action
Beyond its role in olfaction, this compound exhibits a range of therapeutic effects, including anti-inflammatory, neuroprotective, and cardioprotective actions. These effects are attributed to its ability to modulate several key intracellular signaling pathways.
Anti-inflammatory Effects: Inhibition of NF-κB and NLRP3 Inflammasome
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome . It achieves this by:
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Suppressing IκBα Degradation: this compound prevents the degradation of the inhibitory protein IκBα, thereby retaining NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise induce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
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Inhibiting NLRP3 Inflammasome Assembly: this compound can suppress the assembly and activation of the NLRP3 inflammasome complex, leading to a reduction in the cleavage and secretion of mature IL-1β.
Cytoprotective and Pro-survival Effects: Modulation of PI3K/Akt and MAPK Pathways
This compound promotes cell survival and protects against apoptosis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
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PI3K/Akt Pathway: this compound can enhance the phosphorylation and activation of Akt, a key downstream effector of PI3K. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates anti-apoptotic factors, leading to enhanced cell survival.
-
MAPK Pathway: The influence of this compound on the MAPK pathway, which includes ERK, JNK, and p38, is context-dependent. In some instances, it has been shown to suppress the activation of pro-inflammatory MAPK pathways.
Cardioprotective and Anti-hypertrophic Effects: STAT3 and TGF-β/SMAD Inhibition
In the context of cardiovascular health, this compound has demonstrated cardioprotective effects by inhibiting signaling pathways involved in cardiac hypertrophy and fibrosis.
-
STAT3 Pathway: this compound can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cardiac hypertrophy.
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TGF-β/SMAD Pathway: this compound has been shown to suppress the activation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, which plays a crucial role in the development of cardiac fibrosis.
Influence on Intracellular Calcium
This compound can modulate intracellular calcium (Ca²⁺) levels, a critical second messenger in numerous cellular processes. While the precise mechanisms are still under investigation, it is plausible that this compound's interaction with GPCRs, including but not limited to olfactory receptors in non-olfactory tissues, can lead to the release of Ca²⁺ from intracellular stores via the phospholipase C/inositol trisphosphate (IP₃) pathway.
Signaling Pathway and Experimental Workflow Diagrams
Olfactory Receptor Activation and Downstream Signaling
Caption: this compound activates olfactory receptors, initiating a G-protein cascade.
Experimental Workflow: Olfactory Receptor Activation Assay
References
A Technical Guide to the Role of Muscone in Central Nervous System Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Muscone, the principal bioactive component of musk, has been utilized in traditional medicine for centuries and is now emerging as a molecule of significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the multifaceted roles of this compound in CNS regulation. Accumulating evidence demonstrates that this compound exerts potent neuroprotective effects through diverse mechanisms, including the attenuation of neuroinflammation, oxidative stress, and apoptosis. It plays a crucial role in maintaining the integrity of the blood-brain barrier, modulating synaptic plasticity, and regulating mitochondrial homeostasis. These effects are mediated through its interaction with multiple critical signaling pathways, such as the PPAR-γ, HMGB1/TLR4/NF-κB, PKA/RHOA/MLC, and GSK-3β pathways. This document synthesizes current experimental evidence from in vivo and in vitro models, details key experimental methodologies, presents quantitative data in a structured format, and visualizes the complex signaling networks modulated by this compound.
Introduction
This compound (3-methylcyclopentadecanone) is a macrocyclic ketone and the primary active ingredient responsible for the pharmacological effects of musk.[1] Traditionally used for its purported consciousness-restoring and anti-inflammatory properties, modern research has begun to systematically investigate its mechanisms of action within the central nervous system. Its ability to cross the blood-brain barrier (BBB) positions it as a promising candidate for treating a variety of neurological conditions, including ischemic stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and traumatic brain injury.[2][3][4] This guide will explore the core molecular mechanisms and signaling pathways through which this compound regulates CNS function, supported by detailed experimental data and protocols.
Core Mechanisms of this compound in CNS Regulation
This compound's neuroprotective effects are not mediated by a single mechanism but rather by a synergistic combination of actions that collectively mitigate neuronal damage and promote functional recovery.
2.1 Attenuation of Neuroinflammation Neuroinflammation is a key pathological feature of many CNS disorders. This compound demonstrates significant anti-inflammatory capabilities.[1] It suppresses the activation of microglia, the resident immune cells of the CNS, and reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component of the inflammatory response.
2.2 Modulation of Microglia Polarization A key aspect of this compound's anti-inflammatory action is its ability to modulate microglial polarization. It promotes the transformation of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. This shift is crucial for resolving inflammation and fostering a regenerative microenvironment following CNS injury.
2.3 Mitigation of Oxidative Stress Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to significant neuronal damage. This compound effectively mitigates oxidative stress by reducing the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).
2.4 Regulation of Neuronal Apoptosis and Cell Survival this compound exhibits strong anti-apoptotic properties. In models of ischemic stroke and glutamate excitotoxicity, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3, thereby inhibiting the mitochondrial apoptosis pathway. It also promotes the formation of stress granules, which are protective against apoptosis under cellular stress conditions.
2.5 Maintenance of Blood-Brain Barrier Integrity The blood-brain barrier (BBB) is critical for maintaining CNS homeostasis. This compound can readily cross the BBB and also plays a role in preserving its integrity. In models of ischemic injury, this compound reduces the hyperpermeability of the brain endothelial barrier. It achieves this by inhibiting the degradation of tight junction proteins and modulating the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9), which are involved in BBB breakdown.
2.6 Regulation of Mitochondrial Homeostasis Mitochondrial dysfunction is a central element in neurodegeneration. This compound helps maintain mitochondrial homeostasis by regulating mitochondrial dynamics. Specifically, it has been shown to inhibit the activation of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By preventing excessive mitochondrial fragmentation, this compound preserves mitochondrial function and reduces ROS production.
2.7 Inhibition of Ferroptosis Ferroptosis, an iron-dependent form of programmed cell death, has been implicated in the pathology of Parkinson's disease (PD). This compound provides neuroprotection in PD models by inhibiting ferroptosis. It obstructs multiple ferroptotic pathways by decreasing iron accumulation, mitigating ROS, inhibiting lipid peroxidation, and augmenting antioxidant capacity.
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several key intracellular signaling pathways. The following diagrams illustrate these interactions.
PPAR-γ Pathway in Microglia Polarization
This compound activates the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway, which is instrumental in shifting microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, thereby reducing neuroinflammation.
HMGB1/TLR4/NF-κB Pathway Inhibition
In response to hypoxic/ischemic injury, this compound upregulates microRNA-142-5p (miR-142-5p), which directly targets and inhibits High Mobility Group Box 1 (HMGB1). This prevents the activation of the downstream TLR4/NF-κB signaling cascade, a key driver of inflammation, oxidative stress, and apoptosis.
GSK-3β Pathway in Ferroptosis Inhibition
In models of Parkinson's disease, this compound protects dopaminergic neurons by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β activity prevents the cascade of events leading to ferroptosis, including iron accumulation and lipid peroxidation.
References
- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes functional recovery by facilitating microglia polarization into M2 phenotype through PPAR-γ pathway after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. [An experimental study on distribution of musk into the brain through blood brain barrier] - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscone: A Promising Therapeutic Agent for Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Muscone, the principal active component of musk, has emerged from the annals of traditional medicine as a compelling candidate for the treatment of a range of neurological disorders.[1][2] This technical guide synthesizes the current preclinical evidence for this compound's efficacy, delves into its multifaceted mechanisms of action, provides detailed experimental protocols from key studies, and presents quantitative data in a structured format to facilitate analysis and future research.
Therapeutic Potential Across a Spectrum of Neurological Diseases
Preclinical studies have demonstrated the neuroprotective and neurorestorative effects of this compound in various models of neurological disorders. Its therapeutic applications span acute injuries like ischemic stroke and spinal cord injury to chronic neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[3][4][5] The beneficial effects of this compound are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
Core Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways implicated in neuronal survival, inflammation, and cellular homeostasis.
1. Attenuation of Neuroinflammation and Oxidative Stress:
This compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α while enhancing the levels of anti-inflammatory cytokines like IL-10. This anti-inflammatory activity is mediated, in part, by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. Furthermore, this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
2. Inhibition of Apoptosis and Regulation of Autophagy:
A critical aspect of this compound's neuroprotective effect is its ability to inhibit neuronal apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, such as downregulating Bax and Caspase-3, and upregulating Bcl-2. Additionally, this compound has been found to induce autophagy, a cellular process for clearing damaged organelles and proteins, through the AMP kinase/mTOR complex 1 signaling pathway, which may contribute to its neuroprotective effects.
3. Modulation of Key Signaling Pathways:
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PI3K/Akt Pathway: this compound has been observed to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. This activation is thought to contribute to its anti-apoptotic and neuroprotective functions.
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GSK-3β Pathway: In the context of Parkinson's disease, this compound has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in neuroinflammation and neuronal death. This inhibition helps to prevent ferroptosis, a form of iron-dependent cell death.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound, providing insights into its dosage, efficacy, and molecular effects.
Table 1: Efficacy of this compound in Animal Models of Neurological Disorders
| Neurological Disorder | Animal Model | This compound Dosage | Key Findings | Reference |
| Acute Ischemic Stroke | Rat MCAO/R model | Not specified in abstract | Reduced infarct rate and tissue damage; elevated neurotrophic and angiogenesis-related factors. | |
| Parkinson's Disease | Mouse PD model | Not specified in abstract | Significantly improved motor deficits; alleviated degeneration of dopamine neurons. | |
| Traumatic Spinal Cord Injury | Rat SCI model | 5 mg/kg | Inhibited immune-inflammatory reactions; reduced neuronal necrosis and apoptosis; improved lower limb function. | |
| Cervical Spondylotic Myelopathy | Rat model | Not specified in abstract | Improved motor function; attenuated pro-inflammatory cytokine expression and neuronal apoptosis. | |
| Chronic Restraint Stress | Mouse CRS model | 10 mg/kg, i.g. | Exhibited antidepressant-like effects; improved neurogenesis; decreased oxidative stress. |
Table 2: Molecular Effects of this compound in In Vitro Models
| Cell Model | Insult | This compound Concentration | Key Molecular Effects | Reference |
| PC12 cells | OGD/R | Not specified in abstract | Increased cell viability; inhibited apoptosis via Bax/Bcl-2/Caspase-3 pathway. | |
| HT22 cells | Hypoxia/Reoxygenation | 100 nM and 300 nM | Reduced cell apoptosis, oxidative stress, and inflammatory response. | |
| BV2 microglia | LPS induction | Not specified in abstract | Suppressed microglial activation-mediated inflammatory response. |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the therapeutic effects of this compound.
1. Animal Models:
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Acute Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO) in rats is a commonly used model. This involves the temporary occlusion of the MCA to induce ischemia, followed by reperfusion.
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Parkinson's Disease Model: The specific model used in the cited study is not detailed in the abstract but likely involves the administration of a neurotoxin like MPTP to induce dopamine neuron degeneration.
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Traumatic Spinal Cord Injury Model: The abstracts suggest a contusion or compression model of SCI in rats.
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Chronic Restraint Stress Model: Mice are subjected to daily restraint stress for a specified period to induce depressive-like behaviors.
2. In Vitro Models:
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Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This is a common in vitro model of ischemic injury where cells (e.g., PC12) are deprived of oxygen and glucose, followed by their reintroduction.
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Hypoxia/Reoxygenation (H/R): Similar to OGD/R, this model involves exposing cells (e.g., HT22) to a hypoxic environment followed by reoxygenation to mimic ischemic conditions.
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Lipopolysaccharide (LPS) Induced Inflammation: LPS, a component of bacterial cell walls, is used to stimulate an inflammatory response in microglial cells (e.g., BV2).
3. Key Experimental Assays:
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Cell Viability Assays: Commonly used assays include the Cell Counting Kit-8 (CCK-8) and MTT assays to assess the effect of this compound on cell survival.
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Apoptosis Assays: Apoptosis is often quantified using TUNEL staining, flow cytometry with Annexin V/PI staining, and by measuring the activity of caspases.
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Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation (e.g., Bax, Bcl-2, Caspase-3, p-Akt, NF-κB).
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in cell culture supernatants or tissue homogenates.
-
Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the localization and expression of specific proteins within tissue sections.
-
Behavioral Tests: In animal models, various behavioral tests are used to assess functional outcomes, such as motor function tests (e.g., rotarod test) for Parkinson's disease and spinal cord injury, and tests for depressive-like behavior (e.g., forced swim test, tail suspension test) for chronic stress models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound in neurological disorders.
Caption: A typical experimental workflow for investigating this compound's therapeutic effects.
Conclusion and Future Directions
The existing body of preclinical research strongly supports the potential of this compound as a therapeutic agent for a variety of neurological disorders. Its ability to target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further development.
Future research should focus on:
-
Dose-response studies: Establishing optimal therapeutic dosages for different neurological conditions.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.
-
Long-term safety studies: Evaluating the potential for toxicity with chronic administration.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for patients with neurological disorders.
References
- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 3. This compound alleviates neuronal injury via increasing stress granules formation and reducing apoptosis in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits ferroptosis for neuroprotection in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves hypoxia/reoxygenation (H/R)-induced neuronal injury by blocking HMGB1/TLR4/NF-κB pathway via modulating microRNA-142 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(-)-Muscone: A Comprehensive Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-Muscone, the principal fragrant component of natural musk, has transcended its historical use in perfumery to become a subject of significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of (R)-(-)-Muscone, with a focus on its anti-inflammatory, neuroprotective, and cardioprotective effects. We delve into the molecular mechanisms and signaling pathways that underpin these activities, supported by available quantitative data. Furthermore, this guide outlines detailed methodologies for key experiments and presents visual representations of complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
(R)-(-)-Muscone is a macrocyclic ketone that has been a cornerstone of traditional medicine for centuries, primarily sourced from the musk deer.[1][2] Its therapeutic applications have been noted in various conditions, including neurological disorders, chronic inflammation, and cardiovascular diseases.[1][2] Modern scientific investigation has begun to unravel the molecular basis for these effects, revealing a compound with multifaceted interactions within biological systems. This guide aims to consolidate the current understanding of (R)-(-)-Muscone's biological significance, providing a technical resource for the scientific community.
Anti-inflammatory Effects
(R)-(-)-Muscone exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.
Mechanism of Action
The anti-inflammatory effects of muscone are largely attributed to its ability to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome.[3] Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various inflammatory models.
Furthermore, this compound has been found to suppress microglial activation-mediated inflammatory responses through the abrogation of the NOX4/JAK2-STAT3 pathway. This inhibition leads to a reduction in neuroinflammation and associated inflammatory pain.
Signaling Pathways
This compound treatment has been demonstrated to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key subunit of the NF-κB complex. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines. Concurrently, this compound suppresses the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.
In the context of neuroinflammation, this compound has been shown to inhibit the NOX4/JAK2-STAT3 signaling pathway in microglial cells. This leads to a reduction in the production of pro-inflammatory mediators and alleviates inflammatory pain.
Quantitative Data
| Parameter | Cell Line/Model | Condition | Result | Reference |
| Inhibition of IL-1β production | Bone Marrow-Derived Macrophages (BMDMs) | LPS-stimulated | Dose-dependent inhibition (1.5, 3, 6 µg/ml) | |
| Reduction of TNF-α expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day | |
| Reduction of IL-1β expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day | |
| Reduction of NF-κB expression | Myocardium of MI mice | Myocardial Infarction | Significant decrease at 2 mg/kg/day |
Neuroprotective Effects
(R)-(-)-Muscone demonstrates significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.
Mechanism of Action
This compound's neuroprotective effects are mediated through multiple mechanisms, including the attenuation of glutamate-induced excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis. It has been shown to protect PC12 cells from glutamate-induced apoptosis by reducing reactive oxygen species (ROS) generation and intracellular Ca2+ influx.
Signaling Pathways
In neuronal cells, this compound has been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By activating this pathway, this compound promotes neuronal survival and protects against apoptotic cell death.
Quantitative Data
| Parameter | Cell Line/Model | Condition | Result | Reference |
| Cell Viability | PC12 cells | Oxygen-glucose deprivation/reperfusion | Increased viability at 100 and 300 ng/mL | |
| Apoptosis Inhibition | PC12 cells | Glutamate-induced | Inhibition of apoptosis |
Cardioprotective Effects
(R)-(-)-Muscone has demonstrated significant potential in protecting the heart from ischemic injury and improving cardiac function.
Mechanism of Action
The cardioprotective effects of this compound are attributed to its anti-fibrotic, anti-inflammatory, and anti-apoptotic activities in the ischemic myocardium. It has been shown to improve cardiac function and reduce infarct size in animal models of myocardial infarction.
Signaling Pathways
This compound induces the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of the PI3K/Akt/eNOS signaling pathway. Activation of this pathway promotes vasodilation, reduces apoptosis, and improves overall cardiac function.
Quantitative Data
| Parameter | Animal Model | Dosage | Result | Reference |
| Survival Rate | Mice with Myocardial Infarction | 2 mg/kg/day | Improved survival rate (93% vs. 74%) | |
| Myocardial Fibrosis | Mice with Myocardial Infarction | 2 mg/kg/day | Significantly decreased fibrosis | |
| Left Ventricular Ejection Fraction | Mice with Myocardial Infarction | 2 mg/kg/day | Significantly increased |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay (Macrophage Model)
-
Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with varying concentrations of (R)-(-)-Muscone for a specified time.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the cell supernatant are quantified using ELISA.
-
Western Blot: Protein expression levels of key signaling molecules (e.g., p-p65, p-IκB-α, NLRP3, Caspase-1) are determined to assess pathway activation.
-
qRT-PCR: mRNA expression levels of target genes are quantified.
-
Neuroprotection Assay (PC12 Cell Model)
-
Cell Culture: PC12 cells are cultured and differentiated into a neuronal phenotype.
-
Treatment: Cells are pre-treated with (R)-(-)-Muscone.
-
Induction of Injury: Neuronal injury is induced using methods such as glutamate exposure or oxygen-glucose deprivation/reperfusion (OGD/R).
-
Analysis:
-
Cell Viability Assay: Cell viability is assessed using assays like MTT or CCK-8.
-
Apoptosis Assay: Apoptosis is quantified using techniques like Annexin V/PI staining followed by flow cytometry.
-
ROS Measurement: Intracellular reactive oxygen species levels are measured using fluorescent probes.
-
Western Blot: Expression of proteins involved in apoptosis (e.g., Bax, Bcl-2) and cell survival (e.g., p-Akt) is analyzed.
-
Cardioprotection Assay (Mouse Model of Myocardial Infarction)
-
Animal Model: Myocardial infarction (MI) is induced in mice by ligating the left anterior descending coronary artery.
-
Treatment: Mice are treated with (R)-(-)-Muscone or a vehicle control for a specified duration.
-
Analysis:
-
Echocardiography: Cardiac function is assessed by measuring parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histology: Heart tissues are stained (e.g., with Masson's trichrome) to evaluate myocardial fibrosis and infarct size.
-
Biochemical Assays: Levels of cardiac injury markers (e.g., troponin) and inflammatory cytokines in the serum and heart tissue are measured.
-
Western Blot: Protein expression of signaling molecules in the heart tissue is analyzed.
-
Experimental Workflow Overview
Conclusion
(R)-(-)-Muscone has emerged as a promising natural compound with significant therapeutic potential, underpinned by its well-defined anti-inflammatory, neuroprotective, and cardioprotective properties. Its ability to modulate multiple key signaling pathways, including NF-κB, NLRP3 inflammasome, JAK2-STAT3, and PI3K/Akt, highlights its potential as a multi-target therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on (R)-(-)-Muscone, offering valuable insights for scientists and drug development professionals. Further investigation into its clinical efficacy and safety profile is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. This compound suppresses myocardial ischemia damage by regulating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Muscone's Influence on Cellular Signaling: A Technical Guide for Researchers
Introduction
Muscone, the primary active component of natural musk, has a long history in traditional medicine. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with key cell signaling pathways. This technical guide provides an in-depth overview of this compound's impact on critical signaling cascades, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is curated from peer-reviewed studies and is intended to serve as a comprehensive resource for understanding this compound's mechanism of action and its potential as a therapeutic agent.
The NF-κB Signaling Pathway: A Central Target in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of this pathway is implicated in a wide range of inflammatory diseases. This compound has been shown to exert potent anti-inflammatory effects by modulating NF-κB signaling.
In various experimental models, this compound treatment leads to the inhibition of NF-κB activation. Mechanistically, it has been observed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes. Studies have shown that this compound can suppress the NF-κB pathway in the context of myocardial infarction and neuroinflammation.[1][2] While some research suggests this compound's anti-inflammatory effects may not directly depend on the inhibition of Toll-like receptor 4 (TLR4), it effectively downregulates downstream components of the TLR4/NF-κB signaling pathway.[1][3] In Schwann cells under hypoxic conditions, this compound has been found to inhibit the NF-κB pathway by suppressing the Interleukin-1 receptor 1 (IL-1R1).[4]
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |
| p-p65/p65 ratio | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| p-IκBα/IκBα ratio | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| IL-1β, TNF-α, IL-6 levels | Myocardial tissue (in vivo) | Myocardial Infarction | 0.5 mg/ml | Significant decrease | |
| IL-1R1 expression | Schwann Cells | Hypoxia | Not specified | Significant downregulation |
Key Experimental Protocols:
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Bands are visualized using an ECL detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Assay Procedure: The concentrations of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the concentrations of cytokines in the samples are calculated.
-
The PI3K/Akt Signaling Pathway: A Nexus for Cell Survival and Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers and other diseases. This compound has been shown to modulate the PI3K/Akt pathway, often in a context-dependent manner, leading to either pro-survival or anti-cancer effects.
In the context of cancer, particularly breast and gastric cancer, this compound has been demonstrated to inhibit the PI3K/Akt pathway. This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately suppressing cancer cell proliferation, migration, and angiogenesis. Conversely, in neuroprotective and cardioprotective settings, this compound has been shown to activate the PI3K/Akt pathway, promoting cell survival and reducing apoptosis. For instance, in a model of uveitis, this compound was found to exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway.
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |
| IC50 | MDA-MB-231 (Breast Cancer) | 48h treatment | 71.62 µM | Cell viability decreased | |
| IC50 | BT-549 (Breast Cancer) | 48h treatment | 73.01 µM | Cell viability decreased | |
| p-PI3K/PI3K ratio | Retinal tissue (in vivo) | Experimental Autoimmune Uveitis | 20 mg/kg | Significant decrease | |
| p-Akt/Akt ratio | Retinal tissue (in vivo) | Experimental Autoimmune Uveitis | 20 mg/kg | Significant decrease | |
| p-Akt/Akt ratio | Myocardial tissue (in vivo) | Acute Myocardial Ischemia | Not specified | Notable promotion |
Key Experimental Protocols:
-
Cell Viability Assay (CCK-8):
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.
-
-
Transwell Migration Assay:
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
Treatment: this compound is added to the upper chamber at various concentrations.
-
Incubation: The plate is incubated to allow cell migration through the porous membrane.
-
Staining and Counting: Non-migrated cells are removed from the upper surface of the membrane. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The MAPK Signaling Pathway: A Regulator of Diverse Cellular Functions
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.
This compound's interaction with the MAPK pathway is multifaceted and appears to be dependent on the cellular context. In breast cancer models, this compound has been shown to suppress the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis, contributing to its anti-angiogenic effects. In contrast, in the context of neuroprotection, this compound has been observed to prevent the activation of the ASK1/JNK/p38 signaling pathway, thereby protecting against glutamate-induced apoptosis.
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |
| p-ERK/ERK ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression | |
| p-JNK/JNK ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression | |
| p-p38/p38 ratio | HUVECs (co-cultured with breast cancer cells) | Conditioned medium from this compound-treated cancer cells | Not specified | Suppression |
Key Experimental Protocols:
-
Western Blot Analysis for MAPK Pathway Proteins:
-
The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
-
-
In Vivo Xenograft Mouse Model for Anti-Angiogenesis:
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound or a vehicle control via a specified route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly.
-
Tissue Analysis: At the end of the experiment, tumors are excised for immunohistochemical analysis of markers for proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).
-
The NLRP3 Inflammasome Pathway: A Key Player in Innate Immunity
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, it triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. In models of myocardial infarction and neuroinflammation, this compound treatment has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and subsequent inflammatory damage. This inhibitory effect is often linked to its ability to scavenge reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.
| Parameter | Cell/Tissue Type | Experimental Condition | This compound Concentration | Result | Reference |
| NLRP3 protein expression | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| Caspase-1 activation | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| IL-1β secretion | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced inflammation | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| NLRP3 protein expression | Hippocampal tissue (in vivo) | Chronic Restraint Stress | 10 mg/kg | Significant decrease |
Key Experimental Protocols:
-
Western Blot Analysis for NLRP3 Inflammasome Components:
-
The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for NLRP3, ASC, and the cleaved form of Caspase-1.
-
-
Measurement of IL-1β Secretion:
-
The protocol for ELISA as described in the NF-κB section is used to quantify the concentration of secreted IL-1β in cell culture supernatants or serum.
-
This compound exhibits a remarkable ability to modulate multiple, interconnected cell signaling pathways. Its inhibitory effects on the NF-κB and NLRP3 inflammasome pathways underscore its potential as a potent anti-inflammatory agent. Furthermore, its context-dependent regulation of the PI3K/Akt and MAPK pathways highlights its versatility in influencing cell fate decisions, from promoting survival in healthy tissues to inhibiting proliferation and angiogenesis in cancerous cells. This technical guide provides a foundational understanding of this compound's molecular interactions, which is essential for guiding future research and the development of novel therapeutic strategies. Further investigation into the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 2. Akt kinase C-terminal modifications control activation loop dephosphorylation and enhance insulin response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.9. TUNEL Apoptosis Assay [bio-protocol.org]
- 4. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Muscone: A Technical Guide
Abstract
Muscone, the principal active component of natural musk, has long been utilized in traditional medicine for its therapeutic effects.[1] Recent scientific investigations have increasingly focused on its significant anti-inflammatory properties, revealing a multi-target mechanism of action that holds considerable promise for the development of novel anti-inflammatory therapeutics.[1] This technical guide provides an in-depth review of the current understanding of this compound's anti-inflammatory effects, detailing its impact on key signaling pathways, presenting quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these properties. The primary molecular mechanisms of this compound involve the inhibition of pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[2][3] This document serves as a comprehensive resource for researchers engaged in the exploration and development of this compound and its derivatives for inflammatory conditions.
Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling that governs the inflammatory response. Its primary targets are key transcription factors and protein complexes that regulate the expression of inflammatory mediators such as cytokines, chemokines, and enzymes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been demonstrated to effectively suppress the activation of the NF-κB pathway. Studies show that this compound treatment inhibits the phosphorylation of both IκB-α and the p65 subunit, thereby preventing NF-κB's nuclear translocation. Interestingly, some research indicates that this compound's anti-inflammatory action is not directly dependent on the inhibition of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, but rather on the modulation of its downstream signaling components. Other studies suggest this compound may act by downregulating IL-1R1 or TREM-1, which in turn suppresses NF-κB activation.
Attenuation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases via phosphorylation leads to the activation of downstream transcription factors that promote the expression of inflammatory cytokines.
This compound has been shown to significantly reduce the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli. By inhibiting the activation of the MAPK cascade, this compound effectively dampens the production of inflammatory mediators.
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Several studies have confirmed that this compound effectively inhibits the activation of the NLRP3 inflammasome. This inhibition prevents the maturation and release of IL-1β, a potent pyrogenic cytokine, thereby alleviating the inflammatory response. The suppression of the NLRP3 inflammasome is a key mechanism by which this compound mitigates inflammatory pain and cardiac inflammation post-myocardial infarction.
Other Modulated Pathways
-
NOX4/JAK2-STAT3 Pathway: this compound has been found to relieve inflammatory pain by inhibiting microglial activation through the abrogation of the NADPH oxidase 4 (NOX4)/Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.
-
TREM-1 Signaling: this compound can inhibit the expression of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a receptor that amplifies inflammatory responses. This inhibition leads to a decrease in the production of TNF-α, IL-6, and IL-1β.
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | This compound Conc. | Key Findings | Reference |
| BV2 Microglia | LPS | 10, 20, 40 μM | Dose-dependently decreased IL-6, TNF-α, and IL-1β expression. Inhibited NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome. | |
| BMDMs | LPS (1 µg/ml) | 1.5, 3, 6 µg/ml | Significantly downregulated IL-1β, TNF-α, and IL-6 levels. Inhibited NF-κB and NLRP3 inflammasome activation. | |
| HT22 Neurons | Hypoxia/Reoxygenation | 100, 300 nM | Suppressed inflammatory response and oxidative stress. Inactivated the TLR4/NF-κB signaling pathway. | |
| Macrophages | rmHMGB1 / rmHSP60 | Not specified | Inhibited DAMP-triggered production of IL-1β, IL-6, and TNF-α. Inhibited p38 and NF-κB signaling. | |
| Schwann Cells | Hypoxia (CoCl₂) | 1.25 µg/mL | Reduced ROS, IL-1β, and TNF-α. Inhibited the NF-κB pathway by suppressing IL-1R1. |
BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; DAMPs: Damage-Associated Molecular Patterns (rmHMGB1/rmHSP60); ROS: Reactive Oxygen Species.
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dosage | Key Findings | Reference |
| Mice | CFA-induced inflammatory pain | Not specified | Mitigated pain hypersensitivity and inflammation. Inhibited NOX4, p-JAK2/p-STAT3, and NLRP3 expression in the spinal cord. | |
| Mice | LPS-induced neuroinflammation | Not specified | Ameliorated depressive-like behaviors. Down-regulated TLR4, MyD88, Caspase-1, and NLRP3 in the prefrontal cortex. | |
| Mice | Myocardial Infarction | Not specified | Improved cardiac function by alleviating macrophage-mediated inflammation. Inhibited NF-κB and NLRP3 inflammasome. | |
| Rats | Myocardial Infarction | 2 mg/kg/day | Reduced susceptibility to ventricular arrhythmia by inhibiting NLRP3 inflammasome activation and decreasing fibrosis. | |
| Mice | Carrageenan-induced paw edema | 16 mg/kg | Reduced paw edema and decreased levels of IL-1β, TNF-α, PGE2, and MPO in paw tissue. | |
| Rats | Cervical Spondylotic Myelopathy | Not specified | Attenuated pro-inflammatory cytokine expression and neuronal apoptosis. Inhibited NF-κB and NLRP3 inflammasome activation. |
CFA: Complete Freund's Adjuvant; MPO: Myeloperoxidase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
General Experimental Workflow (In Vitro)
The following diagram illustrates a typical workflow for assessing this compound's anti-inflammatory effects on cultured cells.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating the efficacy of acute anti-inflammatory agents.
-
Animals: Male C57BL/6J or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups: Control, Model (Carrageenan only), Positive Control (e.g., Indomethacin), and this compound-treated groups (various doses).
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the carrageenan injection.
-
Induction of Edema: 0.05-0.1 mL of 1% κ-carrageenan solution (in sterile saline) is injected subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (0h) and at various time points (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema is calculated for treated groups relative to the model group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory mediators (e.g., TNF-α, IL-1β, MPO) via ELISA or other methods.
Western Blotting
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tissue samples are homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA Protein Assay Kit.
-
Sample Preparation: Lysates are mixed with 5x protein loading buffer and denatured by boiling for 10 minutes.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an 8-12.5% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, NLRP3, GAPDH) diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., 1-4 µg/ml) in coating buffer and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with an assay diluent (e.g., PBS with 10% FBS) for at least 1 hour to prevent non-specific binding.
-
Sample Incubation: A standard curve is prepared by serially diluting a known amount of recombinant cytokine. Standards and samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody (e.g., 0.5-2 µg/ml) is added to each well, followed by a 1-hour incubation at room temperature.
-
Enzyme Conjugate: After another wash step, streptavidin-HRP is added, and the plate is incubated for 20-30 minutes.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The optical density is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of inflammatory genes.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is performed using a real-time PCR system. Each reaction mixture contains cDNA template, specific forward and reverse primers for the target gene (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Cycling Conditions: A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30s), annealing (58-62°C for 30s), and extension (72°C for 30s).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion and Future Directions
The body of evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to modulate multiple, critical signaling pathways—including NF-κB, MAPK, and the NLRP3 inflammasome—positions it as a highly promising candidate for therapeutic development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the expression of key inflammatory mediators and alleviating inflammatory symptoms in various disease models.
Future research should focus on several key areas. Firstly, the precise molecular binding targets of this compound within these pathways need to be definitively identified to fully elucidate its mechanism of action. Secondly, further preclinical studies are warranted to assess its long-term safety, efficacy, and pharmacokinetic profile in chronic inflammatory disease models. Finally, the development of synthetic derivatives could lead to compounds with enhanced potency, selectivity, and improved drug-like properties, paving the way for clinical trials and the potential introduction of a new class of anti-inflammatory agents.
References
- 1. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. This compound relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the anti-cancer properties of Muscone
An In-depth Technical Guide on the Anti-Cancer Properties of Muscone
Introduction
This compound (3-methylcyclopentadecanone) is the primary bioactive constituent of natural musk, a substance with a long history in Traditional Chinese Medicine.[1][2] While traditionally used for its analgesic and anti-inflammatory properties, recent scientific investigations have unveiled its potent anti-cancer activities across various cancer types.[3][4][5] Modern pharmacological studies have confirmed that this compound can inhibit cancer cell proliferation, induce programmed cell death (apoptosis and autophagy), and suppress tumor angiogenesis and metastasis. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals exploring natural compounds for oncological applications.
Anti-proliferative and Pro-apoptotic Effects
This compound exhibits significant anti-proliferative effects in a dose-dependent manner across a range of cancer cell lines, including those from liver, breast, and gastric cancers. This inhibition of cell growth is strongly linked to the induction of apoptosis. In liver cancer cells (HepG2), this compound treatment leads to classic apoptotic phenotypes, an increased rate of apoptosis, and the modulation of key regulatory proteins such as Bcl-2 and Bax, alongside the cleavage and activation of caspase-3. Similarly, in breast cancer xenograft models, this compound treatment resulted in a marked increase in necrotic and apoptotic areas within the tumors.
Data Presentation: In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | ~1.326 µM | 24 h | |
| Hep3B | Hepatocellular Carcinoma | >2.5 µM | 24 h | |
| MDA-MB-231 | Breast Cancer | 71.62 µM | 48 h | |
| BT-549 | Breast Cancer | 73.01 µM | 48 h | |
| SGC-7901 | Gastric Cancer | 50 µg/ml | Not Specified | |
| MGC-803 | Gastric Cancer | 50 µg/ml | Not Specified |
Modulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
Induction of Apoptosis and Autophagy in Liver Cancer
In hepatocellular carcinoma (HCC), this compound's inhibitory mechanism involves the concurrent induction of apoptosis and autophagy. Apoptosis is triggered via an endoplasmic reticulum (ER) stress response, specifically through the PERK/ATF4/DDIT3 signaling pathway. Simultaneously, this compound induces autophagy through the activation of the SESN2/AMPK/mTOR pathway. These interconnected pathways converge to ensure comprehensive tumor cell death.
Caption: this compound induces apoptosis via the PERK/ATF4/DDIT3 ER stress pathway.
Caption: this compound triggers autophagy through the SESN2/AMPK/mTOR signaling axis.
Inhibition of Angiogenesis in Breast Cancer
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to potently suppress tumor angiogenesis in breast cancer models. It achieves this by inhibiting the VEGF/PI3K/Akt/MAPK signaling pathway. By suppressing the phosphorylation of key components of this axis, this compound reduces the proliferation and migration of human umbilical vein endothelial cells (HUVECs), inhibits tube formation, and ultimately leads to decreased microvessel density and increased vascular normalization within tumors.
Caption: this compound inhibits angiogenesis by targeting the VEGF/PI3K/Akt/MAPK pathway.
Regulation of miRNA-145 in Gastric Cancer
In gastric cancer, this compound's anti-tumor activity is linked to its ability to upregulate microRNA-145 (miRNA-145), a known tumor suppressor. By increasing miRNA-145 expression, this compound inhibits the PI3K/AKT signaling pathway. This leads to the downregulation of downstream targets like c-Myc, which controls cell proliferation, and matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cell invasion and migration. This mechanism results in cell cycle arrest at the G1 phase, increased apoptosis, and reduced invasion.
Caption: this compound suppresses gastric cancer via upregulation of miRNA-145.
In Vivo Anti-Tumor Efficacy
The anti-cancer effects of this compound observed in vitro have been validated in preclinical animal models. Intraperitoneal or intragastric administration of this compound significantly suppresses tumor growth in xenograft models of liver and breast cancer without causing significant changes in the body weight of the animals, indicating a favorable safety profile.
Data Presentation: In Vivo Anti-tumor Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Administration Route | Outcome | Reference |
| Hepatocellular Carcinoma (HepG2 Xenograft) | Nude Mice | Not Specified | Intraperitoneal Injection | Inhibited proliferation of transplanted tumors | |
| Breast Cancer (MDA-MB-231 Xenograft) | BALB/c Mice | 2 or 4 mg/kg | Intragastric Administration | Suppressed in vivo tumor development in a dose-reliant fashion |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the anti-cancer properties of this compound.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to determine the effect of this compound on cancer cell viability.
-
Cell Seeding : Seed approximately 4 x 10³ cells (e.g., MDA-MB-231, HepG2) per well in 96-well plates.
-
Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified chamber.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0.5 to 2.5 µM for liver cancer cells; higher concentrations for breast cancer cells) or DMSO as a vehicle control.
-
Exposure : Incubate for specified time points (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Remove the treatment medium and add 100 µL of fresh medium containing 10% CCK-8 reagent to each well.
-
Final Incubation : Incubate for 2 hours at 37°C.
-
Measurement : Measure the optical density (absorbance) at 450 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry)
Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is used to quantify apoptosis.
-
Cell Treatment : Treat cells (e.g., HepG2) with the desired concentration of this compound or DMSO for 24 hours.
-
Harvesting : Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis : Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins within signaling pathways.
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.
-
Quantification : Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, Bax, Bcl-2, VEGF) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like actin or GAPDH to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation : Resuspend cancer cells (e.g., 3 x 10⁶ HepG2 cells) in serum-free medium, often mixed with Matrigel.
-
Implantation : Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth : Allow tumors to grow to a palpable size.
-
Treatment : Randomly assign mice to treatment groups (e.g., vehicle control, 2 mg/kg this compound, 4 mg/kg this compound). Administer treatment via the specified route (e.g., intragastric or intraperitoneal) every other day.
-
Monitoring : Measure tumor volume (calculated as (length × width²)/2) and body weight every 2 days.
-
Endpoint : At the end of the experiment (e.g., after 21 days), sacrifice the mice, excise the tumors, and weigh them. The tumors can then be used for further analysis like immunohistochemistry (IHC) for markers like Ki67.
Caption: Experimental workflow for an in vivo xenograft tumor study.
Conclusion
This compound, a natural bioactive compound, demonstrates significant and multi-faceted anti-cancer properties. Its ability to inhibit cell proliferation, induce apoptosis and autophagy, and suppress tumor angiogenesis is supported by robust in vitro and in vivo data. The elucidation of its mechanisms of action—targeting critical pathways such as PERK/ATF4/DDIT3, SESN2/AMPK/mTOR, and VEGF/PI3K/Akt/MAPK—provides a strong scientific basis for its development as a therapeutic agent. With a favorable safety profile in preclinical models, this compound stands out as a promising candidate for further investigation and potential clinical application in the treatment of various cancers, including liver, breast, and gastric malignancies.
References
- 1. This compound suppresses gastric cancer via regulation of miRNA‐145 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of this compound in liver cancer involves the induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Muscone in Traditional Chinese Medicine: A Technical Guide for Researchers
Abstract: Muscone, the principal bioactive constituent of musk (Shexiang), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, traditionally used for its resuscitation-inducing and blood-circulating properties.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wide spectrum of activities including potent neuroprotective, anti-inflammatory, and cardioprotective actions.[3][4][5] This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its mechanisms of action across various disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this unique macrocyclic ketone. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound and its Source: Musk in Traditional Chinese Medicine
Musk, known as Shexiang in TCM, is the dried secretion from the preputial follicles of the male musk deer. It has been documented in classical Chinese medical texts for its use in treating conditions such as stroke, coma, and heart disease. This compound (3-methylcyclopentadecanone) is the main active and aromatic component of musk, responsible for many of its pharmacological effects. Due to the protected status of the musk deer, synthetic this compound is now widely used in both research and clinical applications, demonstrating pharmacological effects similar to its natural counterpart.
Traditional Applications and Pharmacological Overview
In the TCM framework, musk is characterized as a pungent and warm herb that "opens the orifices," awakens the spirit, invigorates the blood, and alleviates pain. This has led to its inclusion in famous TCM formulas, such as the Shexiang Baoxin Pill, used for treating angina pectoris and coronary heart disease. Contemporary research has substantiated these traditional uses, identifying a range of biological activities, including anti-inflammatory, neuroprotective, cardioprotective, and anti-tumor effects. A critical aspect of its efficacy, particularly in neurological conditions, is its ability to cross the blood-brain barrier (BBB).
Pharmacological Actions and Mechanisms
Neuroprotective Effects
This compound exhibits significant neuroprotective properties across various models of neurological disorders.
-
Ischemic Stroke and the Blood-Brain Barrier: this compound has been shown to be effective in animal models of acute ischemic stroke, reducing cerebral infarct volume and improving neurological function. Its ability to readily cross the BBB is a key factor in its central nervous system activity. Studies show this compound can modulate BBB permeability by inhibiting the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9). It can also protect the brain endothelial barrier from oxygen-glucose deprivation/reperfusion (OGD/R)-induced hyperpermeability by activating the PKA/RHOA/MLC pathway.
-
Neurodegenerative Disease Models: In a mouse model of Parkinson's disease, this compound demonstrated neuroprotective effects by improving motor deficits and alleviating the degeneration of dopamine neurons. The mechanism involves the inhibition of ferroptosis, a form of iron-dependent cell death, through the suppression of glycogen synthase kinase 3β (GSK-3β).
-
Mechanisms of Neuronal Protection: At the cellular level, this compound protects neurons from glutamate-induced excitotoxicity by reducing reactive oxygen species (ROS) generation and intracellular calcium overload. This is achieved by modulating the NMDA receptor subunit NR1 and inhibiting the CaMKII-dependent ASK1/JNK/p38 signaling pathways. In ischemic stroke models, this compound also reduces apoptosis by promoting the formation of stress granules, which are protective cellular aggregates that form in response to stress.
Anti-inflammatory Actions
Chronic inflammation is a key pathological feature of many diseases, and this compound has demonstrated potent anti-inflammatory activity through multiple mechanisms.
-
Inhibition of Microglial Activation: In models of inflammatory pain, this compound relieves pain by inhibiting the activation of microglia, the primary immune cells of the central nervous system. This effect is mediated by the abrogation of the NOX4/JAK2-STAT3 signaling pathway and the inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines.
-
Systemic and Ocular Inflammation: this compound's anti-inflammatory effects extend beyond the nervous system. In a model of uveitis (ocular inflammation), this compound was found to alleviate the condition by modulating the PI3K/AKT signaling pathway. It also suppresses inflammation and cellular senescence in models of intervertebral disc degeneration by acting on the p53 signaling pathway.
Cardiovascular Protection
The use of this compound in TCM for chest pain and heart ailments is strongly supported by modern cardiovascular research.
-
Myocardial Infarction and Cardiac Remodeling: In mouse models of myocardial infarction (MI), this compound improves cardiac function and attenuates adverse cardiac remodeling. It exerts anti-fibrotic, anti-inflammatory, and anti-apoptotic effects in the ischemic myocardium. A key mechanism is the alleviation of chronic inflammation mediated by cardiac macrophages, which is achieved through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.
-
Ischemia-Reperfusion (I/R) Injury: this compound protects cardiac myocytes from I/R injury by inhibiting oxidative stress and apoptosis. It also suppresses myocardial ischemia damage by activating the pro-survival PI3K/Akt signaling pathway.
Anti-Tumor Activity
Emerging evidence suggests that this compound possesses anti-cancer properties.
-
Angiogenesis Inhibition: In breast cancer models, this compound was found to suppress tumor progression by inhibiting angiogenesis, the formation of new blood vessels that supply tumors. This anti-angiogenic effect is mediated through the suppression of the VEGF/PI3K/Akt/MAPK signaling pathways in endothelial cells.
-
Regulation of Cellular Processes: In gastric cancer cells, this compound suppresses tumor cell proliferation and migration by upregulating microRNA-145, which in turn inhibits the PI3K/AKT pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies, providing a reference for effective concentrations and dosages.
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Disease/Condition | Dosage | Route of Administration | Observed Effects | Reference(s) |
|---|---|---|---|---|---|
| Mouse | Myocardial Infarction | 2 mg/kg/day | Intraperitoneal | Improved cardiac function, reduced fibrosis and inflammation. | |
| Rat | Acute Ischemic Stroke (MCAO) | 3, 9, 18 mg/kg | Intragastric | Reduced neurological deficit scores and infarct volume. | |
| Mouse | Uveitis | 20 mg/kg (every other day) | Intraperitoneal | Alleviated blood-retinal barrier disruption and reduced inflammatory cytokines. | |
| Mouse | Central Nervous System Effects | 30-80 mg/kg | Not Specified | Enhanced spinal cord stimulation. |
| Mouse | Inflammatory Pain (CFA model) | Not Specified | Not Specified | Mitigated pain hypersensitivity and inflammation. | |
Table 2: In Vitro Concentrations and Cellular Effects of this compound
| Cell Type | Condition | Concentration | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Rat Cardiac Myocytes | Ischemia-Reperfusion | 0.215, 0.43, 0.86 µg/mL | Attenuated cell death, oxidative stress, and apoptosis. | |
| Human Nucleus Pulposus Cells | IL-1β induced inflammation | 25, 50 µM | Increased cell viability, suppressed senescence and catabolism. | |
| Cartilage End-plate Cells | IL-1β induced degeneration | 25 µM | Reversed upregulation of pro-inflammatory and catabolic genes. | |
| PC12 Cells | Glutamate-induced excitotoxicity | Not Specified | Ameliorated loss of cell viability, Ca2+ overload, and apoptosis. |
| BV2 Microglia | LPS-induced inflammation | Not Specified | Suppressed expression of pro-inflammatory cytokines. | |
Key Experimental Methodologies
In Vivo Models
-
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke:
-
Animal: Typically adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthetize the animal using isoflurane or pentobarbital sodium.
-
Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a set occlusion period (e.g., 90-120 minutes), the suture is withdrawn to allow for reperfusion.
-
Post-operative Care: Provide post-operative care, including temperature maintenance and hydration.
-
Assessment: Neurological deficits are scored at various time points (e.g., 24 hours). Brains are harvested for analysis, including 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume and hematoxylin and eosin (H&E) staining for histology.
-
In Vitro Assays
-
Protocol: In Vitro Blood-Brain Barrier (BBB) Model:
-
Cell Culture: Astrocytes (AC) and human umbilical vein endothelial cells (ECV304) are used.
-
Co-culture System: The model is typically established using a Transwell insert system. Astrocytes are seeded on the bottom of the well, and endothelial cells are seeded on the upper surface of the Transwell membrane insert.
-
Model Validation: The integrity of the BBB model is confirmed by measuring Transendothelial Electrical Resistance (TEER) with a voltmeter and assessing the permeability to a tracer molecule like sodium fluorescein.
-
Experiment: this compound is added to the system, and its effects on permeability and the expression of key proteins like P-gp and MMP-9 are measured using techniques such as Western blot or qRT-PCR.
-
-
Protocol: Western Blot Analysis for Signaling Protein Phosphorylation:
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows modulated by this compound.
Conclusion and Future Directions
This compound, a key active compound from a vital substance in the TCM materia medica, stands out as a molecule with significant therapeutic potential. Scientific evidence strongly supports its role as a neuroprotective, anti-inflammatory, and cardioprotective agent, validating many of its traditional uses. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, NLRP3, and JAK/STAT, highlights its pleiotropic nature.
For drug development professionals, this compound offers a promising scaffold for designing novel therapeutics, particularly for complex diseases like ischemic stroke, neurodegenerative disorders, and heart disease. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies in humans are needed to optimize dosing and delivery methods.
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are essential to translate the promising preclinical findings into clinical practice.
-
Target Identification: Further proteomic and transcriptomic studies could uncover novel molecular targets and pathways, broadening its therapeutic applications.
-
Synergistic Effects: Investigating the role of this compound within complex TCM formulas, such as the Shexiang Baoxin Pill, could reveal synergistic interactions with other herbal components.
References
- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects and mechanisms of this compound [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive update on synthesis, pharmacokinetics, bioactivities, therapeutic potential, and future prospects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics of Muscone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscone, a macrocyclic ketone, is the principal active component of musk, a substance with a long history in traditional medicine. Its pharmacological properties, including neuroprotective, anti-inflammatory, and anti-tumor effects, have garnered significant scientific interest. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by its lipophilicity and low molecular weight, which contribute to its rapid absorption and extensive distribution throughout the body, including the ability to cross the blood-brain barrier.
Absorption
This compound is well-absorbed in the gastrointestinal tract, with the duodenum showing the highest absorption rate. In situ intestinal perfusion studies in rats have demonstrated that this compound is readily absorbed across the intestinal epithelium.
Distribution
Following absorption, this compound is widely distributed to various tissues. Its lipophilic nature allows it to readily penetrate cell membranes and distribute into tissues with high fat content. Notably, this compound can cross the blood-brain barrier, which is a key factor in its observed neuroprotective effects.
Metabolism
The liver is the primary site of this compound metabolism. In vivo and in vitro studies have indicated that this compound can induce the expression of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This induction suggests that this compound's metabolism may be subject to drug-drug interactions.
Excretion
The excretion of this compound and its metabolites has not been extensively detailed in the available literature. Further studies are required to fully characterize the routes and rates of its elimination from the body.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound. It is important to note that some of the available data is derived from studies using "artificial musk," a mixture containing this compound, which may not precisely reflect the pharmacokinetics of pure this compound.
Table 1: Oral Pharmacokinetic Parameters of Artificial Musk (Containing this compound) in Rats
| Parameter | Value | Animal Model | Dosage | Analytical Method |
| Cmax (Maximum Concentration) | 737.94 - 1117.57 ng/mL[1] | Rat | 625 mg/kg (intragastric)[1] | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[1] |
| AUC0-∞ (Area Under the Curve) | 5285.9 - 7409.8 ng·h/mL[1] | Rat | 625 mg/kg (intragastric)[1] | HS-GC-MS |
Table 2: Intestinal Absorption Kinetic Parameters of this compound in Rats
| Parameter | Value | Intestinal Segment | Animal Model | Analytical Method |
| Ka (Absorption Rate Constant) | 0.990 h⁻¹ | Small Intestine | Rat | GC-MS/MS |
| t½ (Absorption Half-life) | 0.705 h | Small Intestine | Rat | GC-MS/MS |
Key Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of pharmacokinetic studies. The following sections outline the methodologies for key experiments cited in the study of this compound's pharmacokinetics.
In Vivo Pharmacokinetic Study: Oral Administration in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetics of this compound following oral administration in rats.
1. Animal Model and Housing:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is typically required before dosing.
2. Drug Formulation and Administration:
-
This compound is dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 and saline.
-
The formulation is administered via oral gavage at a specific dose.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS Protocol:
-
Sample Preparation: Plasma samples are typically pretreated with a protein precipitation agent like acetonitrile. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the GC-MS system.
-
Chromatographic Conditions: A capillary column such as an HP-5MS is used. The oven temperature is programmed to achieve optimal separation. Helium is commonly used as the carrier gas.
-
Mass Spectrometry Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.
-
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Permeability Study: Caco-2 Cell Monolayer Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.
1. Cell Culture:
-
Caco-2 cells are cultured on semi-permeable filter inserts in a transwell plate system.
-
The cells are allowed to differentiate for 21-23 days to form a confluent monolayer with well-developed tight junctions.
2. Assay Procedure:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points.
-
To assess efflux, this compound is added to the basolateral side, and samples are collected from the apical side.
3. Sample Analysis:
-
The concentration of this compound in the collected samples is quantified by a sensitive analytical method like LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the donor side.
-
In Vitro Metabolism Study: Rat Liver Microsomes
This assay is used to investigate the metabolic stability of this compound in the liver.
1. Incubation:
-
This compound is incubated with rat liver microsomes in the presence of a NADPH-regenerating system (to support cytochrome P450 activity) at 37°C.
-
A typical incubation mixture includes phosphate buffer (pH 7.4), this compound, rat liver microsomes, and the NADPH-regenerating system.
2. Sample Collection and Analysis:
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
3. Data Analysis:
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of this compound over time.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagrams below illustrate these complex interactions.
Caption: this compound inhibits the VEGF/PI3K/Akt/MAPK signaling pathway.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Caption: this compound's regulation of the Bcl-2/Bax apoptotic pathway.
Conclusion
This technical guide provides a detailed overview of the pharmacokinetics of this compound, compiling available quantitative data and outlining key experimental protocols. The provided visualizations of its interactions with critical signaling pathways offer insights into its mechanisms of action. While significant progress has been made in understanding the ADME profile of this compound, further research is warranted to obtain more precise pharmacokinetic parameters for pure this compound, fully elucidate its metabolic fate and excretion pathways, and explore potential drug-drug interactions. Such data will be invaluable for the continued development of this compound as a promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Muscone
Introduction
(±)-Muscone, or 3-methylcyclopentadecan-1-one, is a macrocyclic ketone and the primary odorant of natural musk. Due to its unique and highly valued fragrance profile, muscone is a critical component in the perfume and fragrance industry. The scarcity and ethical concerns associated with its natural source, the musk deer (Moschus moschiferus), have driven the development of numerous synthetic routes to produce this compound. This document provides detailed application notes and protocols for key methods in the total synthesis of (±)-muscone, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Comparative Overview of Synthetic Methods
Several strategies have been developed for the total synthesis of (±)-muscone, each with distinct advantages in terms of efficiency, scalability, and stereocontrol. The table below summarizes the key quantitative data for some of the most prominent methods.
| Synthetic Method | Key Reaction | Starting Material | Number of Steps | Overall Yield | Key Advantages | Reference |
| Eschenmoser Fragmentation | α,β-Epoxyketone Fragmentation | Cyclododecanone | ~8 | Not explicitly stated in full, but key final steps are high-yielding. | Classic, robust method for macrocycle synthesis. | [1] |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | (+)-Citronellal | ~7 | ~20-25% (estimated from reported yields) | High functional group tolerance, milder conditions. | [2] |
| Intramolecular Aldol Condensation | Enantioselective Aldol Condensation | Macrocyclic Diketone | ~4 | ~23% | Provides access to enantiomerically enriched this compound. | [3] |
I. Eschenmoser Fragmentation Route
This classical approach, pioneered by Eschenmoser and Ohloff, utilizes the fragmentation of an α,β-epoxyketone to construct the 15-membered macrocyclic ring of this compound. The synthesis typically commences from the readily available and industrially produced cyclododecanone.
Logical Workflow
References
Asymmetric Synthesis of (R)-(-)-Muscone: Application Notes and Protocols
(R)-(-)-Muscone , the primary fragrant component of natural musk, is a highly valued compound in the fragrance and perfume industry. Its warm, animalic, and musky scent is enantiomerically dependent, with the (R)-enantiomer possessing the desired olfactory properties. Due to the protected status of the musk deer, the natural source of muscone, efficient and stereoselective chemical synthesis is of paramount importance. This document provides detailed application notes and protocols for key asymmetric strategies for the synthesis of (R)-(-)-Muscone, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Key Asymmetric Synthetic Strategies
Several innovative and effective methods have been developed for the asymmetric synthesis of (R)-(-)-Muscone. The core challenges in its synthesis lie in the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the methyl group at the C3 position. This document will focus on three prominent and distinct approaches:
-
Ring-Closing Metathesis (RCM) from a Chiral Pool Precursor: This strategy utilizes a readily available chiral starting material, (+)-citronellal, to establish the stereocenter, followed by the construction of the macrocycle using a powerful ring-closing metathesis reaction.
-
Enantioselective Intramolecular Aldol Condensation: This approach builds the chiral center during the macrocyclization step through a catalyzed, enantioselective intramolecular aldol reaction of a macrocyclic diketone.
-
Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal: A highly efficient method that employs an asymmetric catalyst to induce chirality during the formation of the macrocyclic ring from a linear precursor.
Data Presentation: Comparison of Asymmetric Syntheses
The following table summarizes the key quantitative data for the different asymmetric syntheses of (R)-(-)-Muscone, allowing for a direct comparison of their efficiencies.
| Synthetic Strategy | Key Reaction | Starting Material | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Catalyst/Reagent | Reference |
| Ring-Closing Metathesis | Ring-Closing Olefin Metathesis | (+)-Citronellal | Not explicitly stated in single reference | Enantiomerically pure starting material | Grubbs' Catalyst | Kamat et al. (2000) |
| Enantioselective Aldol | Intramolecular Aldol Condensation | Macrocyclic diketone | ~70 (from diketone) | up to 76 | Sodium (+)-N-methylephedrate | Knopff & Kuhne (2008)[1] |
| Asymmetric Macrocyclization | Asymmetric Alkynylzinc Addition | 14-Pentadecyn-1-ol | 48 | 99 | (1R,2S)-N,N-diallylnorephedrine | Oppolzer et al. (1993)[2] |
Experimental Protocols
Ring-Closing Metathesis (RCM) Synthesis from (+)-Citronellal
This protocol is adapted from the work of Kamat et al. (2000). The overall synthetic workflow is depicted below.
Caption: Experimental workflow for the RCM synthesis of (R)-(-)-Muscone.
Protocol:
Step 1: Synthesis of (R)-3,7-Dimethyloct-6-en-1-ol To a stirred solution of (R)-(+)-citronellal (10.0 g, 64.8 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (1.47 g, 38.9 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched by the slow addition of water (20 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is purified by column chromatography.
Step 2: Synthesis of the RCM Precursor The alcohol from the previous step is protected as its tert-butyldimethylsilyl (TBDMS) ether. The terminal double bond is then cleaved oxidatively, and the resulting aldehyde is subjected to a Wittig reaction to install a terminal alkene. The TBDMS protecting group is removed, and the resulting alcohol is oxidized to the corresponding aldehyde. This aldehyde is then reacted with the Grignard reagent prepared from 10-bromodec-1-ene to yield the diene precursor for the RCM reaction. The resulting secondary alcohol is then oxidized to the ketone.[3]
Step 3: Ring-Closing Metathesis To a solution of the diene-ketone precursor (1.0 g, 3.78 mmol) in dry, degassed dichloromethane (378 mL), a solution of Grubbs' first-generation catalyst (155 mg, 0.189 mmol) in dichloromethane (20 mL) is added. The reaction mixture is heated to reflux for 21 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the macrocyclic enone.[3]
Step 4: Hydrogenation to (R)-(-)-Muscone The macrocyclic enone (500 mg, 2.12 mmol) is dissolved in methanol (20 mL), and 10% palladium on charcoal (50 mg) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 3 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield (R)-(-)-Muscone.[3]
Enantioselective Intramolecular Aldol Condensation
This protocol is based on the work of Knopff and Kuhne (2008). The key step is the asymmetric cyclization of a readily available macrocyclic diketone.
Caption: Experimental workflow for the enantioselective aldol synthesis.
Protocol:
Step 1: Preparation of the Chiral Catalyst Solution In a flame-dried flask under an argon atmosphere, (+)-N-methylephedrine (1.08 g, 6.0 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL). Sodium hydride (60% dispersion in mineral oil, 240 mg, 6.0 mmol) is added portionwise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases.
Step 2: Enantioselective Intramolecular Aldol Condensation To the prepared catalyst solution, a solution of 2-methyl-1,14-tetradecanedione (1.0 g, 4.16 mmol) in dry THF (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral enone.
Step 3: Conversion to (R)-(-)-Muscone The resulting chiral enone is then converted to (R)-(-)-Muscone through a two-step sequence involving reduction of the ketone and a subsequent fragmentation reaction, as described in the literature.
Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal
This highly efficient synthesis was developed by Oppolzer and coworkers (1993). It relies on an asymmetrically catalyzed intramolecular addition of an organozinc reagent to an aldehyde.
References
Application Notes & Protocols for the Quantification of Muscone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of muscone in various biological matrices. The protocols are designed to deliver high sensitivity and specificity, crucial for pharmacokinetic studies, toxicological assessments, and drug development research.
Introduction
This compound (3-methylcyclopentadecanone) is the primary active component of musk, a substance with a long history in traditional medicine and a subject of modern pharmacological research.[1] Its therapeutic potential in cardiovascular and cerebrovascular diseases, neurological disorders, and cancer is being actively investigated.[1] Accurate quantification of this compound in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, and for elucidating its mechanisms of action. This document outlines validated analytical methods for the determination of this compound in plasma, urine, and tissue samples.
Analytical Methods Overview
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are the most commonly employed techniques for this compound quantification due to its volatile nature.[2][3] These methods offer excellent sensitivity and selectivity. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can also be utilized, particularly for non-volatile metabolites or when coupled with specific derivatization techniques.[4]
Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A robust method for separating this compound from aqueous matrices like plasma and urine.
-
Protein Precipitation (PPT): A simpler and faster method for plasma sample cleanup.
-
Headspace (HS) Injection: Ideal for volatile compounds like this compound, minimizing matrix effects.
-
Solid-Phase Extraction (SPE): Can be used for cleanup and concentration from various matrices.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for this compound determination in biological samples.
| Biological Matrix | Analytical Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Rat Plasma | GC-MS/MS | Liquid-Liquid Extraction | 2.5 - 250 | 2.5 | >85% | < 7.52% | |
| Rat Plasma | Headspace GC-MS | Protein Precipitation | 75.6 - 7560 | 25 | 83.7 - 88.6% (absolute) | < 25% |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using GC-MS/MS
This protocol describes a sensitive method for the determination of this compound in rat plasma using liquid-liquid extraction followed by GC-MS/MS analysis.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS), e.g., Naphthalene
-
Ethyl acetate (HPLC grade)
-
Rat plasma (blank)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS/MS system
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of rat plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS/MS analysis.
3. GC-MS/MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 30°C/min, hold for 5 min.
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
This compound transition: m/z 238.2 → 98.1
-
Naphthalene (IS) transition: m/z 128.1 → 102.1
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve using a linear regression model.
Protocol 2: Quantification of this compound in Rat Plasma using Headspace GC-MS
This protocol is suitable for the analysis of volatile this compound in plasma, reducing matrix interference.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Headspace vials (20 mL)
-
Headspace autosampler
-
GC-MS system
2. Sample Preparation (Protein Precipitation & Headspace Injection):
-
Pipette 200 µL of rat plasma into a microcentrifuge tube.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a 20 mL headspace vial and seal it immediately.
-
Place the vial in the headspace autosampler.
3. Headspace and GC-MS Conditions:
-
Headspace Incubation Temperature: 120°C.
-
Incubation Time: 30 minutes.
-
Injection Volume: 1 mL of the headspace gas.
-
GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 250°C at 10°C/min, hold for 5 min.
-
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
This compound ions: m/z 238, 98, 84.
-
Protocol 3: Proposed Method for Quantification of this compound in Urine using GC-MS
This protocol is an adaptation of general methods for volatile organic compounds in urine and requires validation.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., deuterated this compound or a compound with similar properties)
-
Sodium chloride
-
Diethyl ether (HPLC grade)
-
Urine collection containers
2. Sample Preparation (Salting-out Liquid-Liquid Extraction):
-
Collect a mid-stream urine sample.
-
Centrifuge at 3,000 rpm for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the supernatant to a glass tube.
-
Add internal standard.
-
Saturate the sample with sodium chloride to increase the ionic strength.
-
Add 2 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the ether layer to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Follow the GC-MS conditions outlined in Protocol 1, with potential optimization of the temperature program based on initial validation results.
Protocol 4: Proposed Method for Quantification of this compound in Tissue (Brain or Cardiac) using GC-MS
This protocol is a proposed method based on general tissue homogenization and extraction techniques that requires validation for this compound analysis.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate (HPLC grade)
-
Tissue homogenizer
-
Sonicator
2. Sample Preparation (Homogenization and Extraction):
-
Accurately weigh approximately 100 mg of the tissue sample (e.g., brain or heart).
-
Add 1 mL of ice-cold PBS.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Further disrupt the cells by sonication on ice.
-
Add internal standard to the homogenate.
-
Add 3 mL of ethyl acetate to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Collect the upper organic layer and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions:
-
Follow the GC-MS conditions outlined in Protocol 1. The method may require optimization of the cleanup steps to minimize matrix effects from the complex tissue homogenate.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Quantification in Plasma (LLE).
Caption: Workflow for Headspace GC-MS Analysis of this compound.
Signaling Pathways
Caption: this compound's Modulation of the PI3K/AKT Signaling Pathway.
Caption: this compound's Inhibition of Cardiac Hypertrophy Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and direct quantification of underivatized this compound by ultra performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Tissue Clearing Preparation of Mouse Brain-Spinal Cord Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Muscone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscone, a macrocyclic ketone, is the principal odorous component of natural musk, a substance highly valued in traditional medicine and perfumery.[1] The accurate and sensitive quantification of this compound is crucial for quality control of musk-containing products, pharmacokinetic studies, and the development of synthetic alternatives to natural musk, which is sourced from the endangered musk deer.[1][2] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for the determination of this compound due to its high sensitivity, selectivity, and ability to provide structural information. This application note details a comprehensive protocol for the extraction and quantitative analysis of this compound from various matrices using GC-MS.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves sample preparation, including extraction and purification, followed by instrumental analysis and data processing.
Caption: Experimental workflow for this compound analysis using GC-MS.
Methodologies and Protocols
Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Internal Standard (IS), e.g., Naphthalene
-
Sample matrix (e.g., rat plasma, musk sample)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted for the extraction of this compound from biological matrices such as plasma.[3][4]
-
Aliquoting: Take a known volume of the sample (e.g., 100 µL of rat plasma) in a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of the internal standard solution (e.g., naphthalene in methanol) to the sample.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial for GC-MS analysis.
For musk samples, an extraction with a 3:1 methanol-chloroform mixture can be employed, followed by homogenization, sonication, and centrifugation.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
Gas Chromatograph (GC) System:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-624 (30 m x 320 µm, 1.8 µm).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: Increase to 200 °C at a rate of 12 °C/min, hold for 3 min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 8 min.
-
Mass Spectrometer (MS) System:
-
MS System: Agilent 5975C or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full Scan (m/z 30-650) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-MS method for this compound analysis based on published data.
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 250 ng/mL | |
| 50 - 500 µg/mL | ||
| Correlation Coefficient (R²) | ≥ 0.996 | |
| 0.9998 | ||
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | |
| Minimum Detectable Concentration | 25 ng/mL | |
| Intra-day Precision (RSD) | < 7.52% | |
| Inter-day Precision (RSD) | < 7.52% | |
| Accuracy | -8.03% to 14.52% | |
| Average Absolute Recovery | 83.7% to 88.6% |
Logical Relationship of GC-MS Components
The following diagram illustrates the interconnected components of a typical GC-MS system used for this compound analysis.
Caption: Logical relationship of components in a GC-MS system.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of this compound using GC-MS. The described methods for sample preparation and instrumental analysis are sensitive, accurate, and reproducible, making them suitable for a wide range of applications in research, quality control, and drug development. The provided quantitative data and workflow diagrams serve as valuable resources for scientists working with this important compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and this compound in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Muscone
Introduction
Muscone (3-methylcyclopentadecanone) is the primary active component responsible for the characteristic odor of natural musk. It is highly valued in the fragrance industry and traditional medicine. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the determination of this compound. This document outlines two distinct HPLC-based methods for the analysis of this compound: a direct method using Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) and a sensitive method involving pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection.
Method 1: Direct Analysis by UPLC-ELSD
This method provides a rapid and direct quantification of underivatized this compound, making it suitable for high-throughput screening.
Method 2: Analysis after Pre-column Derivatization with DNPH
For enhanced sensitivity and specificity, especially at low concentrations, pre-column derivatization with DNPH is employed. This compound, a ketone, reacts with DNPH to form a hydrazone derivative that exhibits strong UV absorbance, allowing for sensitive detection.
Experimental Protocols
Protocol 1: Direct Quantification of this compound by UPLC-ELSD
This protocol is adapted from a validated method for the fast and direct quantification of underivatized this compound.[1]
1. Sample Preparation
-
Soxhlet Extraction:
-
Accurately weigh approximately 0.2 g of musk powder and place it in a Soxhlet extractor.
-
Add a suitable amount of ether and perform extraction for 8 hours.[2]
-
Evaporate the extract to near dryness using a water bath.
-
Reconstitute the residue in 2 mL of acetonitrile or methanol, shake well, and filter through a 0.45 µm filter before injection.[2]
-
-
Ultrasonic Extraction:
-
Accurately weigh approximately 0.2 g of musk powder and place it in a centrifuge tube.[2]
-
Add 3 mL of ether and perform ultrasonic extraction for 15 minutes.
-
Repeat the ultrasonic extraction two more times, combining the supernatant after each centrifugation.
-
Evaporate the combined supernatant to near dryness.
-
Dissolve the residue in 2 mL of acetonitrile or methanol, shake well, and filter through a 0.45 µm filter prior to analysis.[2]
-
2. UPLC-ELSD Conditions
| Parameter | Condition |
| Instrument | Waters Acquity UPLC System with an Evaporative Light Scattering Detector |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Isocratic elution with an unspecified mobile phase |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
| Runtime | 5 minutes |
| ELSD Drift Tube Temp. | 30°C |
| ELSD Gas Flow Rate | 4.2 L/min |
3. Method Validation Summary
| Parameter | Result |
| Linearity (r) | 0.9914 |
| Recovery | 98.6% |
| Limit of Detection (LOD) | 2.0 ng |
Protocol 2: HPLC-UV Quantification of this compound after DNPH Derivatization
This protocol is based on a method for the determination of this compound in natural musk by pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
1. Sample Preparation
-
Follow the Soxhlet or Ultrasonic extraction procedure as described in Protocol 1.
2. Derivatization Procedure
-
To the extracted sample, add the DNPH derivatization reagent. The suitable reaction medium is ethanol with hydrochloric acid as a catalyst.
-
The molar ratio of this compound to DNPH should be at least 1:300.
-
The optimal reaction conditions are a temperature of 65°C for 30 minutes.
3. HPLC-UV Conditions
| Parameter | Condition |
| Instrument | LC-10A High Performance Liquid Chromatograph or equivalent |
| Column | Alltima C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Column Temperature | Not specified |
| Detection Wavelength | 365 nm |
| Injection Volume | 20 µL |
4. Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.04 - 30.00 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Recovery | 98.37% - 100.32% |
| Precision (RSD) | < 4.12% |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.04 µg/mL |
Visualizations
Caption: Workflow for direct this compound analysis using UPLC-ELSD.
Caption: Workflow for this compound analysis using HPLC-UV after DNPH derivatization.
References
Application Notes & Protocols for the Isolation of Muscone from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscone ((R)-3-methylcyclopentadecanone) is a macrocyclic ketone that is the principal odoriferous constituent of natural musk.[1][2] Natural musk, a glandular secretion from the male musk deer (Moschus species), has been a highly valued ingredient in traditional medicine and perfumery for centuries.[1][3] The isolation of this compound from its natural source is a critical process for research into its biological activities and for the quality control of musk-containing products. However, due to the endangered status of the musk deer, the use of synthetic this compound is now predominant.[1] These notes provide detailed protocols for the extraction and isolation of this compound from natural musk, intended for research and analytical purposes.
Data Presentation
The yield of this compound from natural musk can vary depending on the extraction solvent and analytical method used. The following table summarizes quantitative data on this compound content in various extracts of natural musk.
| Extraction Solvent | Analytical Method | This compound Content (% w/w) | Reference |
| Hexane | HPTLC | 1.15% | |
| Ethanol | HPTLC | 0.67% | |
| Hexane | GC-HRMS | 2.27% | |
| Diethyl Ether | GC-HRMS | 7.01% | |
| Ethanol | GC-HRMS | 0.64% | |
| Not Specified | Not Specified | 0.5% - 2% |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Musk Powder
This protocol details two common methods for the initial extraction of this compound from raw musk powder: Soxhlet extraction and ultrasonic extraction.
Materials and Reagents:
-
Musk powder
-
Diethyl ether (or petroleum ether, ethanol, methanol, acetonitrile)
-
Anhydrous sodium sulfate
-
Soxhlet extractor
-
Heating mantle
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or a gentle stream of nitrogen
-
Filter paper
Procedure:
A. Soxhlet Extraction:
-
Accurately weigh approximately 0.2 g of musk powder and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with an appropriate amount of diethyl ether and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to reflux using a heating mantle.
-
Allow the extraction to proceed for approximately 8 hours.
-
After extraction, cool the flask and collect the ether extract.
-
Dry the extract over anhydrous sodium sulfate and filter.
-
Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Re-dissolve the residue in a minimal amount of acetonitrile or methanol for further analysis.
B. Ultrasonic Extraction:
-
Accurately weigh approximately 0.2 g of musk powder and place it into a centrifuge tube.
-
Add 3 ml of diethyl ether to the tube.
-
Seal the tube and place it in an ultrasonic bath for 15 minutes.
-
Centrifuge the tube to pellet the solid material.
-
Carefully decant the supernatant (the ether extract) into a clean collection vessel.
-
Repeat the ultrasonic extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.
-
Dry the combined extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent until the extract is nearly dry.
-
Dissolve the resulting residue in a suitable solvent such as acetonitrile or methanol for subsequent purification or analysis.
Protocol 2: Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of this compound by HPLC, including an optional derivatization step to enhance detection.
Materials and Reagents:
-
Crude this compound extract (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
This compound standard
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., octadecylsilane bonded silica gel)
Procedure:
A. Sample Preparation (without derivatization):
-
Take the dissolved crude extract from Protocol 1.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
B. Pre-column Derivatization (optional, for enhanced UV detection):
-
The ether extract of musk can be reacted with 2,4-dinitrophenylhydrazine to form this compound phenylhydrazone.
-
The resulting phenylhydrazone derivatives are then analyzed by HPLC.
C. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica gel.
-
Mobile Phase: Methanol-water (90:10 to 95:5) or Acetonitrile-water (90:10 to 95:5).
-
Detection Wavelength: 280-286 nm.
-
Flow Rate: As per column specifications (typically 1.0 mL/min).
-
Injection Volume: 10-20 µL.
-
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram and identify the this compound peak by comparing the retention time with that of a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the identification and quantification of this compound.
Materials and Reagents:
-
Crude this compound extract (from Protocol 1)
-
Helium (carrier gas)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Dilute the crude extract in a suitable volatile solvent (e.g., hexane or diethyl ether) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial temperature of around 80°C, ramped up to 280°C. A typical program might be: hold at 80°C for 1 min, increase to 245°C at 5°C/min, hold for 1 min, then increase to 280°C at 10°C/min and hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode.
-
-
Inject the sample into the GC-MS system.
-
The mass spectrometer will generate a mass spectrum for the eluting compounds.
-
Identify this compound by its characteristic retention time and mass spectrum, which can be compared to a library spectrum or a pure standard.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Extraction and Analysis.
References
Application Notes and Protocols for the Use of Muscone as a Molecular Probe in Olfactory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscone, a macrocyclic ketone, is the primary odorant responsible for the characteristic scent of musk. Its high specificity for a subset of olfactory receptors (ORs) makes it an invaluable molecular probe for investigating the mechanisms of olfaction, from receptor-ligand interactions to behavioral responses. In mice, the principal receptor for this compound is MOR215-1, while in humans, it is OR5AN1.[1][2] The targeted activation of these receptors by this compound allows for the detailed study of downstream signaling cascades and the neural circuits governing odor perception and innate behaviors.
These application notes provide a comprehensive overview of the use of this compound in olfactory research, including detailed protocols for key experiments and a summary of quantitative data to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of this compound and related compounds with mouse and human olfactory receptors.
Table 1: EC50 Values of this compound and Analogs for Mouse Olfactory Receptor MOR215-1
| Compound | EC50 (µM) |
| (±)-Muscone | 0.50[1] |
| (-)-Muscone (l-muscone) | 0.63[1] |
| (+)-Muscone (d-muscone) | 2.2[1] |
| Musk Ketone | 2.9 |
| Musk Xylol | 34.9 |
Table 2: EC50 Values of this compound and Analogs for Human Olfactory Receptor OR5AN1
| Compound | EC50 (µM) |
| (±)-Muscone | 12.5 |
| (-)-Muscone (l-muscone) | 13.3 |
| (+)-Muscone (d-muscone) | 11.3 |
| Musk Ketone | 0.79 |
| Musk Xylol | 16.7 |
| This compound (Reference Sequence) | 11.45 |
| Cyclopentadecanone | 19.96 |
| Ambretone | 4.304 |
| Ethylene brassylate | 52.81 |
| Exaltolide | 67.68 |
Signaling Pathway
This compound perception is initiated by its binding to specific G-protein coupled olfactory receptors. This interaction triggers a conformational change in the receptor, leading to the activation of a downstream signaling cascade. The activated G-protein (specifically the Gαolf subunit) stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger gates cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb for further processing.
Experimental Protocols
Heterologous Expression and Functional Characterization of this compound Receptors
This protocol describes the functional expression of this compound receptors (MOR215-1 or OR5AN1) in a heterologous cell system (Hana3A cells) and their characterization using a luciferase reporter gene assay. This assay is based on the principle that OR activation leads to an increase in intracellular cAMP, which in turn drives the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
Hana3A cells (a derivative of HEK293 cells)
-
Expression plasmids: pCI vector containing the coding sequence of the this compound receptor (MOR215-1 or OR5AN1), pCI-RTP1S (receptor-transporting protein 1S), and pCI-Ric8b (Resistance to inhibitors of cholinesterase 8B)
-
Reporter plasmids: pCRE-Luc (luciferase reporter plasmid) and pRL-SV40 (Renilla luciferase control plasmid)
-
Cell culture medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution (in DMSO)
-
Dual-Glo Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed Hana3A cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use a mixture of the OR expression plasmid, pCI-RTP1S, pCI-Ric8b, pCRE-Luc, and pRL-SV40.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Odorant Stimulation:
-
After 24 hours of transfection, replace the medium with fresh serum-free MEM.
-
Prepare serial dilutions of this compound in serum-free MEM from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Add the this compound dilutions to the cells and incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Following the incubation period, perform the Dual-Glo Luciferase Assay according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calcium Imaging of Olfactory Sensory Neurons
This protocol describes how to perform calcium imaging on dissociated mouse olfactory sensory neurons (OSNs) to measure their response to this compound. The influx of Ca2+ through CNG channels upon odorant stimulation can be visualized using calcium-sensitive fluorescent dyes.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Dissection tools
-
Enzyme solution (e.g., papain-based dissociation kit)
-
Ringer's solution
-
Calcium indicator dye (e.g., Fura-2 AM or GCaMP transgenic mice)
-
Glass coverslips coated with an adhesive (e.g., poly-L-lysine)
-
Perfusion system
-
Fluorescence microscope with a calcium imaging setup
-
This compound solution in Ringer's buffer
Procedure:
-
Dissociation of Olfactory Sensory Neurons:
-
Euthanize the mouse and dissect the olfactory epithelium from the nasal cavity.
-
Incubate the tissue in the enzyme solution to dissociate the cells, following the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the dissociated cells onto coated glass coverslips and allow them to adhere.
-
-
Loading of Calcium Indicator:
-
If using a chemical dye, incubate the cells with Fura-2 AM in Ringer's solution according to the manufacturer's instructions to allow the dye to enter the cells.
-
Wash the cells with fresh Ringer's solution to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with Ringer's solution.
-
Acquire baseline fluorescence images.
-
Switch the perfusion to a solution containing this compound at a known concentration.
-
Record the changes in fluorescence intensity over time.
-
After stimulation, switch back to Ringer's solution to wash out the this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual OSNs.
-
Measure the fluorescence intensity within each ROI over the course of the experiment.
-
Calculate the change in fluorescence (ΔF/F0), where ΔF is the change in fluorescence from the baseline (F0).
-
Identify responding cells by a significant increase in ΔF/F0 upon this compound application.
-
Behavioral Assay: Two-Choice Odor Preference Test
This protocol describes a two-choice preference test to assess the innate attraction or aversion of mice to the odor of this compound.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Test cage with two odor ports
-
Odor delivery system (olfactometer)
-
This compound solution (e.g., 45 ng and 450 µg dissolved in a solvent like propylene glycol)
-
Control solvent (propylene glycol)
-
Video recording system
Procedure:
-
Habituation:
-
Habituate the mice to the test cage for a defined period (e.g., 10 minutes) on several consecutive days prior to testing.
-
-
Test Session:
-
On the test day, place a single mouse in the center of the test cage.
-
Deliver a constant stream of clean air through both odor ports.
-
After a brief acclimatization period, present the this compound odor through one port and the control solvent through the other. The side of presentation should be randomized between trials.
-
Record the behavior of the mouse for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Analyze the video recordings to quantify the amount of time the mouse spends investigating each odor port (i.e., nose pokes into the port).
-
Calculate a preference index: (Time at this compound port - Time at control port) / (Time at this compound port + Time at control port).
-
A positive index indicates attraction, a negative index indicates aversion, and an index close to zero indicates no preference.
-
Perform statistical analysis (e.g., t-test) to determine if the preference is significant.
-
Conclusion
This compound serves as a powerful and specific tool for dissecting the complexities of the olfactory system. The protocols and data presented here provide a solid foundation for researchers to utilize this compound as a molecular probe in their studies of olfaction, from the molecular level of receptor activation to the organismal level of behavioral responses. These methods can be adapted and expanded to investigate various aspects of olfactory coding, neural circuit function, and the development of novel odorants.
References
Application of Muscone in Drug Delivery Systems: Enhancing Therapeutic Efficacy
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Muscone, the primary active component of musk, has garnered significant attention in pharmaceutical research for its potent pharmacological activities and its emerging role in advanced drug delivery systems.[1][2] Traditionally used in medicine for its therapeutic properties, recent studies have illuminated its potential as a powerful penetration enhancer, particularly for improving drug transport across biological barriers like the blood-brain barrier (BBB).[3][4] Its lipophilic nature and low molecular weight contribute to its ability to facilitate the delivery of therapeutic agents to target sites, thereby enhancing their efficacy.[3]
These application notes provide a comprehensive overview of the use of this compound in various drug delivery platforms, including liposomes and metal-organic frameworks. Detailed protocols for the preparation and evaluation of this compound-based drug delivery systems are provided, along with a summary of key quantitative data and visual representations of associated biological pathways and experimental workflows.
Mechanisms of Action in Drug Delivery
This compound enhances drug delivery primarily by increasing the permeability of biological membranes. Its mechanisms of action include:
-
Modulation of Tight Junctions: this compound can relax the tight junctions between epithelial and endothelial cells, facilitating the paracellular transport of drug molecules.
-
Inhibition of Efflux Pumps: It has been shown to inhibit the function of efflux pumps such as P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells, thereby increasing intracellular drug accumulation.
-
Interaction with Membrane Lipids: As a lipophilic molecule, this compound can interact with the lipid bilayer of cell membranes, potentially increasing membrane fluidity and enhancing drug permeation.
-
Signaling Pathway Activation: Recent studies suggest that this compound can activate specific signaling pathways, such as the PKA/RHOA/MLC pathway, to reduce the hyperpermeability of the brain endothelial barrier under pathological conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound in drug delivery systems.
Table 1: Physicochemical Properties of Docetaxel (DTX)-Loaded Liposomes
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PEG-LP-DTX | 110.0 ± 1.2 | < 0.3 | -35.2 ± 1.4 |
| Lf-LP-DTX | ~145 | < 0.3 | Slightly decreased |
| Lf-LP-Mu-DTX | ~145 | < 0.3 | Slightly decreased |
Table 2: In Vitro Cytotoxicity of DTX Formulations against U87-MG Glioma Cells
| Formulation | IC50 (µg/ml) |
| Free DTX | 22.62 |
| PEG-LP-DTX | 19.43 |
| Lf-LP-DTX | 9.96 |
| Lf-LP-Mu-DTX | 6.42 |
Table 3: In Vitro Drug Release of DTX from Liposomes
| Formulation | % Release at 24h | % Release at 72h |
| DTX Solution | ~90% | - |
| PEG-LP-DTX | - | ~70% |
| Lf-LP-DTX | Slower than PEG-LP-DTX | Slower than PEG-LP-DTX |
| Lf-LP-Mu-DTX | Slower than Lf-LP-DTX | Slower than Lf-LP-DTX |
Table 4: Solubility and Drug Loading of this compound in γ-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)
| Parameter | Value |
| Solubility of Pure this compound in Water | 0.21 ± 0.03 µg/mL |
| Solubility of this compound in γ-CD-MOFs in Water | 5.1 ± 0.6 µg/mL |
| Solubility Enhancement Factor | 24-fold |
| Optimal Drug Loading Rate in γ-CD-MOFs | 10.6 ± 0.7% |
Experimental Protocols
Protocol 1: Preparation of Lactoferrin and this compound Dual-Modified Liposomes (Lf-LP-Mu-DTX)
This protocol describes the thin-film dispersion method for preparing liposomes co-modified with lactoferrin (Lf) and this compound (Mu) for targeted drug delivery of docetaxel (DTX).
Materials:
-
Docetaxel (DTX)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
DSPE-PEG2000
-
DSPE-PEG2000-Mal
-
This compound-PEG-DSPE
-
Lactoferrin (Lf)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
-
Rotary evaporator
-
Probe sonicator
-
Extruder
Procedure:
-
Lipid Film Hydration:
-
Dissolve SPC, CHOL, DSPE-PEG2000, and this compound-PEG-DSPE in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a PBS (pH 7.4) solution containing DTX by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Liposome Sizing:
-
Sonicate the resulting liposomal suspension using a probe sonicator.
-
Extrude the liposomes sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a desired size.
-
-
Lactoferrin Conjugation:
-
Separately, dissolve DSPE-PEG2000-Mal in the lipid mixture during the film formation step to prepare maleimide-functionalized liposomes.
-
Thiolyate the lactoferrin (Lf) using a suitable method.
-
Incubate the thiolated Lf with the maleimide-functionalized liposomes overnight at room temperature with gentle stirring to allow for the formation of a stable thioether bond.
-
-
Purification:
-
Remove the unconjugated Lf and unencapsulated DTX by passing the liposome suspension through a Sephadex G-50 column.
-
Collect the liposomal fraction and store it at 4°C.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a dialysis method to evaluate the in vitro release profile of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension (e.g., Lf-LP-Mu-DTX)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Release medium: 0.1 M PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Place a known volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL).
-
Place the container in a shaking incubator set at 37°C and a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: MTT Cytotoxicity Assay
This protocol details the use of the MTT assay to assess the in vitro cytotoxicity of drug-loaded formulations on a cancer cell line.
Materials:
-
Cancer cell line (e.g., U87-MG human glioma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Free drug and drug-loaded formulations at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the free drug, blank nanoparticles, and drug-loaded nanoparticle formulations. Include a control group with untreated cells.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in drug delivery.
Caption: Mechanism of this compound in Enhancing Blood-Brain Barrier Permeability.
Caption: General Experimental Workflow for this compound-Based Drug Delivery Systems.
Caption: this compound's Role in the PKA/RHOA/MLC Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Guide” of this compound modification enhanced brain‐targeting efficacy and anti‐glioma effect of lactoferrin modified DTX liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for In Vitro Evaluation of Muscone's Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscone, the primary active component of musk, has demonstrated significant neuroprotective properties in various preclinical studies.[1][2][3] Its therapeutic potential is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] These application notes provide a comprehensive overview of in vitro assays and detailed protocols to investigate and quantify the neuroprotective effects of this compound. The described methodologies are designed to assess this compound's efficacy in mitigating neuronal damage induced by common pathological conditions such as hypoxia, excitotoxicity, and inflammation.
Key Neuroprotective Mechanisms of this compound
In vitro studies have elucidated several mechanisms through which this compound exerts its neuroprotective effects:
-
Anti-apoptosis: this compound has been shown to inhibit neuronal apoptosis by modulating the expression of apoptosis-related proteins and reducing caspase activity.
-
Antioxidant Activity: this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of superoxide dismutase (SOD).
-
Anti-inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and reducing the release of pro-inflammatory cytokines.
-
Regulation of Calcium Homeostasis: this compound protects neurons from glutamate-induced excitotoxicity by preventing calcium overload.
-
Mitochondrial Protection: this compound helps maintain mitochondrial function by preserving the mitochondrial membrane potential and regulating mitochondrial dynamics.
-
Modulation of Signaling Pathways: this compound's neuroprotective effects are mediated through various signaling pathways, including the HMGB1/TLR4/NF-κB, PI3K/AKT, and GSK-3β pathways.
Experimental Models for Inducing Neuronal Damage In Vitro
To evaluate the neuroprotective effects of this compound, various in vitro models that mimic neurodegenerative conditions can be employed:
-
Hypoxia/Reoxygenation (H/R) or Oxygen-Glucose Deprivation/Reperfusion (OGD/R): These models simulate the ischemic and reperfusion injury that occurs during a stroke. Neuronal cell lines like HT22 or PC12 are subjected to a period of oxygen and/or glucose deprivation, followed by reoxygenation.
-
Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage caused by excessive glutamate stimulation, a key event in many neurodegenerative diseases. PC12 cells are commonly used for this assay.
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in microglial cell lines such as BV2, leading to the production of neurotoxic inflammatory mediators.
-
MPTP/MPP+ Model of Parkinson's Disease: The neurotoxin MPP+ is used to induce dopamine neuron degeneration in cellular models to study Parkinson's disease.
Data Presentation: Summary of this compound's Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies on this compound's neuroprotective effects.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| In Vitro Model | Cell Line | This compound Concentration | Assay | Outcome | Reference |
| Hypoxia/Reoxygenation (H/R) | HT22 | 100 nM, 300 nM | CCK-8 | Increased cell viability | |
| H/R | HT22 | 100 nM, 300 nM | Annexin V-FITC/PI | Decreased apoptosis rate | |
| H/R | HT22 | 100 nM, 300 nM | Caspase-3 Activity | Decreased caspase-3 activity | |
| Glutamate-induced | PC12 | Not specified | Cell Viability | Ameliorated loss of cell viability | |
| Glutamate-induced | PC12 | Not specified | Bax/Bcl-2 ratio | Decreased Bax/Bcl-2 ratio | |
| OGD/R | PC12 | 100 ng/mL, 300 ng/mL | Live/Dead Staining | Reduced cell mortality |
Table 2: Effect of this compound on Oxidative Stress Markers
| In Vitro Model | Cell Line | This compound Concentration | Marker | Outcome | Reference |
| H/R | HT22 | 100 nM, 300 nM | ROS | Significant reduction in ROS levels | |
| H/R | HT22 | 100 nM, 300 nM | MDA | Significant reduction in MDA levels | |
| H/R | HT22 | 100 nM, 300 nM | SOD | Significantly restored SOD activity | |
| Glutamate-induced | PC12 | Not specified | ROS | Attenuated ROS generation |
Table 3: Effect of this compound on Inflammatory Markers
| In Vitro Model | Cell Line | This compound Concentration | Marker | Outcome | Reference |
| H/R | HT22 | Not specified | IL-6, IL-1β, TNF-α | Significantly reduced levels | |
| H/R | HT22 | Not specified | IL-10 | Enhanced levels | |
| LPS-induced | BV2 microglia | Not specified | IL-6, TNF-α, IL-1β | Suppressed expression |
Table 4: Effect of this compound on Calcium Homeostasis and Mitochondrial Function
| In Vitro Model | Cell Line | This compound Concentration | Parameter | Outcome | Reference |
| Glutamate-induced | PC12 | Not specified | Intracellular Ca2+ | Attenuated Ca2+ overload | |
| Mechanical-chemical damage | Astrocytes | 6 µg/mL | Intracellular Ca2+ | Significantly reduced calcium levels | |
| Glutamate-induced | PC12 | Not specified | Mitochondrial Membrane Potential (MMP) | Ameliorated MMP collapse |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of neuronal cells subjected to injury.
Materials:
-
Neuronal cells (e.g., HT22, PC12)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neuronal injury (e.g., by adding glutamate or exposing to H/R conditions).
-
After the injury period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the anti-apoptotic effect of this compound.
Materials:
-
Neuronal cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and the injury-inducing agent as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels.
Materials:
-
Neuronal cells
-
96-well black plates
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black plate and treat with this compound and the injury-inducing agent.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Microglial cells (e.g., BV2) or neuronal cells
-
24-well plates
-
This compound
-
LPS (for stimulating microglia)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed cells in 24-well plates and treat with this compound followed by stimulation with LPS or another injury-inducing agent.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance and calculate the concentration of the cytokine based on a standard curve.
Visualization of Signaling Pathways and Workflows
Caption: General experimental workflow for evaluating this compound's neuroprotective effects in vitro.
Caption: this compound's modulation of the HMGB1/TLR4/NF-κB signaling pathway.
Caption: this compound's protective mechanism against glutamate-induced excitotoxicity.
References
- 1. This compound improves hypoxia/reoxygenation (H/R)-induced neuronal injury by blocking HMGB1/TLR4/NF-κB pathway via modulating microRNA-142 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hypoxia/reoxygenation (H/R)-induced neuronal injury by blocking HMGB1/TLR4/NF-κB pathway via modulating microRNA-142 - ProQuest [proquest.com]
- 3. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Mechanisms of Muscone: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based models for investigating the multifaceted mechanism of action of Muscone. This document details the established biological activities of this compound across various cellular systems, presents quantitative data from published studies, and offers detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.
Introduction to this compound's Bioactivity
This compound, the primary active component of musk, has a long history in traditional medicine and is now gaining significant attention in modern pharmacology for its diverse therapeutic potential. Cell-based studies have been instrumental in elucidating its mechanisms, revealing effects that span anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective activities. In vitro models provide a controlled environment to dissect the molecular pathways modulated by this compound, offering valuable insights for drug discovery and development.
Summary of this compound's Effects in Cell-Based Models
This compound has been shown to exert a range of effects on various cell types. The following tables summarize the quantitative data from studies investigating its impact on cell viability, apoptosis, protein and gene expression, and inflammatory responses.
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |
| HepG2 | Liver Cancer | CCK-8 | 0-80 µM | 24, 48, 72h | Dose- and time-dependent decrease in viability | [1][2] |
| MDA-MB-231 | Breast Cancer | CCK-8 | Not specified | Not specified | Inhibition of proliferation | [3] |
| BT-549 | Breast Cancer | CCK-8 | Not specified | Not specified | Inhibition of proliferation | [3] |
| AGS | Gastric Cancer | Not specified | 4.2 µM (IC50) | 48h | Inhibition of proliferation | [4] |
| HGC-27 | Gastric Cancer | Not specified | 10.06 µM (IC50) | 48h | Inhibition of proliferation | |
| SGC-7901 | Gastric Cancer | Not specified | Not specified | Not specified | Suppression of biological activity | |
| MGC-803 | Gastric Cancer | Not specified | Not specified | Not specified | Suppression of biological activity |
Table 2: Neuroprotective Effects of this compound in Cellular Models
| Cell Model | Insult | Assay | Concentration | Result | Reference |
| PC12 cells | Glutamate | Cell Viability | Not specified | Increased cell viability | |
| PC12 cells | Glutamate | LDH Release | Not specified | Decreased LDH release | |
| PC12 cells | Glutamate | Annexin V/PI | Not specified | Decreased apoptosis | |
| HT22 cells | Hypoxia/Reoxygenation | CCK-8 | Not specified | Increased cell viability | |
| HT22 cells | Hypoxia/Reoxygenation | Annexin V/PI | Not specified | Decreased apoptosis | |
| Parkinson's Disease cell model | Not specified | CCK-8 | Not specified | Elevated cell viability | |
| Schwann cells | Hypoxia (CoCl2) | Cell Viability | Not specified | Enhanced proliferation |
Table 3: Modulation of Protein and Gene Expression by this compound
| Cell Line | Treatment/Insult | Target | Method | Result | Reference |
| HepG2 | This compound | Bax, Bcl-2, Caspase-3 | Western Blot | Increased Bax/Bcl-2 ratio, increased cleaved Caspase-3 | |
| HepG2 | This compound | p-AMPK, p-mTOR, LC3-II | Western Blot | Increased p-AMPK, LC3-II; Decreased p-mTOR | |
| MDA-MB-231, BT-549 | This compound | VEGFA | ELISA, Western Blot, RT-qPCR | Decreased secretion and expression | |
| HUVECs | This compound + TCM | p-VEGFR2, p-PI3K, p-Akt, p-MAPK | Western Blot | Decreased phosphorylation | |
| HT22 | This compound + H/R | TLR4, MyD88, p-IκBα, p-p65 | Western Blot | Decreased expression/phosphorylation | |
| PC12 | This compound + Glutamate | NR1, Bax/Bcl-2, p-CaMKII, p-ASK1, p-JNK, p-p38 | Western Blot | Decreased expression/phosphorylation | |
| Muskrat Prostate Cells | 30 µmol/L this compound | Bcl-2/Bax | qRT-PCR, Western Blot | Increased Bcl-2/Bax ratio |
Table 4: Anti-inflammatory Effects of this compound in Cell-Based Assays
| Cell Line | Stimulus | Measured Cytokines/Mediators | Assay | Concentration | Result | Reference |
| BMDMs | LPS | IL-1β, TNF-α, IL-6 | ELISA, qRT-PCR, Western Blot | 1.5, 3, 6 µg/ml | Dose-dependent decrease | |
| BV2 cells | LPS + IFN-γ | iNOS, IL-6, IL-1β, Nitric Oxide | Western Blot, Nitric Oxide Test Kit | 0.1, 1 µM | Decreased levels | |
| RAW264.7 | rmHMGB1 or rmHSP60 | IL-1β, IL-6, TNF-α | ELISA | Not specified | Decreased levels | |
| Schwann cells | Hypoxia (CoCl2) | IL-1β, TNF-α | ELISA | Not specified | Decreased levels |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to study the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay, which is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension per well in a 96-well plate. The optimal seeding density (typically 2,000-10,000 cells/well) should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and conditions.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability (%) = [(Absorbance of treated group - Absorbance of blank) / (Absorbance of control group - Absorbance of blank)] x 100.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells (including any floating cells in the medium) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blotting
This protocol provides a general procedure for detecting specific proteins in cell lysates to assess the effect of this compound on their expression and phosphorylation status.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in gene expression in response to this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for quantifying the concentration of secreted proteins (e.g., cytokines) in cell culture supernatants following this compound treatment.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA plate pre-coated with a capture antibody specific for the target protein
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Standard protein
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve by making serial dilutions of the standard protein.
-
Add 100 µL of standards and cell culture supernatants to the wells of the ELISA plate.
-
-
Incubation and Detection:
-
Incubate the plate according to the kit manufacturer's instructions (typically 2 hours at room temperature).
-
Wash the wells several times with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
-
Cell Migration (Scratch) Assay
This assay is used to study the effect of this compound on cell migration.
Materials:
-
Cells that form a monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
-
Create the Scratch:
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
-
Treatment and Imaging:
-
Gently wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time to assess the rate of cell migration.
-
Intracellular Calcium Measurement
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium levels in response to this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluo-4 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS. Pluronic F-127 can be added to improve dye solubility.
-
Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
-
Wash and De-esterification:
-
Wash the cells with HBSS to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging and Treatment:
-
Mount the cells on a fluorescence microscope.
-
Acquire a baseline fluorescence signal (excitation ~494 nm, emission ~516 nm).
-
Add this compound to the cells and record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium concentration.
-
Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
DCFH-DA
-
HBSS or serum-free medium
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time. Include appropriate positive and negative controls.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells with DCFH-DA (typically 5-10 µM) in HBSS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-treated cells to that of the control cells to determine the effect on ROS production.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound's anti-cancer mechanisms.
Caption: this compound's neuroprotective signaling pathways.
Caption: General experimental workflow.
References
Application Notes and Protocols: Synthesis of Muscone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and classical techniques for the synthesis of muscone and its analogues. Detailed experimental protocols for key methodologies are included, along with comparative data to aid in the selection of the most suitable synthetic route.
Introduction
This compound (3-methylcyclopentadecan-1-one) is a macrocyclic ketone and the primary odorous component of natural musk, a substance highly valued in the fragrance industry. Due to the protected status of the musk deer, the natural source of this compound, synthetic routes to this compound and its analogues are of significant commercial and research interest. The key challenges in synthesizing these 15-membered macrocycles are overcoming the entropic barrier to ring formation and controlling the stereochemistry of the methyl group. This document outlines several successful strategies to achieve these goals.
Key Synthetic Strategies
Several key strategies have been developed for the synthesis of this compound and its analogues. These can be broadly categorized as:
-
Ring-Closing Metathesis (RCM): A powerful and versatile method that has become a cornerstone of modern macrocycle synthesis.
-
Classical Macrocyclization Reactions: Including the Ruzicka large-ring synthesis and acyloin condensation, which are of historical and practical significance.
-
Ring Expansion Strategies: Methods that build upon smaller, more readily available cyclic precursors.
-
Chemoenzymatic and Biotransformation Approaches: Utilizing enzymes to achieve high selectivity and sustainability.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a highly effective method for the synthesis of macrocyclic musks due to its functional group tolerance and the availability of efficient catalysts.[1] This approach typically involves the cyclization of a linear diene precursor.
General Workflow for RCM-based this compound Synthesis
Caption: General workflow for the synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis.
Experimental Protocol: RCM Synthesis of (R)-(-)-Muscone from (+)-Citronellal
This protocol is based on a reported synthesis of (R)-(-)-Muscone.[2][3]
Step 1: Preparation of the Acyclic Diene Precursor
The synthesis of the acyclic diene precursor from (R)-(+)-citronellal involves several steps, including a Grignard reaction, protection of the resulting alcohol, ozonolysis, and a Wittig reaction to install the terminal double bond.[4]
Step 2: Ring-Closing Metathesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the acyclic diene precursor (1 equivalent) in dry, degassed dichloromethane (CH2Cl2) to a concentration of approximately 5 mM.[1]
-
Add a solution of a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst (e.g., 5 mol%), in dry, degassed CH2Cl2.
-
Heat the reaction mixture to reflux (around 45 °C) for 21-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the unsaturated macrocycle.
Step 3: Catalytic Hydrogenation
-
Dissolve the purified unsaturated macrocycle in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3-4 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain pure (R)-(-)-Muscone.
Data Presentation: Comparison of RCM-based Syntheses
| Starting Material | Catalyst | Yield of RCM Step | Overall Yield | Reference |
| (R)-(+)-Citronellal derivative | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | 78% | Not specified | |
| (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid derivative | Grubbs' Catalyst | Not specified | Not specified | |
| Diene from oleic acid | Stewart-Grubbs catalyst | 57% (batch, 5 days) | Not specified | |
| Diene from oleic acid | Stewart-Grubbs catalyst | 32% (continuous flow, 5 min) | Not specified |
Classical Macrocyclization Methods
Before the advent of modern catalytic methods, several classical techniques were developed for the synthesis of macrocyclic ketones.
Ruzicka Large-Ring Synthesis
This method involves the pyrolysis of thorium or cerium salts of long-chain dicarboxylic acids to form macrocyclic ketones. While historically significant, this method often requires high temperatures and can result in low yields.
Ziegler-Ruggli High Dilution Principle
To favor intramolecular cyclization over intermolecular polymerization, the Ziegler-Ruggli high dilution principle is employed. This involves carrying out the reaction at very low reactant concentrations (typically <0.01 M), often by the slow addition of the precursor to a large volume of solvent. This principle is fundamental to many macrocyclization techniques.
Acyloin Condensation
Acyloin condensation involves the reductive coupling of dicarboxylic esters using metallic sodium to form an α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding ketone. This method avoids the need for high dilution as the reaction occurs on the surface of the sodium metal.
Ring Expansion Strategies
Ring expansion methods provide an alternative route to macrocycles, starting from smaller, more readily available cyclic ketones like cyclododecanone. These methods can involve a variety of chemical transformations to insert carbons into the ring.
General Workflow for a Two-Carbon Ring Expansion
Caption: A repeatable two-carbon ring expansion strategy for macrocyclic ketones.
Experimental Protocol: Two-Carbon Ring Expansion of a Cyclic Ketone
This protocol describes a general method for a repeatable two-carbon ring expansion.
-
Vinylation: To a solution of the starting cyclic ketone in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1-vinylcycloalkanol by column chromatography.
-
Thermal Rearrangement: The 1-vinylcycloalkanol is subjected to a thermal 1,3-C shift rearrangement in the gas phase under dynamic conditions in a flow reactor system at high temperatures to yield the ring-expanded ketone. The resulting ketone can be used as the starting material for a subsequent two-carbon ring expansion.
Chemoenzymatic and Biotransformation Approaches
The use of enzymes in the synthesis of this compound analogues offers several advantages, including high selectivity, mild reaction conditions, and improved sustainability. Lipases are particularly useful for catalyzing macrocyclization through transesterification.
General Workflow for Chemoenzymatic Synthesis of a Macrocyclic Lactone
Caption: Chemoenzymatic synthesis of a macrocyclic lactone using a lipase.
Experimental Protocol: Lipase-Catalyzed Macrolactonization
This protocol describes a general procedure for the enzymatic synthesis of macrocyclic lactones, which are structurally related to this compound.
-
To a round-bottom flask, add the ω-hydroxy fatty acid and anhydrous toluene to achieve a dilute solution (e.g., 0.01 M).
-
Add activated molecular sieves to the flask to remove traces of water.
-
Add an immobilized lipase (e.g., 10% by weight of the substrate).
-
Heat the reaction mixture with stirring at a temperature optimized for the specific lipase (e.g., 60-80 °C).
-
Monitor the formation of the macrocyclic lactone using TLC or GC-MS. The reaction may take 24-72 hours.
-
After the reaction is complete, filter off the immobilized enzyme.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired macrocyclic lactone.
More advanced biotransformation methods involve gene-edited yeast to produce this compound in vitro from simpler precursors. These methods often involve a cascade of enzymatic reactions, including hydroxylation and subsequent cyclization.
Conclusion
The synthesis of this compound and its analogues has evolved significantly from classical high-temperature reactions to highly efficient and selective modern catalytic and enzymatic methods. Ring-closing metathesis stands out as a particularly powerful tool, offering high yields and functional group tolerance. Ring expansion strategies provide a valuable alternative, while chemoenzymatic and biotransformation approaches are paving the way for more sustainable production methods. The choice of synthetic strategy will depend on factors such as the desired scale, stereochemical requirements, and the availability of starting materials.
References
Application Notes and Protocols for Borneol and Muscone Co-administration in Brain Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synergistic effects of borneol and muscone to enhance drug delivery to the brain. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments for brain-targeting drug delivery systems.
Introduction
The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) diseases, limiting the entry of most therapeutic agents into the brain.[1][2][3] Borneol and this compound, both traditional Chinese medicine components, have been identified as potent enhancers of BBB permeability.[4][5] Co-administration of these two compounds has been shown to synergistically increase the brain uptake of various drugs, offering a promising strategy for targeted CNS drug delivery.
Borneol , a bicyclic monoterpene, is known to transiently and reversibly open the BBB. Its mechanisms of action include the modulation of tight junction proteins, inhibition of efflux transporters like P-glycoprotein (P-gp), and enhancement of vasodilatory neurotransmitters.
This compound , the primary active component of musk, also contributes to increased BBB permeability. It has been shown to protect against cerebral ischemia and enhance the distribution of drugs in brain tissue by opening the BBB, potentially through the inhibition of P-gp and matrix metalloproteinase-9 (MMP-9), and by relaxing tight junctions.
This document outlines the mechanisms of action, presents quantitative data from relevant studies, provides detailed experimental protocols, and visualizes key pathways and workflows.
Mechanisms of Action
The co-administration of borneol and this compound enhances brain drug delivery through a multi-faceted approach primarily targeting the integrity and function of the BBB.
-
Modulation of Tight Junctions: Borneol and this compound can disrupt the integrity of tight junctions between brain endothelial cells. This is achieved by down-regulating the expression of key tight junction proteins such as Zonula occludens-1 (ZO-1), occludin, and claudin-5. This disruption is a reversible process, allowing for a transient increase in paracellular transport across the BBB.
-
Inhibition of Efflux Pumps: Both compounds have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which are responsible for effluxing a wide range of drugs from the brain back into the bloodstream. By inhibiting these pumps, borneol and this compound increase the intracellular concentration of co-administered drugs in the brain endothelial cells and facilitate their transport into the brain parenchyma.
-
Increased Cell Membrane Fluidity: Studies have indicated that borneol and this compound can increase the fluidity of the cell membranes of brain endothelial cells. This alteration in membrane properties can enhance the transcellular transport of lipophilic drugs.
-
Synergistic Neuroprotection: Beyond enhancing drug delivery, borneol and this compound exhibit cooperative protective effects on cerebrovascular integrity. They can reduce cerebral infarct volume and cerebrovascular leakage by inhibiting reactive oxygen species (ROS) accumulation and inflammatory responses. Specifically, they cooperatively protect the BBB by blocking the IL-1β-mediated cAMP/CREB/claudin-5 signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the enhanced brain delivery and BBB permeability facilitated by borneol and this compound.
Table 1: Enhancement of Drug Transport Across In Vitro BBB Models
| Drug | In Vitro Model | Enhancer(s) | Concentration(s) | Increase in Apparent Permeability Coefficient (Papp) | Reference |
| Geniposide | HNEC monolayer | Borneol | 27.8, 55.6, 111.2 µg/mL | Dose-dependent increase | |
| Geniposide | HNEC monolayer | This compound | 4.17, 8.34, 16.68 µg/mL | Dose-dependent increase | |
| Geniposide | HNEC monolayer | Borneol + this compound | 27.8/4.17, 55.6/8.34, 111.2/16.68 µg/mL | Significant synergistic increase | |
| Geniposide | MDCK cells | Borneol | Not specified | Significant increase | |
| Geniposide | MDCK cells | This compound | Not specified | Significant increase | |
| Geniposide | MDCK-MDR1 cells | Borneol | Not specified | Significant increase | |
| Geniposide | MDCK-MDR1 cells | This compound | Not specified | Significant increase |
Table 2: In Vivo Brain Targeting Efficiency
| Drug/Nanocarrier | Animal Model | Enhancer(s) | Administration Route | Fold Increase in Brain Concentration (Compared to Control) | Reference |
| Tetramethylpyrazine | Rat | Borneol | Intragastric | ~2-fold (AUC) | |
| Nimodipine | Rat | Borneol | Intragastric | ~2.5-fold (AUC) | |
| Gastrodin | Mouse | Borneol | Oral | ~1.5-fold (Brain/Plasma ratio) | |
| Doxorubicin-loaded Nanoliposomes | Rat | Borneol | Intravenous | Significant increase in cortex and hippocampus | |
| Cisplatin | C6 glioma rat | Borneol | Not specified | 2.16-fold (35 mg/kg), 1.18-fold (140 mg/kg) (AUC) |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the brain-targeting effects of borneol and this compound co-administration.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the effect of borneol and this compound on the permeability of a co-administered drug across an in vitro BBB model (e.g., bEnd.3 cells, Caco-2 cells, or primary brain endothelial cells).
Materials:
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In vitro BBB cell model (e.g., bEnd.3 cells)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium and supplements
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Test drug, Borneol, this compound
-
Lucifer yellow (paracellular marker)
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Transepithelial Electrical Resistance (TEER) meter
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Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell® inserts at a suitable density and culture until a confluent monolayer is formed, characterized by a stable and high TEER value (e.g., >150 Ω·cm²).
-
TEER Measurement: Measure the initial TEER of the cell monolayers to ensure barrier integrity.
-
Treatment:
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Prepare solutions of the test drug alone (control), and the test drug in combination with varying concentrations of borneol and/or this compound in transport buffer (e.g., HBSS).
-
Replace the medium in the apical chamber with the treatment solutions.
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Add fresh transport buffer to the basolateral chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
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Paracellular Marker: At the end of the experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure its concentration in the basolateral chamber to assess the integrity of the paracellular pathway.
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Drug Quantification: Analyze the concentration of the test drug in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the apical chamber.
-
Final TEER Measurement: Measure the TEER of the monolayers after the experiment to assess any irreversible damage to the barrier.
Protocol 2: In Vivo Brain Pharmacokinetic Study
Objective: To determine the effect of borneol and this compound co-administration on the brain distribution of a drug in an animal model (e.g., rats or mice).
Materials:
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Animal model (e.g., Sprague-Dawley rats)
-
Test drug, Borneol, this compound
-
Administration vehicles (e.g., saline, PEG400)
-
Anesthesia
-
Surgical tools for brain tissue collection
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Homogenizer
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Analytical instrument for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Grouping: Divide the animals into groups: Control (drug alone), Drug + Borneol, Drug + this compound, and Drug + Borneol + this compound.
-
Administration: Administer the formulations to the animals via the desired route (e.g., intravenous, oral gavage).
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Blood and Brain Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), anesthetize the animals and collect blood samples via cardiac puncture. Subsequently, perfuse the animals with saline to remove blood from the brain and then collect the whole brain or specific brain regions.
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to obtain plasma.
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Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the plasma and brain homogenates.
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Drug Quantification: Analyze the drug concentration in the processed samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both plasma and brain, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
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Brain Targeting Efficiency: Calculate the brain-to-plasma concentration ratio (Cb/Cp) and the drug targeting index (DTI) to evaluate the brain-targeting efficiency.
Protocol 3: Western Blot Analysis of Tight Junction Proteins
Objective: To investigate the effect of borneol and this compound on the expression of tight junction proteins in brain endothelial cells.
Materials:
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Brain endothelial cells (e.g., bEnd.3)
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Protein quantification assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ZO-1, occludin, claudin-5, and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Treatment: Culture the brain endothelial cells and treat them with borneol, this compound, or their combination for a specified duration.
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Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the tight junction proteins.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Borneol and this compound on the BBB.
Experimental Workflow
Caption: Experimental workflow for evaluating brain targeting.
Conclusion
The co-administration of borneol and this compound presents a compelling strategy to overcome the challenges posed by the blood-brain barrier. Their synergistic actions on tight junctions, efflux pumps, and cell membrane fluidity lead to a significant enhancement in the brain uptake of co-administered drugs. The provided protocols and data serve as a valuable resource for researchers aiming to harness this combination for the development of effective CNS therapies. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borneol, a messenger agent, improves central nervous system drug delivery through enhancing blood–brain barrier permeability: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. “Guide” of this compound modification enhanced brain‐targeting efficacy and anti‐glioma effect of lactoferrin modified DTX liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and (+)-Borneol Cooperatively Strengthen CREB Induction of Claudin 5 in IL-1 β-Induced Endothelium Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Muscone
Welcome to the technical support center for the large-scale synthesis of Muscone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this valuable macrocyclic musk.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main hurdles in synthesizing this compound on a large scale are twofold: the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the methyl group at the C-3 position to obtain the desired (R)-enantiomer, which is the most odoriferous.[1] Macrocyclization reactions are often plagued by low yields due to competing intermolecular polymerization.[2] Achieving high enantioselectivity for the chiral center is also a significant challenge.[1]
Q2: Which synthetic routes are most promising for industrial-scale this compound production?
A2: Several synthetic strategies have been developed, with the most prominent being ring-closing metathesis (RCM), intramolecular aldol condensation, and acyloin condensation.[1][3] Each method has its advantages and disadvantages in terms of cost, yield, and stereocontrol. The choice of route often depends on the availability of starting materials, catalyst costs, and the desired purity of the final product.
Q3: Why is high dilution necessary for macrocyclization reactions in this compound synthesis?
A3: High dilution conditions (typically 0.001 M to 0.05 M) are crucial in macrocyclization to favor the intramolecular reaction (ring formation) over the intermolecular reaction (polymerization). At high concentrations, the probability of two different molecules reacting with each other increases, leading to the formation of linear oligomers and polymers instead of the desired cyclic this compound precursor.
Q4: How can I purify synthetic this compound effectively on a large scale?
A4: Purification of crude this compound typically involves a combination of techniques. Recrystallization is a common method to remove impurities. For challenging separations, column chromatography using silica gel is often employed. The choice of solvent and chromatographic conditions is critical for achieving high purity.
Troubleshooting Guides
Low Yield in Ring-Closing Metathesis (RCM)
Problem: My RCM reaction to form the this compound precursor is giving a low yield.
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity/Decomposition | Ensure the ruthenium catalyst is handled under an inert atmosphere (argon or nitrogen) as it is sensitive to air and moisture. Use freshly purified and degassed solvents. |
| High Reaction Concentration | Perform the reaction under high dilution conditions (0.001 M - 0.05 M) to minimize the formation of dimers and oligomers. Consider slow addition of the diene substrate to the reaction mixture using a syringe pump. |
| Inappropriate Catalyst Choice | For substrates containing heteroatoms or those that are sterically hindered, second or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts may provide better yields. |
| Suboptimal Temperature | While many RCM reactions proceed at room temperature, for macrocyclization, heating (e.g., refluxing in toluene) may be necessary to drive the reaction to completion. |
| Formation of Isomers | Unwanted isomerization of the double bond can occur due to the formation of ruthenium hydride species. Adding a hydride scavenger can sometimes suppress this side reaction. |
Poor Enantioselectivity in Asymmetric Synthesis
Problem: The enantiomeric excess (ee) of my (R)-Muscone is low.
| Potential Cause | Troubleshooting Solution |
| Ineffective Chiral Catalyst/Ligand | The choice of chiral ligand is crucial. Screen different chiral ligands to find the one that provides the best enantioselectivity for your specific substrate. For example, in enantioselective aldol condensation, different β-amino alcohols can be tested as precursors for the chiral base. |
| Incorrect Catalyst Loading | The ratio of catalyst to substrate can significantly impact enantioselectivity. Optimize the catalyst loading to maximize the ee. |
| Suboptimal Reaction Temperature | Enantioselective reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes improve the enantiomeric excess. |
| Racemization | The product may be racemizing under the reaction or workup conditions. Check the stability of the chiral center under the employed conditions and consider milder workup procedures. |
Byproduct Formation
Problem: My reaction is producing significant amounts of byproducts.
| Byproduct | Synthetic Step | Troubleshooting Solution |
| Isopulegol | Grignard reaction with (R)-(+)-citronellal | This byproduct forms via a carbonyl-ene cyclization. To minimize its formation, ensure the Grignard reagent is added slowly at a low temperature to the citronellal solution. Using freshly prepared Grignard reagent is also recommended. |
| Dimers and Oligomers | Ring-Closing Metathesis (RCM) | As mentioned in the low yield section, maintain high dilution and consider slow addition of the substrate. |
| Products from Intermolecular Aldol Condensation | Intramolecular Aldol Condensation | Ensure high dilution conditions to favor the intramolecular pathway. |
Data Presentation
Table 1: Comparison of Catalysts for Enantioselective Aldol Condensation of a Macrocyclic Diketone
| Catalyst Precursor (β-amino alcohol) | Ligand Structure | Enantiomeric Excess (ee) of (S)-enone (%) |
| (+)-Ephedrine | 30 | |
| (+)-N-Methylephedrine | 53 | |
| (+)-N-Methylpseudoephedrine | Lower than N-methylephedrine |
Note: The (S)-enone is a precursor to (R)-Muscone.
Table 2: Effect of Reagent Quantity on Enantioselectivity
| Reagent | Equivalents | Enantiomeric Excess (ee) (%) |
| Na-alkoxide of (+)-N-methylephedrine | 2 | 56 |
| Na-alkoxide of (+)-N-methylephedrine | 4 | 64 |
| Na-alkoxide of (+)-N-methylephedrine | 8 | 76 |
Experimental Protocols
Detailed Methodology: Ring-Closing Metathesis for this compound Precursor Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (argon or nitrogen). The solvent (e.g., dichloromethane or toluene) must be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes. The diene precursor to this compound must be purified and dried.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent to achieve a high dilution of the substrate (e.g., a final concentration of 0.01 M).
-
Heating: Heat the solvent to the desired reaction temperature (e.g., reflux for toluene).
-
Catalyst Addition: Add the Grubbs catalyst (e.g., 2nd generation, 1-5 mol%) to the hot solvent.
-
Substrate Addition: Dissolve the diene precursor in a small amount of the degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump. This slow addition is critical to maintain high dilution and minimize the formation of dimers and oligomers.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to remove the ruthenium catalyst and any byproducts.
Visualizations
Caption: Experimental workflow for Ring-Closing Metathesis (RCM).
Caption: Logical troubleshooting flow for low yield issues.
References
Technical Support Center: Enantioselective Muscone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of Muscone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enantioselective synthesis of (R)-Muscone?
A1: The primary challenges in the enantioselective synthesis of (R)-Muscone are twofold: the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the chiral methyl group at the C3 position.[1] Many synthetic routes grapple with issues of low yield, competing side reactions such as polymerization, and achieving high enantiomeric excess (ee).[2]
Q2: Which enantioselective synthesis routes for this compound have shown high yields and enantioselectivity?
A2: Several promising routes have been developed. Notably, the asymmetrically catalyzed macrocyclization of an ω-alkynal has demonstrated an impressive overall yield of 48% with a key step proceeding at 92% ee.[3] Another effective method is the intramolecular aldol addition/dehydration of a macrocyclic diketone, which can achieve up to 76% ee.[4][5] Ring-closing metathesis (RCM) is also a widely employed and effective strategy.
Q3: How can I improve the enantiomeric excess (ee) of my reaction?
A3: Improving enantiomeric excess often involves careful optimization of reaction conditions. Key factors to consider include the choice of chiral catalyst or ligand, reaction temperature, solvent, and the purity of your reagents. For instance, in asymmetric conjugate addition reactions, switching from Cu(OTf)₂ in toluene to a copper carboxylate in solvents like Et₂O, THF, or EtOAc can dramatically improve enantioselectivity.
Q4: Are there any chemo-enzymatic methods for synthesizing enantiopure this compound?
A4: Yes, a chemo-enzymatic approach utilizing lipase-catalyzed hydrolysis has been successfully employed. This method involves the hydrolysis of a meso-diacetate by Pseudomonas fluorescens lipase to yield the (R)-enantiomer with high optical purity, which is then converted to (–)-muscone.
Troubleshooting Guides
Intramolecular Aldol Addition/Dehydration of a Macrocyclic Diketone
Problem: Low yield of the desired bicyclic enone.
-
Possible Cause: Incomplete reaction or side reactions. The macrocyclic diketone can be unreactive.
-
Solution: Ensure stringent anhydrous conditions. High temperatures and prolonged reaction times may be necessary. For example, refluxing in ethanol with KOH has been used for full conversion. The choice of base and solvent is critical and may require screening.
Problem: Low enantiomeric excess (ee).
-
Possible Cause: The chiral auxiliary or catalyst is not providing adequate stereocontrol.
-
Solution: The choice of the chiral amino alcohol is crucial. For example, sodium N-methylephedrate has been shown to be effective. The stoichiometry of the chiral reagent can also significantly impact the ee; increasing the equivalents of the sodium alkoxide has been shown to improve enantioselectivity.
Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal
Problem: Low yield in the macrocyclization step.
-
Possible Cause: Intermolecular side reactions competing with the desired intramolecular cyclization.
-
Solution: High dilution conditions are often necessary to favor the intramolecular reaction pathway. Slowly adding the substrate to the reaction mixture can also help maintain a low concentration.
Problem: Low enantioselectivity in the formation of the cyclic allyl alcohol.
-
Possible Cause: The chiral catalyst is not optimal for the substrate.
-
Solution: The choice of the chiral ligand is critical. (1S)-(+)-DAIB has been used successfully in this reaction. Ensure the catalyst is of high purity and the reaction is run under an inert atmosphere to prevent catalyst deactivation.
Ring-Closing Metathesis (RCM)
Problem: Formation of oligomers or polymers instead of the desired macrocycle.
-
Possible Cause: The concentration of the diene precursor is too high, favoring intermolecular reactions.
-
Solution: Perform the reaction under high dilution conditions. The slow addition of the substrate to the catalyst solution is a common strategy to maintain low concentrations and promote intramolecular cyclization.
Problem: Low E/Z selectivity of the resulting cycloalkene.
-
Possible Cause: The catalyst and reaction conditions favor the formation of a mixture of isomers.
-
Solution: The choice of RCM catalyst can influence the stereochemical outcome. Ruthenium N-heterocyclic carbene (NHC) catalysts often favor the formation of the more stable E-isomer in macrocycles.
Quantitative Data Summary
| Synthesis Method | Key Reagents/Catalysts | Reported Yield | Reported Enantiomeric Excess (ee) | Reference(s) |
| Intramolecular Aldol Addition/Dehydration | Sodium N-methylephedrate | 95% (isolated) | Up to 76% | |
| Asymmetrically Catalyzed Macrocyclization | (1S)-(+)-DAIB, Dicyclohexylborane, Diethylzinc | 48% (overall) | 92% (for cyclic allyl alcohol) | |
| Asymmetric Methylation via Enol Esters | Chiral phosphite ligand, Cu(OTf)₂ | 53% | 79% | |
| Ring-Closing Metathesis (from (+)-Citronellal) | Grubbs II catalyst | 78% (for RCM step) | Enantiomerically pure starting material |
Experimental Protocols
Key Experiment 1: Enantioselective Intramolecular Aldol Addition/Dehydration
This protocol is based on the synthesis of (S)-14-Methyl-bicyclo[9.4.0]pentadeca-1(11),12-dien-15-one, a precursor to (R)-Muscone.
Materials:
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(+)-N-methylephedrine
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Sodium hydride (60 wt% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Macrocyclic diketone (cyclopentadeca-1,8-dione)
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2N HCl solution
Procedure:
-
Prepare the sodium N-methylephedrate solution by adding NaH (16 mmol) to a solution of (+)-N-methylephedrine (16 mmol) in anhydrous THF.
-
Stir the mixture at reflux for 30 minutes.
-
Cool the solution to room temperature and add the macrocyclic diketone (4 mmol).
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Stir the reaction mixture and monitor its progress by GC analysis.
-
Upon completion, quench the reaction by adding 2N HCl solution.
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Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired enone.
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Determine the enantiomeric excess by chiral HPLC or GC.
Key Experiment 2: Ring-Closing Metathesis for this compound Synthesis
This protocol outlines the synthesis of the cyclic precursor to (R)-Muscone from an acyclic diolefinic substrate derived from (+)-citronellal.
Materials:
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Acyclic diolefinic ketone precursor
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Bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs I catalyst)
-
Anhydrous Dichloromethane (CH₂Cl₂)
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Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve the acyclic diolefinic ketone in anhydrous and degassed CH₂Cl₂ under an inert atmosphere.
-
Add the Grubbs I catalyst to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by chromatography to isolate the cyclic enone.
-
Dissolve the purified cyclic enone in a suitable solvent such as ethanol.
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Add a catalytic amount of Pd/C.
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Subject the mixture to hydrogenation with H₂ gas until the reaction is complete.
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Filter the catalyst and concentrate the solvent to obtain (R)-Muscone.
Visualizations
Caption: Workflow for Enantioselective Intramolecular Aldol Synthesis.
References
- 1. Synthesis of l-muscone by asymmetric methylation via enol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A facile synthesis of (–)-muscone using a chemo-enzymatic approach - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. synthesis-of-r-muscone-by-an-asymmetrically-catalyzed-macrocyclization-of-an-omega-alkynal - Ask this paper | Bohrium [bohrium.com]
- 4. myttex.net [myttex.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Muscone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Muscone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common organic solvents?
A1: this compound is a hydrophobic molecule and is very slightly soluble in water.[1] Its solubility in aqueous solutions is reported to be approximately 0.21 µg/mL.[2] However, it is miscible with alcohol and soluble in oils.[1][3]
Q2: What are the primary methods to enhance the aqueous solubility of this compound?
A2: The primary methods for increasing the aqueous solubility of this compound involve the use of formulation technologies such as:
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Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.
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Liposomes: Incorporating this compound into the lipid bilayer of liposomes can facilitate its dispersion in aqueous media.
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Nanoparticles: Formulating this compound into polymeric nanoparticles can improve its solubility and bioavailability.
Q3: How much can the solubility of this compound be increased using these methods?
A3: The solubility enhancement depends on the chosen method and formulation parameters. For instance, encapsulation of this compound in γ-cyclodextrin metal-organic frameworks (CD-MOFs) has been shown to increase its water solubility by 24-fold, from 0.21 µg/mL to 5.1 µg/mL.[2]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause: High hydrophobicity of the this compound molecule.
Troubleshooting Steps:
-
Initial Dissolution in an Organic Solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before adding it to the aqueous buffer.
-
Use of Co-solvents: Employ a co-solvent system, such as a mixture of water and ethanol or polyethylene glycol (PEG), to increase the solubility.
-
pH Adjustment: If the experimental conditions allow, adjusting the pH of the aqueous solution might slightly improve solubility, although this compound itself does not have ionizable groups.
-
Heating and Agitation: Gently heating the solution while stirring can help to increase the rate of dissolution. However, the stability of this compound at elevated temperatures should be considered.
-
Formulation Approaches: If the above methods are insufficient or not suitable for your application, consider using solubilization technologies like cyclodextrins, liposomes, or nanoparticles.
Issue 2: Low encapsulation efficiency of this compound in liposomes.
Possible Cause: Suboptimal formulation or process parameters.
Troubleshooting Steps:
-
Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to lipid to find the optimal loading capacity. Exceeding the saturation limit of the lipid bilayer will result in low encapsulation efficiency.
-
Choice of Lipids: The selection of phospholipids and the inclusion of cholesterol can impact the stability and loading capacity of the liposomes.
-
Hydration Temperature: Ensure that the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.
-
Method of Preparation: Different preparation methods (e.g., thin-film hydration, reverse-phase evaporation, ethanol injection) can yield different encapsulation efficiencies. Experiment with different techniques to find the most suitable one for this compound.
-
Separation of Free Drug: Ensure that the method used to separate the unencapsulated this compound from the liposomes (e.g., dialysis, size exclusion chromatography) is efficient and does not disrupt the vesicles.
Issue 3: Aggregation of this compound-loaded nanoparticles during formulation.
Possible Cause: Instability of the nanoparticle suspension.
Troubleshooting Steps:
-
Use of Stabilizers: Incorporate suitable stabilizers, such as surfactants (e.g., Polysorbate 80) or polymers (e.g., PEG), into the formulation to prevent particle aggregation through steric or electrostatic repulsion.
-
Control of pH and Ionic Strength: The pH and ionic strength of the dispersion medium can significantly affect the surface charge and stability of the nanoparticles. Optimize these parameters to maintain a stable suspension.
-
Lyophilization with Cryoprotectants: If the nanoparticles are to be stored as a dry powder, use cryoprotectants (e.g., sucrose, trehalose) during lyophilization to prevent aggregation upon reconstitution.
-
Sonication: Use probe or bath sonication to break up any aggregates that may have formed during the preparation process.
-
Surface Modification: Functionalizing the surface of the nanoparticles can improve their stability and prevent aggregation.
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.21 ± 0.03 µg/mL | |
| Water | Very slightly soluble | |
| Ethanol | Miscible | |
| Oils | Soluble |
Table 2: Enhancement of this compound Aqueous Solubility using Cyclodextrins
| Cyclodextrin Formulation | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| γ-Cyclodextrin Metal-Organic Framework (CD-MOF) | 0.21 ± 0.03 | 5.1 ± 0.6 | 24 |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin (CD-MOF) Inclusion Complex
This protocol describes two methods for encapsulating this compound into γ-cyclodextrin metal-organic frameworks (CD-MOFs).
Method A: Solvent Incubation Method
-
Dissolve 18.4 mg of this compound in 10 mL of anhydrous ethanol with the aid of ultrasonication for 5 minutes.
-
Add 100 mg of pre-synthesized γ-CD-MOF to the this compound solution.
-
Stir the mixture at 40°C and 400 rpm for 12 hours.
-
Centrifuge the resulting particles and wash them three times with ethanol.
-
Dry the particles under vacuum for 6 hours to obtain the this compound-loaded CD-MOF.
Method B: Solvent-Free Method
-
Directly mix 1 mL of this compound with 100 mg of γ-CD-MOF.
-
Stir the mixture at 50°C and 400 rpm on a magnetic stirrer for 12 hours.
-
Centrifuge the resulting particles and wash them three times with ethanol.
-
Dry the particles to obtain the this compound-loaded CD-MOF.
Protocol 2: Preparation of this compound-Loaded Liposomes (Adapted from Thin-Film Hydration Method)
-
Dissolve 50 mg of this compound, 1400 mg of phosphatidylcholine, and 100 mg of cholesterol in 20 mL of chloroform in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure at a temperature of 30-50°C.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film by adding an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be sonicated or extruded to produce smaller, unilamellar vesicles (SUVs).
-
Separate the unencapsulated this compound from the liposomes by dialysis or size exclusion chromatography.
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Emulsification-Solvent Evaporation Method)
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol or Polysorbate 80).
-
Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under reduced pressure, leading to the precipitation of this compound-loaded nanoparticles.
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Collect the nanoparticles by centrifugation, wash with water to remove the surfactant and unencapsulated drug, and then lyophilize for storage.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting low liposomal encapsulation of this compound.
References
Technical Support Center: Optimizing GC-MS for Trace-Level Muscone Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive and accurate detection of trace-level Muscone.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for this compound analysis?
Choosing the right stationary phase is the most critical step in column selection.[1] For trace-level analysis of semi-volatile compounds like this compound, a low-bleed column is essential to minimize background noise and improve sensitivity.[2] A non-polar or mid-polarity column is generally recommended.
-
Recommended Phases: Non-polar stationary phases, such as those with 5% phenyl substitution (e.g., DB-5ms, HP-5MS), are widely used and separate analytes primarily by their boiling points.[3][4][5] These columns are robust and offer excellent performance for a wide range of applications, including fragrance analysis.
-
Inertness: For trace analysis, using a highly inert column (often designated with "ms" or "Inert") is crucial to prevent peak tailing caused by interactions between this compound and active sites on the column surface.
Q2: What are the ideal column dimensions for trace this compound detection?
Column dimensions significantly impact resolution, analysis time, and sample capacity. For most applications, a 30-meter column provides the best balance.
-
Length: A 30 m column is standard and offers a good compromise between resolution and run time.
-
Internal Diameter (I.D.): A 0.25 mm I.D. is the most common choice, providing high efficiency suitable for MS detectors.
-
Film Thickness: A standard film thickness of 0.25 µm is appropriate for most trace-level applications. Thicker films can increase retention and capacity but may also increase bleed.
Table 1: Recommended GC Column Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) | Low polarity, low bleed, high inertness, suitable for MS. |
| Length | 30 m | Optimal balance of resolution and analysis time. |
| Internal Diameter | 0.25 mm | High efficiency, ideal for high-resolution MS applications. |
| Film Thickness | 0.25 µm | Good efficiency and capacity for trace analysis. |
Q3: How should I prepare my sample for trace-level this compound analysis?
Proper sample preparation is critical for achieving high sensitivity and removing matrix interference. The choice of method depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): This is a common and effective method. Solvents like diethyl ether, petroleum ether, or ethyl acetate are used to extract this compound from the sample matrix. The extract is then concentrated to a small volume before injection.
-
Solid-Phase Microextraction (SPME): SPME is an excellent technique for concentrating volatile and semi-volatile analytes from liquid or gas samples, enhancing sensitivity.
-
Closed-Loop Stripping Analysis (CLSA): CLSA is a highly suitable tool for determining semi-volatile compounds like musks at very low trace levels (ng/L).
Q4: Which MS scan mode is better for trace detection: Full Scan or Selected Ion Monitoring (SIM)?
For achieving the lowest possible detection limits, Selected Ion Monitoring (SIM) mode is superior.
-
SIM Mode: In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound. This increases the dwell time on each target ion, significantly improving the signal-to-noise ratio and sensitivity compared to full scan mode. For quantification, characteristic ions of this compound should be selected.
-
Full Scan Mode: This mode is useful for identifying unknown compounds in a sample but is less sensitive than SIM mode.
Q5: What carrier gas should I use, and what are the optimal flow rates?
Helium has traditionally been the most common carrier gas. However, due to supply issues, hydrogen is becoming a popular alternative as it can offer advantages in speed and resolution.
-
Helium: If using helium, a constant flow rate of around 1.0-1.5 mL/min is a good starting point.
-
Hydrogen: Hydrogen can provide better resolution at higher linear velocities. However, it is a reactive gas and may cause undesirable chemical reactions in the mass spectrometer's electron ionization (EI) source. Using a specialized source designed for hydrogen (e.g., Agilent HydroInert source) is recommended to avoid spectral changes and maintain library match quality.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q: My this compound peak is tailing and broad. What are the potential causes and solutions?
Peak tailing for polar compounds like this compound often indicates unwanted interactions within the GC system. Broadening can result from improper chromatographic conditions.
Potential Causes & Solutions:
-
System Activity: Active sites (e.g., acidic silanol groups) in the inlet liner or the front of the column can interact with this compound.
-
Solution: Use a new, deactivated inlet liner, preferably with glass wool to trap non-volatile residues. Trim 5-10 cm from the inlet side of the column to remove accumulated contaminants.
-
-
Column Contamination/Degradation: Accumulation of non-volatile matrix components or oxygen damage can create active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be permanently damaged and require replacement. Ensure high-purity carrier gas and install oxygen traps.
-
-
Improper Column Installation: Dead volume at the inlet or detector connection can cause peak broadening.
-
Solution: Re-install the column, ensuring the correct insertion depth into the inlet and detector and that the column cut is perfectly square.
-
-
Sub-optimal Flow Rate: A carrier gas flow rate that is too low can lead to broader peaks.
-
Solution: Optimize the carrier gas linear velocity. Check for leaks in the system that could affect flow stability.
-
Issue 2: Low Sensitivity or No Peak Detected
Q: I am not seeing a this compound peak, or the signal-to-noise ratio is very low. How can I improve sensitivity?
Low sensitivity is a common challenge in trace analysis. A systematic check from injection to detection is the best approach.
Potential Causes & Solutions:
-
MS Not Tuned or Source is Dirty: An untuned or dirty ion source will result in poor sensitivity.
-
Solution: Perform a standard autotune of the mass spectrometer. If the tune report is poor or the EM voltage is excessively high, the ion source needs to be cleaned.
-
-
Incorrect MS Mode: Using Full Scan mode for trace analysis will yield lower sensitivity.
-
Solution: Switch to SIM (Selected Ion Monitoring) mode . Ensure you are monitoring the most abundant and specific ions for this compound.
-
-
Sample Concentration is Too Low: The amount of this compound injected is below the instrument's detection limit.
-
Solution: Increase the concentration of the sample extract by reducing the final volume of the extraction solvent. Alternatively, use a more efficient pre-concentration technique like SPME.
-
-
Leaks in the System: Leaks in the injector or column connections can cause sample loss and high background noise from air entering the MS.
-
Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections. Replace the inlet septum regularly.
-
-
Sub-optimal Injection: Inefficient transfer of the analyte to the column.
-
Solution: For splitless injection, optimize the splitless hold time to ensure complete transfer of the analyte. Ensure the injection port temperature is high enough to volatilize this compound efficiently but not so high as to cause degradation.
-
Table 2: GC-MS Parameter Optimization for Sensitivity
| Parameter | Setting | Rationale for Trace-Level Sensitivity |
|---|---|---|
| Injection Mode | Splitless | Ensures maximum transfer of analyte to the column for trace samples. |
| Injection Volume | 1 µL | A standard starting point; can be optimized. |
| Inlet Temperature | 250-280 °C | Ensures efficient volatilization of this compound without degradation. |
| MS Ionization | Electron Ionization (EI) | Standard, robust ionization method. |
| Ion Source Temp. | 230 °C | A typical starting point, can be optimized for fragmentation. |
| Quadrupole Temp. | 150 °C | A typical starting point. |
| MS Mode | SIM (Selected Ion Monitoring) | Dramatically increases sensitivity by focusing on specific target ions. |
| Dwell Time (SIM) | 50-100 ms | Increases signal for each ion, but must be balanced to maintain sufficient data points across the peak. |
Issue 3: High Background Noise
Q: My chromatogram has a high or rising baseline. What could be the cause?
A high baseline, often referred to as column bleed, reduces the signal-to-noise ratio and can obscure trace-level peaks.
Potential Causes & Solutions:
-
Column Bleed: The stationary phase is degrading and eluting from the column, typically at high temperatures.
-
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a designated low-bleed ("ms") column. Condition the column properly before connecting it to the mass spectrometer.
-
-
Contaminated Carrier Gas: Impurities like oxygen or hydrocarbons in the carrier gas can degrade the column or create noise.
-
Solution: Use high-purity (99.999% or higher) carrier gas. Install and regularly replace high-capacity oxygen, moisture, and hydrocarbon traps.
-
-
Septum Bleed: Particles or volatile compounds from the inlet septum are entering the system.
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly (e.g., after every 50-100 injections). Lower the injection port temperature if it is excessively high.
-
-
Contamination from Previous Injections: "Ghost peaks" or a rising baseline can be caused by carryover from highly concentrated samples.
-
Solution: Run a solvent blank after concentrated samples. Clean or replace the inlet liner. Bake out the column at its maximum isothermal temperature for 30-60 minutes.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general method for extracting this compound from a liquid or semi-solid matrix.
-
Sample Preparation: Accurately weigh or measure an appropriate amount of the sample (e.g., 1 g) into a glass vial or flask.
-
Extraction: Add a suitable extraction solvent (e.g., 10 mL of ethyl acetate or diethyl ether). Vigorously shake or vortex the mixture for 5 minutes. For complex matrices, ultrasonic extraction can improve efficiency.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample to break it.
-
Collection: Carefully transfer the upper organic layer, which contains the this compound, to a clean vial.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer two more times with fresh solvent to ensure complete recovery.
-
Drying: Combine all organic extracts and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter the dried extract into a concentration tube. Under a gentle stream of nitrogen, evaporate the solvent to a final volume of approximately 1 mL.
-
Final Step: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: General GC-MS Method for this compound Detection
This protocol provides a starting point for GC-MS analysis. Parameters should be optimized for your specific instrument and column.
-
System Preparation: Equilibrate the GC-MS system with the specified method parameters. Perform an MS autotune.
-
Sequence Setup: Prepare a sequence including a solvent blank, standards for a calibration curve, quality control (QC) samples, and the extracted samples.
-
Injection: Inject 1 µL of the final extract into the GC-MS using the parameters outlined in Table 2.
-
GC Separation:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 12 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 8 minutes.
-
-
-
MS Detection:
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: SIM mode, monitoring characteristic this compound ions.
-
Data Acquisition: Acquire data across the expected retention time window for this compound.
-
References
Technical Support Center: Enhancing the Stability of Muscone in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of Muscone in pharmaceutical formulations. The following sections address common challenges, provide detailed experimental protocols, and offer troubleshooting advice to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
A1: this compound (3-methylcyclopentadecanone), a lipophilic macrocyclic ketone, is susceptible to degradation from several environmental factors. Its clinical application can be limited by moderate stability, poor water solubility, and volatility. The primary challenges include:
-
Thermal Degradation: Elevated temperatures can significantly accelerate the degradation of this compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter this compound's structure.
-
Oxidation: As a ketone, this compound can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides in excipients, or exposure to light.
Q2: What are the main degradation pathways for this compound?
A2: While specific degradation products are not extensively documented in publicly available literature, the chemical structure of this compound (a cyclic ketone) suggests the following likely degradation pathways:
-
Photodegradation via Norrish Reactions: Ketones are known to undergo photochemical Norrish type I and type II reactions.
-
Norrish Type I: Involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), forming two radical intermediates. These radicals can then undergo various secondary reactions.[1][2][3][4]
-
Norrish Type II: Involves the intramolecular abstraction of a hydrogen atom from the gamma (γ) position relative to the carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cleave to form an alkene and an enol, or cyclize to form a cyclobutanol derivative.[1]
-
-
Oxidation: Oxidative pathways can lead to the formation of various by-products, potentially involving the opening of the macrocyclic ring. This can be initiated by heat, light, or the presence of metal ion impurities.
-
Hydrolysis: While ketones are generally stable to hydrolysis under neutral conditions, the reaction can be catalyzed by acids or bases, leading to the formation of a geminal diol. However, this equilibrium usually favors the ketone.
Q3: What are the most effective strategies for enhancing this compound stability?
A3: Several strategies can be employed to protect this compound from degradation in pharmaceutical formulations:
-
Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins (CDs) or cyclodextrin-based metal-organic frameworks (CD-MOFs) is highly effective. This approach physically shields the this compound molecule from light, heat, and oxygen. It has been shown to significantly improve both thermal and photostability.
-
Microencapsulation: Techniques like spray drying can be used to encapsulate this compound within a protective polymer matrix. This converts the oily liquid into a stable, solid powder, reducing its volatility and protecting it from environmental factors.
-
Use of Antioxidants: Incorporating antioxidants into the formulation can mitigate oxidative degradation. Common choices for lipid-based or fragrance-containing formulations include:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) : Synthetic phenolic antioxidants widely used to stabilize oils and fats.
-
Tocopherols (Vitamin E): A natural antioxidant effective in protecting lipids from oxidation.
-
-
Light-Protective Packaging: Storing this compound-containing formulations in amber or opaque containers is a simple and critical step to prevent photodegradation.
Troubleshooting Guide
Issue 1: My this compound-containing solution shows significant degradation over time at room temperature.
| Possible Cause | Troubleshooting Step |
| Exposure to Light | Store the formulation in amber glass vials or other opaque, light-blocking containers. Conduct a comparative stability study between protected and unprotected samples to confirm photosensitivity. |
| Oxidation | Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to remove oxygen. Consider adding an antioxidant such as BHT, BHA, or α-tocopherol to the formulation (typically at concentrations of 0.01-0.1%). |
| Thermal Degradation | Store the formulation under refrigerated conditions (e.g., 4 °C) to slow down the rate of degradation. |
Issue 2: The formulation has developed a yellow discoloration.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Photolytic or oxidative degradation can sometimes produce colored by-products. This indicates a significant stability issue. Implement stabilization strategies such as light protection and the addition of antioxidants. |
| Excipient Interaction/Degradation | The discoloration may originate from an excipient in the formulation, potentially catalyzed by this compound or environmental factors. Review the stability of all formulation components and test for incompatibilities. |
| Presence of Metal Ions | Trace metal ions can catalyze oxidative reactions leading to discoloration. Consider adding a chelating agent like EDTA to the formulation. |
Issue 3: I am observing precipitation or phase separation in my liquid formulation.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound is highly lipophilic and poorly water-soluble. If using an aqueous-based vehicle, precipitation is likely. Increase the concentration of co-solvents or surfactants. Alternatively, use a lipid-based formulation. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of this compound, leading to precipitation upon cooling ("crashing out"). Determine the solubility of this compound in your vehicle across the intended storage temperature range. |
| "Salting Out" Effect | The addition of salts or other electrolytes to the formulation can decrease the solubility of this compound, causing it to precipitate. |
| Complexation/Encapsulation as a Solution | To overcome inherent solubility issues, consider forming an inclusion complex with cyclodextrins, which can dramatically increase aqueous solubility. |
Data on Stability Enhancement
The following table summarizes quantitative data from a study on the stabilization of this compound (MUS) using γ-cyclodextrin metal-organic frameworks (γ-CD-MOF).
Table 1: Comparison of this compound Stability With and Without γ-CD-MOF Encapsulation
| Storage Condition | Time (Days) | % Residual this compound (Unencapsulated) | % Residual this compound (CD-MOF/MUS) |
|---|---|---|---|
| Room Temperature | 7 | 84.7% ± 0.5% | 96.7% ± 0.5% |
| 14 | 72.5% ± 0.5% | 95.4% ± 0.7% | |
| 30 | 61.9% ± 1.1% | 93.1% ± 0.5% | |
| 50 °C | 7 | 80.4% ± 0.6% | 91.5% ± 0.7% |
| 14 | 60.5% ± 2.6% | 83.0% ± 1.6% | |
| 30 | 43.0% ± 2.0% | 73.6% ± 2.8% | |
| Light Exposure | 7 | 81.1% ± 0.5% | 94.2% ± 0.6% |
| 14 | 70.4% ± 0.6% | 88.5% ± 1.0% |
| | 30 | 58.5% ± 0.7% | 81.3% ± 1.2% |
Data adapted from a 2024 study on this compound stabilization.
Experimental Protocols & Methodologies
Protocol 1: Stabilization of this compound via γ-CD-MOF Encapsulation (Solvent-Free Method)
This protocol describes a solvent-free method for encapsulating liquid this compound into solid γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs).
Materials:
-
This compound (MUS)
-
Activated γ-cyclodextrin metal-organic frameworks (γ-CD-MOF)
-
Ethanol
-
Magnetic stirrer with heating capability
-
Centrifuge
Procedure:
-
Activate the γ-CD-MOF by heating under vacuum to remove any guest molecules from the pores.
-
Mix 1 mL of this compound directly with 100 mg of the activated γ-CD-MOF in a suitable vessel.
-
Place the mixture on a magnetic stirrer and stir at 400 rpm at a constant temperature of 50 °C for 12 hours.
-
After the reaction is complete, collect the resulting particles.
-
Wash the particles by centrifuging and resuspending in ethanol. Repeat this washing step three times to remove any unencapsulated this compound from the surface.
-
Dry the final CD-MOF/MUS particles under vacuum to obtain a stable, solid powder.
Protocol 2: General Procedure for Microencapsulation by Spray Drying
This protocol provides a general workflow for encapsulating this compound using spray drying. Parameters must be optimized for specific equipment and formulations.
Materials:
-
This compound (core material)
-
Wall material (e.g., Maltodextrin, Gum Arabic, Whey Protein Isolate)
-
Water or other suitable solvent
-
High-shear mixer or homogenizer
-
Spray dryer system
Procedure:
-
Emulsion Preparation:
-
Prepare an aqueous solution of the chosen wall material (e.g., 20-40% w/v).
-
Disperse the this compound oil into the wall material solution to create an oil-in-water emulsion. The typical core-to-wall ratio is often around 1:4.
-
Use a high-shear mixer or a high-pressure homogenizer to reduce the oil droplet size (typically to <2 µm) to ensure emulsion stability.
-
-
Atomization:
-
Feed the prepared emulsion into the spray dryer via a peristaltic pump.
-
Atomize the liquid feed into fine droplets using a nozzle (e.g., a two-fluid nozzle).
-
-
Drying:
-
The atomized droplets are sprayed into a drying chamber with a continuous flow of hot air.
-
Set the inlet air temperature (e.g., 120-190 °C). The rapid evaporation of water keeps the particle temperature low, protecting the heat-sensitive this compound.
-
The outlet air temperature (e.g., 65-90 °C) is a critical parameter that influences the final moisture content of the powder.
-
-
Particle Collection:
-
The dried microparticles are separated from the humid air stream, typically using a cyclone separator, and collected as a free-flowing powder.
-
Protocol 3: Stability-Indicating GC-MS Method for this compound Quantification
This method is suitable for quantifying this compound in stability studies.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Chromatographic Column: Agilent DB-624 (30 m × 320 μm × 1.8 μm) or equivalent.
GC-MS Conditions:
-
Injection Port Temp: 200 °C
-
Carrier Gas: Helium
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 200 °C at 12 °C/min, hold for 3 min.
-
Ramp to 280 °C at 20 °C/min, hold for 8 min.
-
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temp: 230 °C
-
Mass Scan Mode: Full Scan (e.g., 30–650 amu)
Sample Preparation (for encapsulated this compound):
-
Accurately weigh 5 mg of the CD-MOF/MUS powder.
-
Add a 50% DMSO in water solution to dissolve the sample, using ultrasonication to aid dissolution.
-
Add 2 mL of ethyl acetate for liquid-liquid extraction and vortex for 1 minute.
-
Allow the layers to separate, then collect the upper ethyl acetate layer.
-
Filter the extract through a 0.45 µm filter and inject into the GC-MS system.
Visualizations
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: Troubleshooting workflow for addressing this compound formulation instability.
Caption: Diagram of this compound forming an inclusion complex with a cyclodextrin molecule.
References
Technical Support Center: Troubleshooting Muscone Degradation in In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on preventing and identifying potential degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My final concentration of this compound is lower than expected in my cell culture experiment. What are the potential causes?
A1: Several factors could contribute to a lower-than-expected concentration of this compound. These can be broadly categorized as issues related to chemical stability, experimental setup, and potential metabolic degradation.
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Solubility and Precipitation: this compound is a lipophilic compound with very low water solubility. If the final concentration in your aqueous cell culture medium exceeds its solubility limit, it may precipitate out of solution, leading to an apparent loss.
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Adsorption to Labware: Due to its hydrophobic nature, this compound can adsorb to the surfaces of plasticware such as pipette tips, tubes, and cell culture plates. This can significantly reduce the actual concentration in your experimental medium.
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Chemical Instability: While generally stable, prolonged exposure to certain conditions within the cell culture incubator, such as high temperatures and light, can potentially lead to degradation over time.
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Metabolic Degradation: If your in vitro system contains metabolically active components, such as cells or liver microsomes, this compound may be enzymatically converted into metabolites.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: To improve this compound's solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted to the final working concentration in the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q3: What are the best practices for storing this compound stock solutions to prevent degradation?
A3: To ensure the stability of your this compound stock solutions, it is recommended to:
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Store stock solutions at -20°C or -80°C.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Protect the stock solution from light by using amber vials or wrapping the vials in aluminum foil.
Q4: I suspect this compound is being metabolized in my cell culture. How can I confirm this?
A4: To confirm metabolic degradation, you can perform the following:
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Time-Course Experiment: Measure the concentration of this compound at different time points during the incubation. A time-dependent decrease in this compound concentration suggests degradation.
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Include a Cell-Free Control: Incubate this compound in the cell culture medium without cells under the same experimental conditions. If the concentration remains stable in the cell-free control but decreases in the presence of cells, it strongly indicates cellular metabolism.
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Metabolite Identification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to analyze the experimental samples. The presence of new peaks with masses corresponding to potential this compound metabolites would confirm its biotransformation.
Q5: What are the likely metabolic pathways for this compound degradation in in vitro systems?
A5: As a macrocyclic ketone, this compound is likely metabolized by cytochrome P450 (CYP) enzymes, which are present in liver microsomes and some cell lines. The primary metabolic transformations are expected to be:
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Hydroxylation: The addition of a hydroxyl group (-OH) to the cyclopentadecane ring.
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Oxidation: Further oxidation of the hydroxylated metabolite to a ketone.
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Lactonization: Baeyer-Villiger oxidation of the ketone to form a lactone.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound in the First Time Point (T=0)
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | 1. Visually inspect the stock solution and final working solution for any precipitates. 2. Gently warm the solution to 37°C to aid dissolution. 3. If precipitation persists, consider lowering the final concentration of this compound or slightly increasing the percentage of the organic co-solvent (ensure it remains non-toxic to cells). |
| Adsorption to Labware | 1. Use low-retention plasticware for preparing and handling this compound solutions. 2. Pre-condition pipette tips by aspirating and dispensing the this compound solution a few times before transferring. 3. Include a "no-cell" control where this compound is added to the culture vessel to quantify loss due to adsorption. |
| Inaccurate Pipetting | 1. Calibrate your pipettes regularly. 2. Use appropriate pipette sizes for the volumes being transferred to ensure accuracy. |
Problem 2: Time-Dependent Decrease in this compound Concentration
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Run a control without the biological component (e.g., cells, microsomes) to assess non-enzymatic degradation. 2. Run a control with heat-inactivated enzymes (e.g., boiled microsomes) to confirm that the degradation is enzyme-mediated. 3. If using liver microsomes, perform the assay with and without the NADPH regenerating system. Degradation only in the presence of NADPH points to CYP-mediated metabolism. |
| Chemical Instability in Media | 1. Assess the stability of this compound in the cell culture medium over the same time course in a cell-free environment. 2. Some media components can react with the compound. If instability is observed, consider using a simpler buffer for initial stability tests. |
| Evaporation | 1. Ensure proper sealing of culture plates or tubes, especially during long incubation times at 37°C. 2. Use parafilm or specific sealing mats for multi-well plates. |
Data Presentation
Table 1: Stability of this compound under Different Storage Conditions
| Storage Condition | Time (days) | Residual this compound (%) |
| 4°C | 7 | 98.9 ± 0.3 |
| 14 | 97.3 ± 0.4 | |
| 30 | 96.2 ± 0.4 | |
| Room Temperature | 7 | 84.7 ± 0.5 |
| 14 | 72.5 ± 0.5 | |
| 30 | 61.9 ± 1.1 | |
| 50°C | 7 | 80.4 ± 0.6 |
| 14 | 60.5 ± 2.6 | |
| 30 | 43.0 ± 2.0 | |
| Light Exposure (Room Temp) | 7 | 81.1 ± 0.5 |
| 14 | 70.4 ± 0.6 | |
| 30 | 58.5 ± 0.7 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound when incubated with liver microsomes.
Materials:
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This compound
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Pooled human or other species liver microsomes (e.g., from a commercial supplier)
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0.1 M Phosphate buffer (pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Magnesium chloride (MgCl₂)
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Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
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96-well plates
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Incubator shaker at 37°C
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LC-MS/MS system
Procedure:
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Prepare a this compound working solution: Dilute the this compound stock solution in 0.1 M phosphate buffer to the desired starting concentration (e.g., 1 µM).
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Prepare the incubation mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL), MgCl₂ (final concentration, e.g., 3 mM), and the this compound working solution.
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Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes with shaking.
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Initiate the reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control (T=0 and no-cofactor control), add an equal volume of 0.1 M phosphate buffer.
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Time-point sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.
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Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.
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Sample analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
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Data analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the degradation rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.
Mandatory Visualization
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Muscone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of Muscone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nanoparticle-Based Strategies
Q1: We are struggling with low encapsulation efficiency of this compound in our liposomes. What are some potential causes and solutions?
A1: Low encapsulation efficiency (EE%) of a lipophilic drug like this compound can be attributed to several factors during liposome preparation. Here’s a troubleshooting guide:
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Lipid Composition: The choice of lipids is critical. Ensure the lipid bilayer composition is optimized for accommodating a lipophilic molecule. Consider using a higher concentration of cholesterol to increase the stability and rigidity of the bilayer, which can enhance the entrapment of lipophilic drugs.
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Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and expulsion from the bilayer. Systematically screen different ratios to find the optimal loading capacity.
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Preparation Method: The method used for liposome preparation significantly impacts EE%.
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Thin-Film Hydration: Ensure the lipid film is thin and uniform before hydration. Uneven films can lead to inefficient encapsulation. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.
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Sonication/Extrusion: Over-sonication can disrupt liposome integrity and lead to drug leakage. Optimize sonication time and power. Extrusion through polycarbonate membranes of defined pore sizes can produce more homogenous vesicles with better drug retention.
-
-
Solvent Selection: The organic solvent used to dissolve the lipids and this compound must be completely removed. Residual solvent can affect bilayer formation and drug loading. Use techniques like rotary evaporation followed by high-vacuum drying.
Q2: Our this compound-loaded nanoparticles show significant aggregation over time. How can we improve their stability?
A2: Nanoparticle aggregation is a common issue that can be addressed by modifying the surface properties and storage conditions.
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Surface Modification (PEGylation): Incorporating polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) into your formulation is a standard method to create a hydrophilic corona around the nanoparticles. This "stealth" coating provides steric hindrance, preventing aggregation and reducing clearance by the reticuloendothelial system.[1][2]
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Zeta Potential: The surface charge of your nanoparticles, measured as zeta potential, influences their stability in suspension. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability. You can modulate the zeta potential by including charged lipids in your formulation.
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Storage Conditions:
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Temperature: Store nanoparticle suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the nanoparticle structure.
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Buffer: The pH and ionic strength of the storage buffer can affect stability. Use a buffer system that maintains a pH where the nanoparticles have a high zeta potential.
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Q3: We are not observing a significant increase in BBB penetration with our this compound-loaded nanoparticles in our in vitro BBB model. What could be the reason?
A3: Several factors can contribute to a lack of enhanced permeability in an in vitro BBB model.
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Model Integrity: First, verify the integrity of your in vitro BBB model. Measure the transendothelial electrical resistance (TEER) to ensure tight junction formation.[3][4] Low TEER values indicate a leaky barrier, which would not be a reliable model for assessing active transport strategies.
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Nanoparticle Characteristics:
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Size: Nanoparticles should ideally be within the 10-100 nm range for optimal BBB penetration.[5] Larger particles may not be efficiently transported.
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Surface Chemistry: Unmodified nanoparticles may not have the necessary affinity for BBB endothelial cells. Consider surface functionalization with targeting ligands.
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Targeting Ligands: For receptor-mediated transcytosis, the choice and density of the targeting ligand are crucial. Studies have shown success with dual-modified liposomes, for instance, using Lactoferrin (Lf) and this compound, or an anti-transferrin receptor antibody (like RI7217) with this compound. These ligands bind to receptors overexpressed on brain endothelial cells, facilitating transport across the BBB.
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This compound's Role: this compound itself is believed to act as a "guide" drug, potentially by inhibiting efflux pumps like P-glycoprotein (P-gp) or modulating tight junctions. Ensure that this compound is accessible on the nanoparticle surface or is released in a manner that allows it to interact with the endothelial cells. Chemical conjugation of this compound to the nanoparticle surface has shown to be more effective than simple co-incubation.
Section 2: Dual-Modification and Targeting Strategies
Q4: We are developing dual-modified liposomes (e.g., with a targeting antibody and this compound). How can we confirm the successful conjugation of both moieties to the liposome surface?
A4: Confirming successful dual conjugation requires a combination of analytical techniques:
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Quantification of Ligands:
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Antibody: Use a protein quantification assay (e.g., BCA or Bradford assay) on the liposome suspension after removing any unconjugated antibody through size exclusion chromatography or dialysis.
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This compound: If this compound is conjugated via a linker, you can use HPLC or GC-MS to quantify the amount of this compound after chemical cleavage from the liposome surface.
-
-
Changes in Physicochemical Properties:
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Size and Zeta Potential: Conjugation of large molecules like antibodies will likely increase the hydrodynamic diameter of the liposomes. Both moieties can alter the surface charge, which can be detected by measuring the zeta potential.
-
-
Functional Assays:
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Receptor Binding: Perform a cell-binding assay using cells that overexpress the target receptor (e.g., U87-MG glioma cells or hCMEC/D3 brain endothelial cells for transferrin or lactoferrin receptors) to confirm that the conjugated antibody is still functionally active.
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Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-loaded nanocarriers for enhanced BBB penetration.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lf-LP-Mu-DTX | 125.3 ± 4.2 | 0.16 ± 0.02 | -15.8 ± 1.1 | 85.7 ± 3.5 (for DTX) | |
| RI-LP-M-DTX | 118.6 ± 2.5 | 0.15 ± 0.03 | -12.3 ± 0.8 | 88.2 ± 2.1 (for DTX) |
Lf-LP-Mu-DTX: Lactoferrin and this compound dual-modified Docetaxel-loaded liposomes. RI-LP-M-DTX: RI7217 antibody and this compound co-modified Docetaxel-loaded liposomes.
Table 2: In Vitro and In Vivo Brain Targeting Efficacy
| Formulation | Cell Line | Cellular Uptake Enhancement | In Vitro BBB Model Permeability (Papp) | In Vivo Brain Targeting | Reference |
| Lf-LP-Mu-DTX | U87-MG, hCMEC/D3 | Significantly Increased | Enhanced Penetration | Favorable Brain Targeting | |
| RI-LP-M-DTX | U87-MG, hCMEC/D3 | Significantly Increased | Increased Permeability | Improved Brain Targeting |
Key Experimental Protocols
Protocol 1: Preparation of this compound and Lactoferrin Dual-Modified Liposomes (Lf-LP-Mu-DTX)
This protocol is adapted from methodologies described in the literature.
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Lipid Film Hydration:
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Dissolve soybean phosphatidylcholine (SPC), cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask.
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Add Docetaxel (DTX) and this compound-PEG-DSPE to the lipid solution.
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Remove the organic solvents using a rotary evaporator to form a thin lipid film.
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Dry the film under vacuum for at least 2 hours to remove residual solvent.
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Hydrate the lipid film with a suitable buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature.
-
-
Liposome Sizing:
-
Subject the hydrated liposome suspension to several freeze-thaw cycles.
-
Extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
-
Lactoferrin Conjugation:
-
Activate Lactoferrin (Lf) with a suitable crosslinker (e.g., Traut's reagent) to introduce thiol groups.
-
Purify the thiolated Lf using a desalting column.
-
Incubate the thiolated Lf with the maleimide-functionalized liposomes (LP-Mu-DTX) overnight at 4°C with gentle stirring to allow for the formation of a stable thioether bond.
-
-
Purification and Characterization:
-
Remove unconjugated Lf by size exclusion chromatography.
-
Characterize the final Lf-LP-Mu-DTX formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of DTX.
-
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a common method using a co-culture Transwell model.
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert coated with an extracellular matrix protein (e.g., collagen).
-
Culture human astrocytes on the basolateral side of the well.
-
Allow the cells to co-culture until a confluent monolayer of endothelial cells is formed and a high TEER value (e.g., >200 Ω·cm²) is achieved, indicating tight junction formation.
-
-
Permeability Study:
-
Replace the medium in the apical chamber with a medium containing the this compound-loaded nanoparticle formulation (or a fluorescently labeled version).
-
At predetermined time points (e.g., 0.5, 1, 2, 4 hours), collect samples from the basolateral chamber.
-
Quantify the concentration of the nanoparticles or the encapsulated drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for labeled nanoparticles, HPLC for the drug).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the substance across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the substance in the apical chamber.
-
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: Strategies and mechanisms for improving this compound's BBB penetration.
References
Technical Support Center: Minimizing Off-Target Effects of Muscone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Muscone in cell culture experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its known primary biological effects?
A1: this compound is a macrocyclic ketone that is the primary contributor to the odor of deer musk.[1] In cell culture and preclinical models, this compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] Its mechanisms of action are linked to the modulation of several key signaling pathways, including NF-κB, PI3K/AKT, and MAPK.[4][5]
Q2: What are potential off-target effects of this compound in cell culture?
A2: While specific off-target proteins for this compound have not been extensively characterized in publicly available literature, computational predictions using tools like SwissTargetPrediction suggest potential interactions with several protein classes. These include:
-
Cytochrome P450 (CYP) enzymes: this compound has been shown to induce the expression of CYP1A2 and CYP3A4 in liver cells. This can alter the metabolism of this compound itself or other compounds in the culture medium.
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Kinases: Due to the conserved nature of the ATP-binding site, many small molecules exhibit off-target kinase inhibition.
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Nuclear Receptors: Steroid-like molecules can sometimes interact with nuclear receptors, leading to unintended transcriptional changes.
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G-Protein Coupled Receptors (GPCRs): Given the structural diversity of GPCRs, off-target interactions are a possibility for many small molecules.
Q3: I am observing unexpected or inconsistent phenotypic results in my cell culture experiments with this compound. How can I determine if these are off-target effects?
A3: Unexplained cellular responses are a common indicator of potential off-target activity. A systematic approach to investigate this involves:
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Dose-Response Analysis: Correlate the dose-response of the intended on-target effect with the dose-response of the unexpected phenotype. A significant divergence in EC50/IC50 values may suggest the phenotype is driven by an off-target interaction.
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Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same pathway as this compound (e.g., a different NF-κB inhibitor) produces the same phenotype, it strengthens the evidence for an on-target effect.
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Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still elicits the same response in these cells, the effect is independent of the intended target.
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Target Overexpression: Overexpressing the target protein may rescue the phenotype if the effect is on-target.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Unexpected Cell Toxicity or Reduced Viability at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same intended target. | 1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Induction of Cytochrome P450 enzymes | 1. Co-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if toxicity is altered. 2. Analyze the metabolic profile of this compound in your cell line. | 1. Reversal of toxicity may indicate metabolism-induced off-target effects. 2. Identification of metabolites that may have different activity profiles. |
| General Cellular Stress | 1. Perform assays for common stress markers (e.g., heat shock proteins, DNA damage markers). 2. Lower the concentration of this compound and extend the treatment time. | 1. Determine if the observed toxicity is due to a general stress response. 2. Find a concentration that maintains the on-target effect while minimizing general stress. |
Issue 2: Discrepancy Between Reported and Observed IC50/EC50 Values
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell-type specific differences | 1. Verify the expression level of the intended target protein in your cell line. 2. Compare the IC50 of this compound in your cell line with published data for other cell lines (see Table 1). | 1. Correlate target expression with this compound potency. 2. Establish a baseline for this compound activity in your specific cell model. |
| Experimental variability | 1. Standardize cell seeding density and treatment duration. 2. Ensure consistent solvent (e.g., DMSO) concentration across all treatments. | 1. Increased reproducibility of dose-response curves. 2. Elimination of solvent-induced artifacts. |
| Off-target effects dominating at higher concentrations | 1. Perform a detailed dose-response curve over a wide range of concentrations. 2. Use a specific readout for the on-target effect at lower concentrations. | 1. Identify a biphasic dose-response curve, which can indicate multiple targets. 2. Differentiate the concentration range for on-target versus potential off-target effects. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| MDA-MB-231 | Breast Cancer | 71.62 | |
| BT-549 | Breast Cancer | 73.01 | |
| SGC-7901 | Gastric Cancer | ~50 µg/mL (~210 µM) | |
| MGC-803 | Gastric Cancer | ~50 µg/mL (~210 µM) |
Note: The conversion from µg/mL to µM for SGC-7901 and MGC-803 cells is an approximation based on the molecular weight of this compound (238.41 g/mol ). Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to a potential target protein within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Protein Separation: Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection and Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting using an antibody specific to the protein of interest. A shift in the melting curve to higher temperatures in this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling
This protocol allows for the identification of potential off-target kinases of this compound in a competitive binding format.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your cells of interest to preserve kinase activity.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound for 1 hour at 4°C. Include a vehicle control.
-
Affinity Purification: Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for 1 hour at 4°C to allow binding of kinases not inhibited by this compound.
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Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
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Analysis by Mass Spectrometry: Identify and quantify the eluted kinases using LC-MS/MS. A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of this compound indicates that this compound is binding to that kinase.
Mandatory Visualizations
Caption: Experimental workflows for CETSA and Kinobeads assays.
References
- 1. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Synthetic Muscone
Welcome to the technical support center for the purification of synthetic Muscone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful purification of synthetic this compound.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities in synthetic this compound and how can I identify them?
A1: Common impurities in synthetic this compound often depend on the synthetic route employed. However, typical impurities may include unreacted starting materials, byproducts from side reactions such as aldol condensation, and isomers of this compound. Spectroscopic methods are essential for identification. For instance, the presence of unsaturated ketones or aldehydes can be detected by specific signals in ¹H NMR and ¹³C NMR spectroscopy, as well as characteristic IR absorption bands. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile impurities.
Q2: My final product has a low yield after purification. What are the potential causes and solutions?
A2: Low yields can arise from several factors during the purification process. In recrystallization, the choice of solvent is critical; if the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor. For distillation, temperatures that are too high or prolonged heating can lead to decomposition of the product. In preparative chromatography, improper column packing or elution conditions can result in poor separation and loss of product. To improve your yield, consider optimizing the solvent system for recrystallization, using vacuum distillation to lower the boiling point, and carefully selecting the stationary and mobile phases for chromatography.
Q3: How can I improve the enantiomeric excess (ee) of my synthetic this compound?
A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. The first step is to ensure your analytical method for determining ee (e.g., chiral HPLC or GC) is accurate.[1][2][3] If the analytical method is sound, several factors in your reaction and purification can be addressed:
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Catalyst and Reagents: Ensure the chiral catalyst is pure and handled under appropriate inert conditions to prevent degradation.[1][2]
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Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity. Lowering the reaction temperature often improves ee.
-
Purification Method: Diastereomeric salt crystallization is a common method for resolving racemic mixtures. This involves reacting the racemic this compound with a chiral resolving agent (e.g., a derivative of tartaric acid) to form diastereomers, which can then be separated by crystallization due to their different solubilities. The choice of resolving agent and crystallization solvent is crucial and often requires empirical optimization.
Troubleshooting Guides
Issue 1: Poor Crystal Formation During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oiling out | The solute is coming out of solution above its melting point. | Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Ensure the cooling process is slow. |
| No crystal formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Impure crystals | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system. |
Issue 2: Inefficient Separation During Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| Broad boiling point range | Poor separation efficiency. The fractionating column is not providing enough theoretical plates. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure a slow and steady heating rate. |
| "Flooding" of the column | The heating rate is too high, causing a large amount of vapor to condense and flow back down the column. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. |
| Product decomposition | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition. |
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for synthetic this compound. The actual values can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Achievable Purity (%) | Throughput | Cost |
| Recrystallization | 60-90 | 95-99 | Moderate | Low |
| Fractional Distillation | 50-80 | 90-98 | High | Moderate |
| Preparative HPLC | 40-70 | >99 | Low | High |
| Diastereomeric Resolution | 30-50 (per enantiomer) | >99 (ee) | Low | High |
Experimental Protocols
Protocol 1: Recrystallization of Synthetic this compound
Objective: To purify crude synthetic this compound by removing solid impurities.
Materials:
-
Crude synthetic this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents to find a suitable one where the compound is soluble when hot but insoluble when cold. A mixture of solvents like ethanol and water can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Fractional Distillation of Synthetic this compound under Reduced Pressure
Objective: To purify liquid this compound from impurities with different boiling points.
Materials:
-
Crude synthetic this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser and thermometer
-
Receiving flask
-
Heating mantle
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the flask gently.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The main fraction will be the purified this compound.
-
Termination: Once the main fraction has been collected, stop the heating and allow the system to cool before releasing the vacuum.
Visualizations
Caption: A decision-making workflow for selecting a this compound purification method.
Caption: A step-by-step workflow for the recrystallization of synthetic this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Commercially Available Muscone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercially available Muscone. Consistent quality of reagents is critical for reproducible experimental results, and this resource aims to provide practical guidance on identifying and mitigating issues arising from lot-specific differences in this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, chemically known as (R)-3-methylcyclopentadecanone, is the primary odorant component of natural musk.[1] Due to its pleasant and persistent musky scent, it is widely used in the fragrance industry.[2][3] In scientific research, this compound is often used as a ligand to study the olfactory receptor OR5AN1, a G-protein coupled receptor (GPCR) that it specifically activates.[4][5] Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective properties.
Q2: What are the potential sources of batch-to-batch variability in commercially available this compound?
Commercially available this compound is typically produced through chemical synthesis. Variations in the manufacturing process can lead to batch-to-batch differences in:
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Purity: The percentage of this compound in the product may vary. Impurities can arise from starting materials, intermediates, or by-products of the synthesis.
-
Enantiomeric Ratio: this compound exists as two enantiomers: (R)-Muscone (levo) and (S)-Muscone (dextro). The naturally occurring and more biologically active form is (R)-Muscone. Synthetic routes can produce a racemic mixture (equal amounts of both enantiomers) or an enrichment of one enantiomer. The ratio of (R)- to (S)-Muscone can differ between batches.
-
Impurity Profile: The types and concentrations of impurities may differ from batch to batch. These can include residual solvents, starting materials, and side-reaction products. Some impurities might be structurally related to this compound and could potentially interact with the target receptor.
Q3: How can batch-to-batch variability of this compound affect my experiments?
Inconsistent this compound quality can lead to a range of experimental problems, including:
-
Poor Reproducibility: The most common issue is the inability to reproduce results obtained with a previous batch of this compound.
-
Shifts in Dose-Response Curves: A lower purity or a different enantiomeric ratio can lead to a shift in the EC50 or IC50 values in cell-based assays.
-
Altered Biological Activity: Since the (R)- and (S)-enantiomers of this compound can have different biological activities, a change in their ratio can affect the overall observed effect.
-
Unexpected Off-Target Effects: Unknown impurities could have their own biological activities, leading to confounding results.
Q4: How can I check the quality of my this compound batch?
It is highly recommended to perform an in-house quality control check on each new batch of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below. The key analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which can be used to determine the purity and identify potential impurities. Chiral GC can be used to determine the enantiomeric ratio. Always request a Certificate of Analysis (CoA) from the supplier for each batch.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may be related to this compound batch variability.
| Observed Problem | Potential Cause Related to this compound Variability | Recommended Action |
| Inconsistent or non-reproducible results between experiments. | Change in this compound batch with different purity, enantiomeric ratio, or impurity profile. | 1. Verify if a new batch of this compound was used. 2. Perform a quality assessment of the new batch (see Protocol 1). 3. If possible, test the old and new batches in parallel in a head-to-head comparison. |
| Shift in the dose-response curve (EC50/IC50 values). | 1. Lower Purity: A batch with lower purity will have a lower effective concentration of this compound, leading to a rightward shift in the dose-response curve (higher EC50/IC50). 2. Different Enantiomeric Ratio: A batch with a lower proportion of the more active (R)-enantiomer may show reduced potency. | 1. Check the purity of the this compound batch using GC-MS. 2. If available, use chiral GC to determine the enantiomeric ratio. 3. Adjust the concentration based on the purity if necessary. |
| Higher than expected background signal or off-target effects. | Presence of biologically active impurities in the this compound batch. | 1. Analyze the impurity profile of the this compound batch using GC-MS. 2. If possible, identify the major impurities by comparing their mass spectra to a database. 3. Consider purchasing a higher purity grade of this compound from a reputable supplier. |
| Complete loss of expected biological activity. | 1. Incorrect substance: Possibility of receiving the wrong compound from the supplier. 2. Degradation: Improper storage may have led to the degradation of this compound. | 1. Confirm the identity of the compound using GC-MS. 2. Check the storage conditions and duration. This compound should be stored in a cool, dry place, protected from light. |
Data Presentation
Table 1: Typical Quality Attributes of Commercial this compound
| Parameter | Typical Specification | Potential Impact of Variation |
| Purity (by GC) | ≥98% | Lower purity leads to inaccurate effective concentrations and reduced potency. |
| Enantiomeric Ratio ((R)-Muscone : (S)-Muscone) | Varies by supplier (e.g., racemic 50:50 or enriched in (R)-enantiomer) | Affects biological potency as (R)-Muscone is more active at the OR5AN1 receptor. |
| Appearance | Colorless to pale yellow liquid | Significant color deviation may indicate the presence of impurities or degradation. |
| Identity (by IR or MS) | Conforms to reference spectrum | Ensures the correct compound is being used. |
| Common Impurities | Residual solvents, synthesis precursors | Can have off-target biological effects or interfere with the assay. |
Note: These are typical values. Always refer to the supplier's Certificate of Analysis for batch-specific information.
Experimental Protocols
Protocol 1: Quality Assessment of Incoming this compound Batches by GC-MS
This protocol provides a general procedure for the quality assessment of commercially available this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Objective: To determine the purity of a this compound batch and to identify potential volatile impurities.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethyl acetate or hexane)
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS or equivalent)
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to prepare working solutions at concentrations appropriate for the instrument's linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
4. GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Chiral GC-MS for Enantiomeric Ratio Determination
For determining the (R)- to (S)-Muscone ratio, a chiral GC column is required.
1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
2. Materials:
-
This compound sample
-
Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
3. GC-MS Parameters (Example):
-
Follow the general parameters in Protocol 1, but with a modified oven temperature program optimized for chiral separation on the specific column used. This may involve a slower temperature ramp or an isothermal segment at a lower temperature to enhance resolution.
4. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (a reference standard for at least one enantiomer is ideal for confirmation).
-
Calculate the enantiomeric ratio by comparing the peak areas of the two enantiomers.
Mandatory Visualization
Caption: Workflow for quality control of incoming this compound batches.
Caption: Simplified signaling pathway of this compound-activated OR5AN1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (541-91-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. dextro,laevo-muscone, 541-91-3 [thegoodscentscompany.com]
- 4. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
Technical Support Center: Improving the Oral Bioavailability of Muscone
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the development of oral muscone formulations.
Section 1: General Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of native this compound inherently low?
A1: The low oral bioavailability of this compound, the primary active component of musk, stems from several key physicochemical properties.[1][2] As a highly lipophilic and oily liquid, this compound has very poor solubility in water.[3][4] This poor aqueous solubility is a major challenge for oral drug delivery, as it limits the dissolution of the drug in gastrointestinal fluids, a prerequisite for absorption.[5] Additionally, like many lipophilic compounds, this compound may be susceptible to first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before it can reach systemic circulation.
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: To overcome the challenges of poor solubility, the most prevalent strategies focus on lipid-based and nanoparticulate delivery systems. These include:
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Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that, upon gentle agitation in aqueous media like gastrointestinal fluids, spontaneously form fine oil-in-water microemulsions (droplet size < 100 nm). This approach enhances this compound's solubility, increases the surface area for absorption, and can facilitate lymphatic transport, which helps bypass first-pass metabolism.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from a solid lipid matrix and stabilized by surfactants. They encapsulate the lipophilic this compound, protecting it from chemical degradation in the gut, providing controlled release, and improving its absorption and overall bioavailability.
Section 2: Troubleshooting Guide: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
This section addresses specific issues encountered during the development of this compound-loaded SMEDDS.
Q1: My this compound-SMEDDS formulation shows drug precipitation or phase separation after dilution in water. What are the likely causes and solutions?
A1: This is a common indication of a metastable or poorly optimized formulation.
-
Potential Causes:
-
Insufficient Solubilization: The amount of this compound may exceed the solubilization capacity of the selected oil/surfactant/co-surfactant system.
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Incorrect Excipient Ratios: The ratio of surfactant to co-surfactant (S/CoS ratio) or oil to the surfactant mixture (Km) may not be optimal to maintain the microemulsion structure upon dilution.
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Poor Excipient Selection: The chosen oil, surfactant, or co-surfactant may not be appropriate for this compound. The efficiency of self-emulsification depends on very specific excipient combinations.
-
-
Recommended Solutions:
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Re-evaluate Excipient Solubility: Conduct thorough solubility studies of this compound in a wider range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol, Labrasol). Select the excipients that show the highest solubilizing capacity for this compound.
-
Construct Pseudo-Ternary Phase Diagrams: This is a critical step to identify the robust microemulsion region. By systematically titrating mixtures of oil, surfactant/co-surfactant, and water, you can visually determine the concentration ranges that yield stable, clear microemulsions.
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Optimize Surfactant/Co-surfactant Ratio: Prepare several formulations by varying the S/CoS ratio (e.g., 1:1, 2:1, 3:1, 4:1) and observe their emulsification performance and stability upon dilution.
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Incorporate a Co-solvent: A co-solvent like ethanol or propylene glycol can sometimes help improve drug solubilization and the spontaneity of emulsification.
-
Q2: The mean droplet size of my diluted SMEDDS is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). How can I reduce the particle size and improve uniformity?
A2: Large and non-uniform droplet sizes can lead to erratic absorption and lower bioavailability.
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Potential Causes:
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High Oil Concentration: An excessive amount of the oil phase can lead to the formation of larger droplets.
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Low Surfactant Concentration: Insufficient surfactant is unable to effectively reduce the interfacial tension and stabilize the oil-water interface, resulting in larger droplets.
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Incorrect Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is crucial. For oil-in-water microemulsions, a higher HLB value (typically >12) is preferred.
-
-
Recommended Solutions:
-
Increase Surfactant/Oil Ratio: Systematically increase the concentration of the surfactant/co-surfactant mixture relative to the oil phase. This typically leads to a reduction in droplet size.
-
Blend Surfactants: Use a combination of a high HLB and low HLB surfactant to optimize the overall HLB of the system and improve emulsification efficiency.
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Select a More Efficient Co-surfactant/Co-solvent: A co-surfactant helps to further reduce interfacial tension and increase the fluidity of the interfacial film. Experiment with different co-surfactants to find one that yields smaller, more uniform droplets.
-
Q3: My in vitro dissolution test shows rapid and complete release of this compound, but the in vivo pharmacokinetic study shows low bioavailability. What are the potential reasons for this discrepancy?
A3: A poor in vitro-in vivo correlation (IVIVC) is a known challenge in lipid-based formulations.
-
Potential Causes:
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In Vivo Precipitation: The formulation may be stable in simple aqueous dissolution media but could be destabilized by the complex environment of the GI tract (e.g., pH changes, presence of bile salts, enzymes), leading to drug precipitation before absorption can occur.
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Inhibition of Lipolysis: Digestion of the lipid components by pancreatic lipase is a key step for the absorption of some lipid-based formulations. Certain excipients might inhibit this process.
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P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen after absorption.
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First-Pass Metabolism: Despite the formulation, a significant portion of the absorbed drug may still be undergoing hepatic first-pass metabolism.
-
-
Recommended Solutions:
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Perform In Vitro Lipolysis Studies: Use a lipolysis model to simulate the digestion of your SMEDDS formulation in the small intestine. This test can predict how well the drug will remain solubilized during digestion, which is often more representative of in vivo performance than a standard dissolution test.
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Incorporate P-gp Inhibitors: Some pharmaceutical excipients (e.g., Cremophor EL, Tween 80) are known to have P-gp inhibitory effects. Ensure your formulation contains such components.
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Promote Lymphatic Uptake: Formulations using long-chain triglycerides are more likely to be absorbed via the lymphatic system, bypassing the liver. Consider evaluating oils like corn oil or sesame oil.
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Review Animal Study Protocol: Ensure the animal model, dosing procedure, and blood sampling times are appropriate to capture the absorption profile of your formulation.
-
Section 3: Troubleshooting Guide: Solid Lipid Nanoparticles (SLNs)
This section addresses specific issues encountered during the development of this compound-loaded SLNs.
Q1: I am experiencing low drug Encapsulation Efficiency (%EE) and Drug Loading (%DL) in my this compound-SLN formulation.
A1: Low %EE and %DL are often related to the drug's solubility in the lipid matrix and the formulation process.
-
Potential Causes:
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Poor this compound Solubility in Solid Lipid: this compound may have low solubility in the chosen solid lipid matrix when it recrystallizes upon cooling.
-
Drug Partitioning: During the homogenization process (especially in hot homogenization), the drug may partition into the external aqueous phase.
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Rapid Lipid Crystallization: If the lipid crystallizes too quickly and forms a perfect crystalline structure, the drug can be expelled from the matrix.
-
-
Recommended Solutions:
-
Screen Different Lipids: Test a variety of solid lipids (e.g., Glyceryl behenate (Compritol® 888 ATO), Glyceryl palmitostearate (Precirol® ATO 5), stearic acid) to find one with the highest solubilizing capacity for this compound in its molten state.
-
Optimize the Homogenization Process: For hot homogenization, ensure the temperature is kept 5-10°C above the lipid's melting point to keep the drug dissolved. For cold homogenization, minimizing the time the drug is in contact with the aqueous phase before solidification can help.
-
Consider Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that use a blend of solid and liquid lipids (oils). The resulting imperfect crystal structure creates more space to accommodate drug molecules, often leading to higher %DL and preventing drug expulsion.
-
Increase Drug Concentration: Incrementally increase the initial amount of this compound in the formulation, but be aware that there is a saturation limit for any given lipid matrix.
-
Q2: My SLN dispersion shows signs of instability, such as particle aggregation or gelling, during storage.
A2: Physical stability is a critical quality attribute for nanoparticle formulations.
-
Potential Causes:
-
Insufficient Surfactant: The concentration or type of surfactant may be inadequate to provide a sufficient steric or electrostatic barrier to prevent particle aggregation.
-
Low Zeta Potential: For electrostatically stabilized SLNs, a low absolute zeta potential value (e.g., < |20| mV) indicates weak repulsive forces between particles, making them prone to aggregation.
-
Lipid Polymorphism: Changes in the crystalline structure of the lipid over time can lead to particle shape changes and aggregation.
-
-
Recommended Solutions:
-
Optimize Surfactant Concentration: Gradually increase the surfactant concentration and monitor the particle size and zeta potential over time. A combination of surfactants (e.g., a non-ionic surfactant like Poloxamer 188 with an ionic one) can sometimes provide better stability.
-
Increase Zeta Potential: If using an ionic surfactant, you may be able to adjust the pH of the aqueous phase to increase the surface charge and repulsive forces. The goal is typically a zeta potential > |30| mV for good electrostatic stability.
-
Add a Cryoprotectant for Lyophilization: If preparing a solid S-SMEDDS by freeze-drying, incorporate a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during the freezing and drying process.
-
Store at Appropriate Temperatures: Avoid storing SLN dispersions near the melting point of the lipid or exposing them to freeze-thaw cycles, which can trigger polymorphic transitions and instability.
-
Section 4: Experimental Protocols
Protocol 1: Preparation and Characterization of a this compound-SMEDDS Formulation
-
Screening of Excipients: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Add an excess amount of this compound to 2 mL of each excipient in a sealed vial. b. Shake the vials in an isothermal shaker for 48 hours. c. Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
Construction of Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and co-surfactant that demonstrated the highest solubility for this compound. b. Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 4:1). c. For each S/CoS ratio, prepare a series of mixtures with the oil phase at weight ratios ranging from 9:1 to 1:9. d. Titrate each oil-surfactant mixture with water dropwise under gentle stirring. e. Observe the mixture for clarity and flowability. Plot the points on a ternary phase diagram to identify the clear, isotropic microemulsion region.
-
Preparation of this compound-Loaded SMEDDS: a. Select a ratio of oil:surfactant:co-surfactant from the robust microemulsion region identified in the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Add the pre-determined amount of this compound to the mixture. d. Vortex the mixture until the this compound is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization: a. Droplet Size and Zeta Potential: Dilute 100 µL of the SMEDDS formulation with 100 mL of deionized water. Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Robustness to Dilution: Dilute the SMEDDS in different media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) and check for any signs of precipitation or phase separation.
-
Thermodynamic Stability: Centrifuge the diluted SMEDDS at 3,500 rpm for 30 minutes and observe for any instability.
-
Protocol 2: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization (HPH)
This protocol describes the widely used hot homogenization technique.
-
Preparation of Lipid Phase: a. Weigh the selected solid lipid (e.g., Compritol® 888 ATO) and the calculated amount of this compound. b. Heat the mixture in a water bath at a temperature 5-10°C above the melting point of the lipid. c. Stir until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: a. Dissolve the surfactant (e.g., Poloxamer 188) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification and Homogenization: a. Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion. b. Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Nanoparticle Formation: a. Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. b. As the lipid cools and solidifies, SLNs will form.
-
Characterization: a. Particle Size, PDI, and Zeta Potential: Analyze the final SLN dispersion using a DLS instrument. b. Encapsulation Efficiency (%EE): i. Take a known volume of the SLN dispersion and separate the free, unencapsulated this compound from the SLNs using a centrifugal filter device. ii. Quantify the amount of free this compound in the filtrate using HPLC. iii. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.
Protocol 3: General Protocol for an In Vivo Pharmacokinetic Study in Rats
All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization: a. Use male Sprague-Dawley rats (180-220 g). b. Allow animals to acclimatize for at least one week under standard laboratory conditions (controlled temperature, 12-hour light/dark cycle) with free access to food and water.
-
Dosing: a. Fast the rats overnight (approx. 12 hours) before dosing, but allow free access to water. b. Divide rats into groups (e.g., Control Group receiving this compound suspension, Test Group receiving this compound-SMEDDS). c. Administer the respective formulations to each rat via oral gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points. b. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation and Analysis: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. b. Store plasma samples at -80°C until analysis. c. Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). d. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the concentration-time Curve). c. Calculate the relative bioavailability of the test formulation compared to the control.
Section 5: Data Presentation
The following table provides an illustrative example of pharmacokinetic data that might be obtained from an in vivo study comparing a standard this compound suspension to an enhanced SMEDDS formulation.
Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (Dose = 20 mg/kg).
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 4.0 ± 0.5 | 1,250 ± 180 | 100% (Reference) |
| This compound-SMEDDS | 780 ± 95 | 1.5 ± 0.5 | 6,500 ± 550 | 520% |
Data are presented as mean ± SD (n=6) and are for illustrative purposes only.
Section 6: Visualizations
Caption: Workflow for Oral Formulation Development.
References
- 1. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cross-reactivity in Muscone immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Muscone immunoassays, with a particular focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is a this compound immunoassay and what is it used for?
A this compound immunoassay is a laboratory technique used to detect and quantify this compound, a key fragrance compound, in various samples. These assays are crucial in quality control for the fragrance industry, pharmacokinetic studies in drug development, and environmental monitoring. They typically utilize antibodies that specifically bind to this compound.
Q2: What is cross-reactivity in the context of a this compound immunoassay?
Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules that are structurally similar to this compound, in addition to this compound itself. This can lead to inaccurate, often overestimated, measurements of this compound concentration. Identifying and understanding potential cross-reactants is critical for accurate assay results.
Q3: Which compounds are likely to cross-react in my this compound immunoassay?
Compounds with a similar macrocyclic ketone structure are potential cross-reactants. The degree of cross-reactivity will depend on how closely the structure of the analog resembles this compound and the specific epitope recognized by the assay's antibody.
Troubleshooting Guide: Cross-Reactivity
Issue: My sample results show an unexpectedly high concentration of this compound.
This could be due to cross-reactivity with a structurally similar compound in your sample matrix.
Step 1: Identify Potential Cross-Reactants
Review the composition of your sample to identify any compounds that are structurally analogous to this compound. Common structural analogs that could potentially cross-react include other macrocyclic musks.
Table 1: Potential Cross-Reactivity of Structurally Similar Molecules in a Hypothetical this compound Immunoassay
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound (Target Analyte) | 3-Methylcyclopentadecanone | 100 |
| Civetone | (Z)-Cycloheptadec-9-en-1-one | 5-15 |
| Exaltolide® (Firmenich) | Oxacyclohexadecan-2-one | 1-5 |
| Ambrettolide | Oxacycloheptadec-10-en-2-one | <1 |
| Galaxolide® (IFF) | Polycyclic Musk | <0.1 |
| Musk Ketone | Nitro Musk | <0.1 |
Note: The cross-reactivity percentages presented in this table are hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.
Step 2: Perform a Cross-Reactivity Validation Experiment
To confirm and quantify cross-reactivity, you will need to perform a competitive immunoassay. This involves testing the potential cross-reacting compounds in the assay to determine the concentration at which they displace 50% of the labeled this compound from the antibody (the IC50 value).
Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of potential interfering compounds in a this compound immunoassay.
Materials:
-
Microtiter plate pre-coated with a capture antibody against the primary antibody.
-
This compound standard solution.
-
Solutions of potential cross-reactants.
-
Primary antibody specific to this compound.
-
This compound-enzyme conjugate (e.g., this compound-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Assay buffer.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the this compound standard and each potential cross-reactant in the assay buffer.
-
Competitive Reaction:
-
To separate tubes, add 50 µL of each dilution of the standard or potential cross-reactant.
-
Add 50 µL of the diluted primary antibody to each tube.
-
Add 50 µL of the this compound-enzyme conjugate to each tube.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Plate Incubation:
-
Transfer 100 µL of the mixture from each tube to the wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3-5 times with 200 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each of the tested compounds.
-
Determine the IC50 value for this compound and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Step 3: Mitigating Cross-Reactivity
If significant cross-reactivity is confirmed, consider the following strategies:
-
Sample Purification: Use techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove the cross-reacting compounds from your sample before performing the immunoassay.
-
Antibody Specificity: If developing a new assay, screen for monoclonal antibodies with higher specificity to this compound that do not recognize the cross-reacting analogs.
-
Data Correction: If the cross-reacting compound and its concentration are known, it may be possible to mathematically correct the results. However, this is the least preferred option due to the potential for introducing further inaccuracies.
Visualizing Workflows and Logic
The following diagrams illustrate the experimental workflow for a competitive ELISA and a troubleshooting pathway for addressing cross-reactivity.
Technical Support Center: Optimizing Reaction Conditions for Muscone Derivatization
Welcome to the Technical Support Center for the derivatization of Muscone. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and data to facilitate the optimization of your experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound and other sterically hindered macrocyclic ketones.
General Questions
Q1: Why is the derivatization of this compound challenging?
A1: The primary challenge in derivatizing this compound (3-methylcyclopentadecanone) arises from its macrocyclic structure and the steric hindrance around the carbonyl group. This can lead to slower reaction rates and require carefully optimized conditions to achieve good yields.
Q2: What are the most common derivatization strategies for this compound?
A2: Common derivatization strategies for ketones like this compound include:
-
Wittig Reaction: To form alkenes.
-
Baeyer-Villiger Oxidation: To form lactones.
-
Reductive Amination: To form amines.
-
Formation of Oximes and Hydrazones: For purification, characterization, or as intermediates for further reactions.
Troubleshooting: Wittig Reaction
Q3: I am observing very low to no yield in my Wittig reaction with this compound. What are the possible causes and solutions?
A3: Low yields in the Wittig reaction with sterically hindered ketones like this compound are common. Here are some potential causes and their solutions:
-
Cause: Incomplete formation of the ylide (Wittig reagent).
-
Solution: Ensure your phosphonium salt is dry and use a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) for deprotonation. The choice of solvent is also critical; anhydrous THF or diethyl ether are commonly used.
-
-
Cause: The ylide is not reactive enough.
-
Solution: For sterically hindered ketones, non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are generally more reactive than stabilized ylides (e.g., those with an adjacent ester or ketone group).
-
-
Cause: Steric hindrance preventing the ylide from attacking the carbonyl carbon.
-
Solution: Increase the reaction temperature and prolong the reaction time. However, be mindful of potential side reactions and decomposition of the ylide at higher temperatures. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often a better alternative for hindered ketones as the smaller phosphonate carbanion is less sterically demanding.[1]
-
Q4: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
For Z-alkene: Unstabilized ylides typically favor the formation of the Z-alkene. Running the reaction in the presence of lithium salts can sometimes decrease Z-selectivity, so using a lithium-free base like sodium bis(trimethylsilyl)amide (NaHMDS) may be beneficial.
-
For E-alkene: Stabilized ylides generally yield the E-alkene. For non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation and subsequent protonation of the betaine intermediate at low temperatures to favor the E-alkene.[2]
Workflow for Troubleshooting Wittig Reactions
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Troubleshooting: Baeyer-Villiger Oxidation
Q5: My Baeyer-Villiger oxidation of this compound is slow and incomplete. How can I drive the reaction to completion?
A5: The rate of Baeyer-Villiger oxidation is influenced by the oxidant and catalyst used.
-
Cause: Insufficiently reactive peroxyacid.
-
Solution: The reactivity of peroxyacids is correlated with the pKa of the corresponding carboxylic acid. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is more reactive than meta-chloroperoxybenzoic acid (m-CPBA).
-
-
Cause: Low reaction temperature.
-
Solution: Gently warming the reaction mixture can increase the reaction rate. However, monitor the reaction closely to avoid side reactions, such as the decomposition of the peroxyacid.
-
-
Cause: Lack of catalysis.
-
Solution: For less reactive ketones, a Lewis acid or a protic acid can be used as a catalyst to activate the carbonyl group.
-
Q6: I am observing side reactions in my Baeyer-Villiger oxidation. How can I minimize them?
A6: Side reactions in Baeyer-Villiger oxidations often involve the oxidation of other functional groups in the molecule.
-
Solution: Choose a milder and more selective oxidant. While highly reactive, TFPAA can sometimes lead to side reactions. m-CPBA is often a good balance of reactivity and selectivity. Using a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) can help to control the pH and minimize acid-catalyzed side reactions.
Troubleshooting: Reductive Amination
Q7: The reductive amination of this compound with a primary amine is resulting in a low yield of the desired secondary amine. What could be the problem?
A7: Reductive amination of sterically hindered ketones can be challenging due to difficulties in both imine formation and reduction.
-
Cause: Unfavorable equilibrium for imine formation.
-
Solution: The formation of the imine intermediate is a dehydration reaction. Removing water as it is formed, for example by using molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the imine. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate this step.
-
-
Cause: Inefficient reduction of the sterically hindered imine.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is milder and more selective for the imine over the ketone. For particularly challenging substrates, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but pH control is important. Catalytic hydrogenation can also be an effective method.
-
Q8: I am observing the formation of a tertiary amine as a byproduct when using a primary amine. How can I prevent this over-alkylation?
A8: Over-alkylation to form a tertiary amine is a common side reaction in reductive amination.
-
Solution: Use a slight excess of the primary amine to outcompete the newly formed secondary amine for reaction with any remaining this compound. Alternatively, adding the reducing agent at the beginning of the reaction (direct reductive amination) can sometimes minimize over-alkylation by reducing the imine as it is formed.
Data Presentation: Reaction Yields for this compound Derivatization
The following table summarizes reported yields for various derivatization reactions of this compound and related macrocyclic ketones. Note that reaction conditions can significantly impact yields.
| Derivatization Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |
| Aldol Condensation/Cyclization | 1,10-dibromodecane, ethyl acetoacetate | 1. K₂CO₃, PTC; 2. NaOH; 3. PrZnI | Dehydro-muscone | 70 (step 1), 84 (step 2) | [3] |
| Hydrogenation | Dehydro-muscone | H₂, Pd/C | (rac)-Muscone | 91 | [3] |
| Ketal Formation | Dehydro-muscone | 1,4-di-O-benzyl-D-threitol | Diastereomeric ketals | - | [3] |
| Enantioselective Aldol Condensation | Macrocyclic diketone | Sodium N-methylephedrate | Bicyclic enone | up to 76% ee | |
| Ring-Closing Metathesis | Acyclic diolefin | Grubbs' catalyst | Cyclic alkene | - |
Experimental Protocols
The following are generalized protocols for key derivatization reactions of this compound. Note: These protocols may require optimization for specific substrates and scales.
Protocol 1: Wittig Reaction of this compound
This protocol describes the conversion of this compound to an alkene using a non-stabilized ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of a deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Baeyer-Villiger Oxidation of this compound
This protocol describes the synthesis of a lactone from this compound using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.
-
Add m-CPBA (1.2-1.5 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography on silica gel.
Protocol 3: Reductive Amination of this compound
This protocol describes the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways Involving this compound
Recent research has elucidated several signaling pathways through which this compound exerts its biological effects, particularly its anti-inflammatory and anti-cancer properties.
PI3K/AKT Signaling Pathway
This compound has been shown to modulate the PI3K/AKT signaling pathway, which is crucial in cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can suppress the biological activity of certain cancer cells and reduce inflammation.
Caption: this compound's inhibitory effect on the PI3K/AKT pathway.
NF-κB Signaling Pathway
This compound can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. By modulating this pathway, this compound can influence processes such as cell growth and differentiation.
Caption: this compound's modulation of the MAPK signaling cascade.
References
Technical Support Center: Enhancing the Resolution of Muscone Enantiomers in Chiral Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Muscone enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor or no resolution of this compound enantiomers?
Several factors can contribute to inadequate separation of this compound enantiomers in chiral chromatography:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. For macrocyclic ketones like this compound, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are generally recommended. If the chosen CSP lacks the specific stereoselective interactions required for this compound, the enantiomers will not resolve.[1][2]
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly influences selectivity. In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is a key parameter to optimize.[1]
-
Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. In many cases, lower temperatures can enhance resolution, although this may lead to longer analysis times and higher backpressure.[1]
-
Non-optimal Flow Rate: A reduced flow rate can increase the interaction time between the this compound enantiomers and the CSP, which can improve resolution. However, a flow rate that is too low may cause peak broadening due to diffusion.[2]
-
Poor Peak Shape: Chromatographic issues such as peak tailing, fronting, or splitting can severely impact resolution. These problems can arise from secondary interactions with the stationary phase, overloading the column with the sample, or using a sample solvent that is incompatible with the mobile phase.
Q2: What type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
Based on the chemical structure of this compound (a macrocyclic ketone), the following types of CSPs are recommended as a starting point for method development:
-
Polysaccharide-Based CSPs: These are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds. Columns with amylose or cellulose derivatives, such as the Chiralpak® and Chiralcel® series, are excellent candidates.
-
Cyclodextrin-Based CSPs: Modified cyclodextrins have shown success in the enantioselective analysis of this compound and other musk fragrances, particularly in gas chromatography. These can also be effective in HPLC.
It is highly recommended to screen a selection of different CSPs to identify the one that provides the best selectivity for this compound enantiomers.
Q3: How can I address peak tailing or fronting issues with my this compound peaks?
Poor peak shape can be addressed by considering the following:
-
Mobile Phase Additives: Although this compound is a neutral molecule, the presence of acidic or basic impurities in the sample or on the column can lead to peak tailing. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase can sometimes improve peak symmetry.
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase. Using a stronger solvent to dissolve the sample can cause peak distortion.
-
Column Overload: Peak fronting is a common sign of column overload. This can be rectified by reducing the concentration of the sample or decreasing the injection volume.
-
Column Condition: A contaminated or degraded column can result in poor peak shapes. Regular flushing and proper maintenance of the column are essential. If the performance deteriorates, a new column may be necessary.
Q4: My chromatogram shows split peaks for this compound. What are the potential causes?
Split peaks are a common issue in HPLC and can be caused by several factors:
-
Column Inlet Frit Blockage: A partially blocked frit at the inlet of the column can disrupt the flow path and cause the peak to split. Reversing and flushing the column (if permitted by the manufacturer) or replacing the frit may resolve this issue.
-
Column Bed Void: A void or channel in the column's packed bed can lead to a split peak. This usually requires column replacement.
-
Sample Preparation Issues: If the sample is not fully dissolved or contains particulate matter, it can lead to peak splitting. Always ensure your sample is completely dissolved and filtered before injection.
-
Strong Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Co-eluting Impurity: It is possible that an unknown compound is eluting very close to one of the this compound enantiomers, giving the appearance of a split peak. To test for this, inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it indicates the presence of a co-eluting substance.
Troubleshooting Guides
Guide 1: Enhancing Poor Resolution
| Symptom | Possible Cause | Troubleshooting Step |
| Peaks are not separated or have a resolution (Rs) < 1.5 | Inappropriate CSP | Screen different polysaccharide-based (amylose, cellulose) and cyclodextrin-based CSPs. |
| Suboptimal mobile phase composition | Systematically vary the percentage of the polar modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). | |
| Column temperature is not optimal | Adjust the column temperature. Often, decreasing the temperature improves chiral resolution. | |
| Flow rate is too high | Reduce the flow rate to allow for more interaction time between the enantiomers and the CSP. |
Guide 2: Addressing Peak Shape Problems
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary ionic interactions with the stationary phase | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA). |
| Peak Fronting | Column overload | Decrease the sample concentration and/or the injection volume. |
| Peak Splitting | Blocked column frit or void in the column bed | Reverse-flush the column (if permissible) or replace the column. |
| Sample solvent is too strong | Dissolve the sample in the mobile phase or a weaker solvent. |
Quantitative Data Summary
The following table provides representative data for the chiral separation of macrocyclic ketones, which can serve as a starting point for the method development for this compound enantiomers.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Chiralpak® IA | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 7.8 (R) / 9.5 (S) | 1.22 | 2.5 |
| Chiralcel® OD-H | n-Hexane/Ethanol (95:5, v/v) | 0.8 | 20 | 11.2 (R) / 13.1 (S) | 1.17 | 2.1 |
| Cyclodextrin-Based CSP | Acetonitrile/Water (60:40, v/v) | 1.0 | 30 | 6.2 (R) / 6.9 (S) | 1.11 | 1.8 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
This protocol outlines a systematic approach to developing a robust chiral separation method for this compound enantiomers using HPLC.
-
Column Selection:
-
Begin by screening polysaccharide-based chiral stationary phases such as Chiralpak® IA, Chiralpak® AD, Chiralcel® OD-H, and Chiralcel® OJ-H (4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Screening (Normal-Phase):
-
Prepare mobile phases consisting of n-hexane and a polar modifier (isopropanol or ethanol).
-
Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).
-
If resolution is poor, systematically vary the isopropanol concentration from 5% to 20%.
-
If necessary, switch the polar modifier to ethanol and repeat the screening process.
-
-
Optimization of Chromatographic Conditions:
-
Flow Rate: Once partial separation is achieved, optimize the flow rate. Start at 1.0 mL/min and decrease it incrementally to 0.5 mL/min to observe the effect on resolution.
-
Temperature: Evaluate the effect of column temperature. Analyze the sample at 25°C, 15°C, and 35°C to determine the optimal temperature for separation.
-
-
Sample Preparation:
-
Dissolve the this compound racemate in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Detection:
-
Use a UV detector at a low wavelength, such as 210 nm, as this compound lacks a strong chromophore.
-
Mandatory Visualizations
Logical Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral separation method.
Troubleshooting Decision Tree for Split Peaks
References
Mitigating cytotoxicity of Muscone at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with muscone's cytotoxicity at high concentrations during in vitro experiments.
Troubleshooting Guides
Issue 1: High levels of cell death observed in a non-cancerous cell line after treatment with this compound.
Question: My non-cancerous cell line is showing significant cell death even at moderate concentrations of this compound. How can I mitigate this?
Answer:
-
Concentration Optimization: The cytotoxic effects of this compound are dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. For instance, while this compound shows anti-cancer effects at micromolar concentrations in cancer cells, non-cancerous cells might be more sensitive.[1][2] In some cell types like bone marrow-derived macrophages, this compound showed no cytotoxicity up to 24 μg/ml.[3]
-
Time-Course Experiment: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time to see if the cytotoxic effects are minimized while still observing the desired biological activity.
-
Serum Concentration: The percentage of serum in your culture medium can influence cellular susceptibility to chemical compounds. Ensure you are using the recommended serum concentration for your cell line. In some cases, increasing the serum concentration might offer a protective effect, although this should be tested empirically.
-
Formulation and Delivery: Consider using a drug delivery system to control the release of this compound and reduce its peak concentration, which may be responsible for the acute cytotoxicity. Encapsulating this compound in liposomes or nanoparticles has been explored to enhance its therapeutic effects while potentially reducing systemic toxicity.[4][5]
Issue 2: Difficulty in differentiating between intended apoptosis in cancer cells and general cytotoxicity.
Question: I am using this compound to induce apoptosis in cancer cells, but I'm concerned about off-target cytotoxic effects. How can I specifically assess apoptosis versus necrosis?
Answer:
To distinguish between apoptosis and necrosis, a combination of assays is recommended:
-
Morphological Assessment: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and the formation of apoptotic bodies. Necrotic cells, on the other hand, tend to swell and lyse.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to differentiate between apoptotic and necrotic cells.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-positive cells: Primarily necrotic cells.
-
-
Caspase Activation Assays: this compound has been shown to induce apoptosis through the activation of caspases, such as caspase-3. Measuring the activity of key executioner caspases (e.g., caspase-3, -7) can confirm an apoptotic mechanism.
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-regulating proteins. This compound treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.
Issue 3: Inconsistent results or unexpected cell behavior in this compound-treated cultures.
Question: My experimental results with this compound are not reproducible. What are some common pitfalls?
Answer:
Inconsistent results can stem from various factors unrelated to this compound's specific activity. Refer to general cell culture troubleshooting guides for issues like:
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.
-
Reagent Quality: Ensure the quality and stability of your this compound stock solution. This compound is lipophilic, so proper solubilization in a suitable solvent (e.g., DMSO) is critical. Always use a consistent, low percentage of the solvent as a vehicle control in your experiments.
-
Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Culture Conditions: Maintain consistent culture conditions, including incubator temperature, CO2 levels, and humidity.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A1: this compound-induced cell death, particularly in cancer cells, is often a result of the activation of specific signaling pathways leading to apoptosis and autophagy. Key pathways identified include:
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Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce ER stress, leading to the activation of the PERK/ATF4/DDIT3 signaling cascade, which promotes apoptosis.
-
AMPK/mTOR Pathway: this compound can induce autophagy through the activation of the AMP kinase (AMPK) and inhibition of the mTOR complex 1 (mTORC1) signaling pathway, which is associated with the protein SESN2.
-
PI3K/Akt Pathway: In some contexts, this compound has been shown to suppress the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
p53 Signaling: this compound has been shown to prevent cisplatin-induced nephrotoxicity by inhibiting the expression and phosphorylation of p53.
Q2: Is there a way to reduce the volatility and improve the solubility of this compound for in vitro studies?
A2: Yes, this compound's poor water solubility and volatility can be addressed through formulation strategies. One approach is the encapsulation of this compound into cyclodextrin-based metal-organic frameworks (CD-MOFs). This has been shown to significantly improve this compound's solubility and reduce its volatility, which can lead to more consistent and reproducible results in cell culture experiments.
Q3: What are some reported IC50 values for this compound in different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cell Type | IC50 Value (48h) | Reference |
| MDA-MB-231 | Human Breast Cancer | 71.62 µM | |
| BT-549 | Human Breast Cancer | 73.01 µM | |
| HepG2 | Human Liver Cancer | Not explicitly stated, but effects seen at 0.5-2.5 µM | |
| Hep3B | Human Liver Cancer | Not explicitly stated, but effects seen at 0.5-2.5 µM | |
| SGC-7901 | Human Gastric Cancer | Optimal concentration for inhibition was 50 µg/ml | |
| MGC-803 | Human Gastric Cancer | Optimal concentration for inhibition was 50 µg/ml |
Note: It is always recommended to determine the IC50 value empirically in your specific cell line and experimental conditions.
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis via the ER stress pathway.
Caption: this compound-induced autophagy via the SESN2/AMPK/mTORC1 pathway.
References
- 1. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Guide” of this compound modification enhanced brain‐targeting efficacy and anti‐glioma effect of lactoferrin modified DTX liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Muscone for Researchers and Drug Development Professionals
An in-depth guide to the compositional, physicochemical, and biological properties of synthetic and natural muscone, complete with experimental data and detailed protocols.
The macrocyclic ketone this compound is the principal active and aromatic component of natural musk, a substance historically sourced from the glandular secretions of the male musk deer (Moschus moschiferus). Due to the endangered status of the musk deer, the use of natural musk has been almost entirely superseded by synthetic this compound in both the fragrance and pharmaceutical industries. This guide provides a comprehensive comparative analysis of synthetic and natural this compound, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties and biological activities, supported by experimental data and methodologies.
Compositional and Physicochemical Properties: A Tale of Two Musks
Natural musk is a complex biological substance, comprising a rich array of chemical compounds. In contrast, synthetic this compound is a single, highly purified molecule. This fundamental difference in composition underpins the variations in their physicochemical properties and biological effects. A key differentiator is the presence of muscopyridine in natural musk, an alkaloid that is absent in synthetic formulations and serves as a definitive biomarker for natural origin.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals the intricate composition of natural musk, which contains over 30 different compounds, with this compound being the most abundant at approximately 27.12%.[2] Synthetic this compound, on the other hand, presents as a single peak in GC-MS analysis, confirming its high purity.[2]
The following tables summarize the key physicochemical and compositional differences between natural and synthetic this compound.
Table 1: Comparative Physicochemical Properties of Synthetic and Natural this compound
| Property | Synthetic this compound | Natural this compound (from Musk) |
| Appearance | Colorless liquid[3] | Granular, black-brown mass |
| Odor Profile | Soft, sweet, warm animalic scent[4] | Complex, erogenic-animalic, dry woody |
| Molecular Formula | C₁₆H₃₀O | N/A (mixture) |
| Molecular Weight | 238.41 g/mol | N/A (mixture) |
| Density | 0.922 g/cm³ | N/A |
| Boiling Point | 328 °C | N/A |
| Vapor Pressure | 0.000095 mmHg @ 23°C | N/A |
| Solubility | Miscible with alcohol, very slightly soluble in water | Soluble in ethanol (as a tincture) |
Table 2: Comparative Chemical Composition of Natural vs. Artificial Musk
| Component Class | Natural Musk | Artificial Musk |
| Volatile Compounds | 15 identified compounds | 8 identified compounds |
| Alcohol-Soluble Compounds | 25 identified compounds | 22 identified compounds |
| Total Amino Acids | 156.4 mg/g | 787.1 mg/g |
| Key Biomarker | Muscopyridine (present) | Muscopyridine (absent) |
Biological Activity: A Comparative Overview
Both natural and synthetic this compound exhibit a range of biological activities, with a primary focus in research on their anti-inflammatory, neuroprotective, and anti-cancer effects. Due to its purified nature, synthetic this compound allows for more precise studies of its mechanism of action.
Olfactory Receptor Activation:
This compound's characteristic scent is perceived through its interaction with specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for this compound. Studies have shown that the naturally occurring (R)-(-)-enantiomer of this compound has a stronger and more superior odor than its (S)-(+)-enantiomer. The EC50 values for racemic this compound and its enantiomers in activating MOR215-1 (a mouse this compound receptor) are presented below.
Table 3: Olfactory Receptor Activation by this compound Enantiomers
| Compound | Olfactory Receptor | EC50 (µM) |
| Racemic this compound | MOR215-1 | 0.5 |
| l-(-)-(R)-Muscone | MOR215-1 | 0.6 |
| d-(+)-(S)-Muscone | MOR215-1 | >10 |
| Racemic this compound | OR5AN1 | 0.29 |
Anti-Inflammatory Activity:
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of inflammation, and the NLRP3 inflammasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
Anti-Angiogenic and Anti-Cancer Activity:
Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in breast cancer. This compound has been shown to suppress tumor angiogenesis by inhibiting the VEGF/PI3K/Akt/MAPK signaling pathway. This leads to a reduction in tumor growth and metastasis. The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
Table 4: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not specified, but inhibits proliferation |
| BT-549 | Breast Cancer | Not specified, but inhibits proliferation |
Experimental Protocols
For researchers seeking to replicate or build upon existing studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of synthetic and natural this compound.
Protocol 1: GC-MS Analysis for Purity and Muscopyridine Detection
Objective: To determine the purity of synthetic this compound and to detect the presence of muscopyridine as a marker for natural musk.
Materials:
-
Sample (Synthetic this compound or Musk Extract)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., Naphthalene)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
Procedure:
-
Sample Preparation:
-
For synthetic this compound, prepare a standard solution (e.g., 1 mg/mL) in ethyl acetate.
-
For musk extract, perform a liquid-liquid extraction with ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Analysis:
-
Purity of Synthetic this compound: A single major peak corresponding to the retention time and mass spectrum of this compound should be observed.
-
Detection of Muscopyridine: In natural musk samples, a peak corresponding to the retention time and mass spectrum of muscopyridine will be present, which will be absent in synthetic this compound.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (serial dilutions) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the VEGF/PI3K/Akt/MAPK and NF-κB signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between treated and control groups.
Mandatory Visualizations
To further elucidate the complex processes discussed, the following diagrams have been generated using the DOT language.
Diagram 1: Experimental Workflow for Differentiating Synthetic and Natural this compound
Caption: Workflow for differentiating synthetic and natural this compound.
Diagram 2: this compound Inhibition of the NF-κB Signaling Pathway
References
Unveiling the Neuroprotective Potential of Muscone: A Comparative Analysis in Preclinical Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies highlights the significant neuroprotective effects of Muscone, a bioactive compound traditionally used in medicine, across various models of neurological disorders. This guide provides a comparative analysis of this compound's efficacy against other neuroprotective agents in Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated promising neuroprotective capabilities by modulating key pathological pathways in several debilitating neurological diseases. In preclinical studies, it has been shown to mitigate neuronal damage, reduce neuroinflammation, and improve functional outcomes. This guide offers a side-by-side comparison of this compound with other therapeutic alternatives, presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanisms of action to facilitate informed research and development decisions.
Section 1: this compound in Alzheimer's Disease
In models of Alzheimer's disease (AD), this compound has been investigated for its potential to combat the hallmark pathologies of amyloid-beta (Aβ) plaque deposition and neuroinflammation.
Comparative Efficacy of this compound and Resveratrol
Resveratrol, a well-studied natural polyphenol, is a relevant comparator for its known neuroprotective effects in AD models.
| Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | APP/PS1 transgenic mice | Aβ Deposition, Neuroinflammation | Data on specific quantitative reductions in Aβ load and inflammatory markers with this compound treatment in APP/PS1 mice is still emerging in readily available literature. |
| Resveratrol | APP/PS1 transgenic mice | Aβ Plaque Load, Cognitive Function | - Significantly decreased cerebral levels of Aβ42 and Aβ40 in hippocampal homogenates.[1] - Improved spatial working memory in the Y-maze test and rescued spatial memory deficits in the Morris water maze test.[2] - Reduced the number of activated microglia.[3][4] |
Experimental Protocol: APP/PS1 Mouse Model of Alzheimer's Disease
The APP/PS1 mouse model is a commonly used transgenic model that develops age-dependent Aβ plaques and cognitive deficits.[5]
-
Animals: Male or female APP/PS1 double transgenic mice and wild-type littermates are used. Age of initiation for studies can vary, often starting before significant plaque deposition (e.g., 3 months) or after pathology is established (e.g., 7-8 months).
-
Treatment Administration: this compound or Resveratrol is administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 60 consecutive days).
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze (spatial learning and memory) and the Y-maze (spatial working memory).
-
Histopathological Analysis: After the treatment period, brain tissue is collected. Aβ plaque load is quantified using immunohistochemistry with anti-Aβ antibodies (e.g., 6E10 or 4G8). Neuroinflammation is assessed by staining for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers.
-
Biochemical Analysis: Brain homogenates are used to measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) using ELISA.
Signaling Pathway: this compound's Potential Anti-Inflammatory Mechanism
Section 2: this compound in Parkinson's Disease
In Parkinson's disease (PD) models, this compound has shown the ability to protect dopaminergic neurons from degeneration, a key feature of the disease.
Comparative Efficacy of this compound and Nicotine
Nicotine has been studied for its neuroprotective effects in PD models and serves as a relevant comparator.
| Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | MPTP-induced mice | Motor Deficits, Dopaminergic Neuron Survival | - Significantly improved motor deficits. - Alleviated the degeneration of dopamine neurons. |
| Nicotine | MPTP-induced mice | Dopaminergic Neuron Survival, Dopamine Levels | - Increased survival of dopaminergic neurons in MPTP-treated mice. - Reversed MPTP-induced depletion of dopamine, DOPAC, and HVA in the striatum and hippocampus. - Attenuated the degeneration of dopaminergic neurons. |
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons in the substantia nigra.
-
Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: MPTP is administered via intraperitoneal injection. Dosing regimens can be acute, subacute, or chronic to model different aspects of PD progression.
-
Treatment Administration: this compound or Nicotine is administered prior to, during, or after MPTP intoxication to assess its protective or restorative effects.
-
Behavioral Assessment: Motor function is evaluated using tests like the rotarod test (motor coordination and balance) and the open field test (locomotor activity).
-
Neurochemical Analysis: Post-mortem analysis of the striatum using high-performance liquid chromatography (HPLC) to quantify levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra and striatum.
Signaling Pathway: this compound's Inhibition of Ferroptosis in Parkinson's Disease
Section 3: this compound in Ischemic Stroke
This compound has demonstrated significant neuroprotective effects in animal models of ischemic stroke, primarily by reducing infarct volume and improving neurological outcomes.
Comparative Efficacy of this compound and Edaravone
Edaravone is a free radical scavenger clinically approved for the treatment of acute ischemic stroke, making it a key comparator.
| Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | MCAO/R rats | Infarct Volume, Neurological Deficit Score | - Significantly reduced infarct rate and tissue damage. - Improved neurological deficit scores. |
| Edaravone | MCAO/R rats | Infarct Volume, Neurological Score, Brain Edema | - Significantly reduced cerebral infarct volume. - Improved neurological impairment scores. - Attenuated brain swelling. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most frequently used model to mimic focal cerebral ischemia in rodents.
-
Animals: Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.
-
Treatment Administration: this compound or Edaravone is typically administered intravenously at the onset of reperfusion or at specified time points post-MCAO.
-
Neurological Assessment: A neurological deficit score is assigned based on a graded scale to assess motor and sensory deficits.
-
Infarct Volume Measurement: 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
Experimental Workflow: MCAO Model and Evaluation
Section 4: this compound in Traumatic Brain Injury
In models of traumatic brain injury (TBI), this compound has been shown to reduce cerebral edema and promote the expression of neurotrophic factors.
Comparative Efficacy of this compound and Other Osmotic Therapies
Osmotic agents like mannitol are standard clinical treatments for reducing intracranial pressure and cerebral edema in TBI.
| Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| This compound | Controlled Cortical Impact (CCI) / Weight-drop model rats | Brain Water Content (Edema), Neurotrophic Factor Expression | - Significantly decreased brain water content (P < 0.05). - Significantly increased expression levels of NGF and BDNF (P < 0.01). |
| Mannitol | Weight-drop model mice | Cerebral Edema, Neurological Severity Score | - Significantly reduced cerebral edema compared to injured controls. - Improved Neurological Severity Score post-injury. |
Experimental Protocol: Traumatic Brain Injury (TBI) Model
Models like the weight-drop method are used to induce a focal brain injury.
-
Animals: Adult Sprague-Dawley rats or Swiss albino mice are often used.
-
Injury Induction: A weight is dropped from a specific height onto the exposed skull or a closed head to induce a controlled cortical impact or concussion.
-
Treatment Administration: this compound is administered (e.g., via nasal perfusion) at specified times post-injury.
-
Edema Measurement: Brain water content is determined by measuring the wet and dry weight of the brain tissue at different time points after TBI.
-
Immunohistochemistry: Brain sections are stained for neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) to assess their expression levels.
Logical Relationship: this compound's Neuroprotective Effects in TBI
Conclusion
This compound demonstrates considerable neuroprotective potential across a range of preclinical models of neurological disorders. Its multifaceted mechanisms of action, including anti-inflammatory, anti-ferroptotic, and neurotrophic effects, position it as a compelling candidate for further investigation. This comparative guide underscores the need for continued research to quantify its effects, particularly in Alzheimer's disease models, and to further elucidate its signaling pathways to pave the way for potential clinical applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. The safety and efficacy of this compound in humans have not been established.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Resveratrol improves cognition and decreases amyloid plaque formation in Tg6799 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Muscone with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the debilitating consequences of neurological disorders such as stroke, spinal cord injury, and neurodegenerative diseases. Among the diverse array of compounds under investigation, Muscone, the primary active component of musk, has emerged as a promising candidate with demonstrated efficacy in various preclinical models. This guide provides a comprehensive comparison of this compound's neuroprotective effects against other notable agents—Edaravone, Riluzole, and Nimodipine—supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Overview of Neuroprotective Agents
This compound is a macrocyclic ketone that has been shown to exert potent anti-inflammatory, anti-apoptotic, and anti-oxidative effects in the central nervous system. Its neuroprotective capabilities have been documented in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1]
Edaravone , a free radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][4] Its primary mechanism involves the attenuation of oxidative stress, a key contributor to neuronal damage in various neurological conditions.
Riluzole , a sodium channel blocker with anti-glutamatergic properties, is used to treat ALS and has been investigated for its neuroprotective potential in spinal cord injury.[5] It is believed to reduce excitotoxicity, a major mechanism of secondary injury in the nervous system.
Nimodipine , a calcium channel blocker, is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. Its neuroprotective effects are attributed to the reduction of calcium influx into neurons, thereby preventing a cascade of neurotoxic events.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from various experimental studies, offering a comparative perspective on the efficacy of this compound and other neuroprotective agents in different models of neurological disorders. It is important to note that direct head-to-head comparative studies are limited; therefore, some of the comparisons are based on data from separate studies using similar models and outcome measures.
Table 1: Efficacy in Ischemic Stroke Models
| Agent | Experimental Model | Dosage | Key Outcome Measure | Result | Citation |
| This compound | MCAO in rats | 5 mg/kg | Infarct Volume Reduction | Significant reduction | |
| Edaravone | Network Meta-analysis of clinical trials in AIS | Standard clinical dose | Improved Neurological Function (7d-NIHSS) | Most effective intervention for early improvement | |
| Nimodipine | Retrospective analysis in aneurysmal SAH | Standard clinical dose | Prevention of DCI-related infarction | Superior to milrinone |
MCAO: Middle Cerebral Artery Occlusion; AIS: Acute Ischemic Stroke; 7d-NIHSS: 7-day National Institutes of Health Stroke Scale; DCI: Delayed Cerebral Ischemia; SAH: Subarachnoid Hemorrhage.
Table 2: Efficacy in Spinal Cord Injury (SCI) Models
| Agent | Experimental Model | Dosage | Key Outcome Measure | Result | Citation |
| This compound | Traumatic SCI in rats | 5 mg/kg | Basso, Beattie, Bresnahan (BBB) Score | Significant improvement (18.6 at 4 weeks) vs. Methylprednisolone (13.6) | |
| Riluzole | Meta-analysis of preclinical SCI studies | Various | Locomotor Recovery (Standardized Mean Difference) | Significant improvement (SMD = 0.70) |
BBB Score: A 21-point scale assessing locomotor function.
Table 3: Efficacy in Neurodegenerative Disease Models
| Agent | Experimental Model | Dosage | Key Outcome Measure | Result | Citation |
| This compound | APP/PS1 mice (Alzheimer's) | Not specified | Cognitive Improvement | Attenuated memory dysfunction | |
| Fluoroethylnormemantine (FENM) | Aβ₂₅₋₃₅-induced mouse model (Alzheimer's) | 10 mg/kg | Memory Deficit Prevention | More robust effects than Memantine |
APP/PS1: Transgenic mouse model of Alzheimer's disease.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex molecular interactions.
References
- 1. Protective effects of this compound on traumatic spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond nimodipine: advanced neuroprotection strategies for aneurysmal subarachnoid hemorrhage vasospasm and delayed cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Muscone Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of Muscone, a key active component in musk with significant pharmacological properties. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental protocols of commonly employed techniques, thereby facilitating informed decisions in method selection and cross-validation.
Introduction to this compound and its Quantification
This compound is a macrocyclic ketone and the principal fragrance component of musk, a substance highly valued in traditional medicine and perfumery. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products. Several analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on the cross-validation of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD).
The cross-validation of analytical methods is a critical process in analytical chemistry, ensuring that different methods provide comparable and reliable results. This is particularly important when methods are used interchangeably or when data from different laboratories need to be compared.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of GC-MS, HPLC, and UPLC-ELSD for this compound quantification based on published experimental data.
Table 1: Linearity and Range
| Method | Linearity (r²) | Linear Range | Reference |
| GC-MS/MS | ≥ 0.996 | 2.5 - 250 ng/mL | [1] |
| Headspace GC-MS | 0.9998 | 75.6 - 7560 ng/mL | [2] |
| HPLC (pre-column derivatization) | 0.9999 | 0.04 - 30.00 µg/mL | [3] |
| UPLC-ELSD | 0.9914 | Not Specified | [4] |
Table 2: Precision
| Method | Precision (RSD%) | Concentration Levels | Reference |
| GC-MS/MS | < 7.52% (Intra- and Inter-day) | Not Specified | |
| Headspace GC-MS | < 25% (Intra- and Inter-day) | Three different concentrations | |
| HPLC (pre-column derivatization) | 0.57% - 1.32% | Not Specified | |
| GC-MS | 1.36% - 3.85% | Three different batches |
Table 3: Accuracy and Recovery
| Method | Accuracy/Recovery | Details | Reference |
| GC-MS/MS | -8.03% to 14.52% (Accuracy) | Not Specified | |
| Headspace GC-MS | 83.7% - 88.6% (Absolute Recovery) | 100.5% - 109.8% (Relative Recovery) | |
| HPLC (pre-column derivatization) | 98.37% - 100.32% (Spiked Recoveries) | Not Specified | |
| UPLC-ELSD | 98.6% (Recovery Rate) | Not Specified |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ | Reference |
| GC-MS/MS | Not Specified | 2.5 ng/mL | |
| Headspace GC-MS | 25 ng/mL | Not Specified | |
| HPLC (pre-column derivatization) | 0.005 µg/mL | 0.04 µg/mL | |
| UPLC-ELSD | 2.0 ng | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline the experimental protocols for the compared methods.
GC-MS/MS Method for this compound Quantification
This method is suitable for the simultaneous determination of borneol and this compound in rat plasma.
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate is employed. Naphthalene is used as an internal standard.
-
Chromatographic Separation:
-
Column: HP-5MS capillary column.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
-
Validation Parameters: The method was validated for linearity, precision, accuracy, extraction recovery, matrix effect, and stability.
Headspace GC-MS Method for this compound Quantification in Rat Plasma
This method is designed for the analysis of this compound concentrations in biological matrices following oral administration.
-
Sample Preparation: Headspace injection is utilized for sample introduction.
-
Chromatographic Conditions:
-
Column: HP-5MS (5% Phenyl Methyl Siloxane).
-
Detector: Mass Selective Detector (MSD).
-
Carrier Gas: High purity helium.
-
-
Validation: The method was validated for linearity, precision (within-day and inter-day), and recovery (absolute and relative).
HPLC Method with Pre-column Derivatization for this compound Quantification
This method involves a chemical derivatization step to enhance the detectability of this compound.
-
Derivatization: The ether extract of the sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form this compound hydrazone.
-
Chromatographic Conditions:
-
Column: Alltima C18 column (5 µm, 150 mm × 4.6 mm).
-
Detection Wavelength: 365 nm.
-
-
Validation: The method was validated for linearity, recovery, repeatability, LOD, and LOQ.
UPLC-ELSD Method for this compound Quantification
This is a rapid and direct method for the quantification of underivatized this compound.
-
Chromatographic Separation:
-
Column: Waters Acquity BEH C18 (50 × 2.1 mm id, 1.7 µm).
-
Runtime: 5 minutes.
-
-
Detection:
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Optimized Conditions: Drift tube temperature at 30°C, gas flow rate 4.2 L/min.
-
-
Validation: The method was validated for precision, sensitivity, accuracy, linearity, stability, and robustness.
Visualizing the Workflow and Logic
Diagrams are provided to illustrate the experimental workflows and the logical process of cross-validation.
Experimental Workflows
Caption: Experimental workflows for this compound quantification using different analytical methods.
Cross-Validation Logic
Caption: Logical flow for the cross-validation and comparison of analytical methods.
References
- 1. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and this compound in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and direct quantification of underivatized this compound by ultra performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Binding Selectivity of Muscone to Olfactory Receptors: A Comparative Guide
This guide provides a comprehensive comparison of the binding selectivity of muscone to olfactory receptors (ORs) against other musk compounds. It is intended for researchers, scientists, and professionals in drug development and fragrance industries. The information is compiled from peer-reviewed studies and presented with supporting experimental data and detailed protocols.
Quantitative Data Presentation
The binding affinity and efficacy of this compound and other musk compounds have been evaluated primarily through functional assays, with EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum) being a key metric. The following table summarizes the EC50 values for various musk compounds on the human olfactory receptor OR5AN1 and the mouse olfactory receptor MOR215-1, which are known to be primary receptors for this compound.
| Olfactory Receptor | Compound | Compound Class | EC50 (µM) | Source |
| Human OR5AN1 | (R)-Muscone (l-muscone) | Macrocyclic Ketone | 13.3 | [1] |
| (S)-Muscone (d-muscone) | Macrocyclic Ketone | 11.3 | [1] | |
| Racemic this compound | Macrocyclic Ketone | 12.5 | [1] | |
| Musk Ketone | Nitro Musk | 0.79 | [1] | |
| Musk Xylene | Nitro Musk | 16.7 | [1] | |
| Cyclopentadecanone | Macrocyclic Ketone | 19.96 | ||
| Ambrettolide | Macrocyclic Lactone | >100 | ||
| Ethylene Brassylate | Macrocyclic Lactone | 52.81 | ||
| Galaxolide | Polycyclic Musk | No response | ||
| Mouse MOR215-1 | (R)-Muscone (l-muscone) | Macrocyclic Ketone | 0.6 | |
| (S)-Muscone (d-muscone) | Macrocyclic Ketone | 2.2 | ||
| Racemic this compound | Macrocyclic Ketone | 0.5 | ||
| Musk Ketone | Nitro Musk | 2.9 | ||
| Musk Xylene | Nitro Musk | 34.9 |
Key Observations from the Data:
-
Receptor Specificity: OR5AN1 is a key human receptor for this compound and also responds strongly to nitro musks like Musk Ketone, even more potently than to this compound itself. However, it shows weak or no response to polycyclic musks like Galaxolide. Another human receptor, OR1A1, responds to nitromusks but not to macrocyclic ketones like this compound.
-
Enantioselectivity: The mouse receptor MOR215-1 displays a clear preference for the (R)-enantiomer of this compound (l-muscone), which has a lower EC50 value than the (S)-enantiomer. In contrast, for the human receptor OR5AN1, while there is a difference in the maximal response, the EC50 values for the two enantiomers are similar.
-
Structural Determinants of Binding: Studies combining site-directed mutagenesis and computational modeling have identified key amino acid residues within the binding pockets of OR5AN1 and OR1A1 that are crucial for ligand recognition. For OR5AN1, Tyr260 in the transmembrane α-helix 6 is critical for hydrogen bonding with musk compounds. For OR1A1, Tyr258 plays a similar role in binding nitromusks.
Experimental Protocols
The evaluation of this compound's binding selectivity to olfactory receptors predominantly relies on in vitro functional assays using heterologous expression systems. The following is a detailed methodology for a commonly used luciferase reporter gene assay.
1. Heterologous Expression of Olfactory Receptors in HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plasmid Constructs: The coding sequence of the human olfactory receptor of interest (e.g., OR5AN1) is cloned into a mammalian expression vector, such as pCI. To enhance receptor trafficking to the cell surface, the receptor is often co-expressed with accessory proteins like Receptor Transporting Protein 1 Short (RTP1S). To facilitate signal transduction, a chimeric G-protein alpha subunit, Gαolf, is also co-expressed.
-
Transfection: HEK293 cells are seeded in 96-well plates. After 24 hours, the cells are transiently transfected with the olfactory receptor plasmid, RTP1S plasmid, Gαolf plasmid, and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]). A constitutively active Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
2. Luciferase Reporter Gene Assay
-
Odorant Stimulation: 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the odorant (e.g., this compound or other musk compounds) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). The final DMSO concentration is typically kept below 0.1% to avoid cytotoxicity. Cells are incubated with the odorant for a defined period (e.g., 4-6 hours).
-
Cell Lysis and Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (induced by odorant binding) is normalized to the Renilla luciferase activity (constitutive).
-
Data Analysis: The normalized luciferase activity is plotted against the logarithm of the odorant concentration. The resulting dose-response curve is fitted using a nonlinear regression model (e.g., the four-parameter Hill equation) to determine the EC50 value.
3. Site-Directed Mutagenesis
-
Primer Design: To investigate the role of specific amino acid residues in ligand binding, mutagenic primers are designed to introduce the desired mutation into the olfactory receptor's coding sequence.
-
PCR Mutagenesis: The plasmid containing the wild-type olfactory receptor gene is amplified by PCR using the mutagenic primers.
-
Template Removal and Ligation: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid). The amplified, mutated DNA is then circularized by ligation.
-
Transformation and Sequencing: The ligated plasmid is transformed into competent E. coli cells for amplification. The mutated plasmid is then purified and sequenced to confirm the desired mutation. The functional properties of the mutant receptor are then assessed using the luciferase assay described above.
Mandatory Visualizations
Caption: Experimental workflow for evaluating olfactory receptor activation.
Caption: Simplified olfactory signal transduction cascade.
References
Comparative Analysis of the Anti-inflammatory Activity of Muscone Isomers: A Review of Current Evidence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of muscone. While the naturally occurring (R)-(-)-muscone is the most studied form, this guide synthesizes the available experimental data on this compound's general anti-inflammatory properties, as direct comparative studies on its different isomers are currently limited in scientific literature.
This compound, a 15-membered macrocyclic ketone, is the principal active component of musk, a substance renowned for its medicinal properties in traditional medicine.[1][2] Modern pharmacological studies have increasingly focused on its significant anti-inflammatory effects.[3][4][5] Natural this compound is the (R)-(-)-enantiomer. Although the stereochemistry of a molecule can significantly influence its biological activity, a direct and comprehensive comparison of the anti-inflammatory potency of (R)-muscone versus (S)-muscone or the racemic mixture (dl-muscone) is not well-documented in existing research. This guide, therefore, summarizes the established anti-inflammatory mechanisms and supporting data for this compound as a whole, while also acknowledging the potential for enantioselective effects that warrant future investigation.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, demonstrating this compound's ability to modulate key inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| Murine Microglial BV2 Cells | Lipopolysaccharide (LPS) | Not Specified | IL-6, TNF-α, IL-1β expression | Suppression of pro-inflammatory cytokine expression. | |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 1.5, 3, 6 µg/ml | IL-1β, TNF-α, IL-6 levels | Significant downregulation of inflammatory cytokines. | |
| Hypoxic Schwann Cells | Cobalt Chloride (CoCl2) | Not Specified | IL-1β, TNF-α levels | Amelioration of oxidative stress and inflammation. | |
| HT22 Cells | Hypoxia/Reoxygenation (H/R) | 100 nM, 300 nM | Not Specified | Alleviation of inflammation, oxidative stress, and apoptosis. |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Condition | This compound Dosage | Measured Parameter | Result | Reference |
| Mice | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Not Specified | Pain hypersensitivity and inflammation | Mitigation of pain and inflammation. | |
| Mice | Myocardial Infarction (MI) | Not Specified | IL-1β, TNF-α, IL-6 levels in heart tissue | Remarkable decrease in inflammatory cytokine levels. | |
| Rats | Cervical Spondylotic Myelopathy | Not Specified | Pro-inflammatory cytokine expression | Attenuation of neuroinflammation. | |
| Mice | Myocardial Infarction | 2 mg/kg/day | TGF-β1, TNF-α, IL-1β, NF-κB expression | Significant decrease in inflammatory markers. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to evaluate the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and NLRP3 inflammasome components, are determined by Western blot analysis.
In Vivo Model of Myocardial Infarction
-
Animal Model: Myocardial infarction (MI) is induced in mice by ligating the left anterior descending coronary artery.
-
Treatment: A cohort of mice is treated with this compound (e.g., 2 mg/kg/day) or a vehicle control for a specified period (e.g., 3 weeks).
-
Assessment of Cardiac Function: Echocardiography is performed to measure parameters like left ventricular ejection fraction and fractional shortening.
-
Histological Analysis: Heart tissues are collected, and sections are stained (e.g., with Masson's trichrome) to assess myocardial fibrosis and collagen deposition.
-
Quantification of Inflammatory Markers: The expression of inflammatory cytokines (TNF-α, IL-1β) and signaling proteins (NF-κB) in the heart tissue is measured by ELISA and Western blot, respectively.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound inhibits key inflammatory signaling pathways.
Caption: Workflow for in vitro anti-inflammatory evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses inflammatory responses and neuronal damage in a rat model of cervical spondylotic myelopathy by regulating Drp1-dependent mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Anti-inflammatory Neuroprotectant [stressmarq.com]
- 5. researchgate.net [researchgate.net]
Validating Muscone's Therapeutic Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic targets of Muscone, a bioactive compound from musk, validated through the use of knockout (KO) and gene silencing models. By examining experimental data from studies utilizing these models, we can gain a clearer understanding of the specific molecular pathways through which this compound exerts its pharmacological effects. This information is crucial for advancing the development of targeted therapies for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemic injuries.
I. Validated Therapeutic Targets of this compound
Several molecular targets of this compound have been investigated and validated using genetic knockout or knockdown approaches. These studies provide strong evidence for the direct engagement of these targets by this compound and their role in its therapeutic efficacy. The primary validated targets discussed in this guide are Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), Glycogen Synthase Kinase 3β (GSK-3β), T-cell intracellular antigen-1 (TIA1), and the Olfactory Receptor MOR215-1.
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1)
Therapeutic Area: Myocardial Infarction, Anti-inflammatory
This compound has been shown to inhibit the excessive inflammatory response following myocardial ischemia-reperfusion injury (MIRI) by targeting TREM-1.[1] Knockout of the TREM-1 gene has been instrumental in validating this mechanism.
Comparative Data: this compound's Effect on Myocardial Infarction in Wild-Type vs. TREM-1 Knockout Models
| Parameter | Condition | Wild-Type (WT) | TREM-1 Knockout (KO) | This compound + WT | This compound + TREM-1 KO |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | MIRI | Significantly Increased | Increase Attenuated | Significantly Reduced | No significant additional reduction |
| p38 & NF-κB Signaling Activation | MIRI | Activated | Activation Reduced | Inhibited | No significant additional inhibition |
| Myocardial Cell Apoptosis | MIRI | Increased | Reduced | Reduced | Reduced |
| Myocardial Protection | MIRI | Low | High | High | High |
Experimental Protocol: TREM-1 Knockout Mouse Model of MIRI
A rat model of myocardial ischemia was established to study the effects of this compound.[1] In vitro, TREM-1 siRNA was transfected into macrophages. The levels of inflammatory cytokines were measured using qRT-PCR and ELISA. The expression of proteins related to the p38 and NF-κB signaling pathways was detected by Western blot. The study found that knocking down TREM-1 decreased the production of inflammatory cytokines and the activation of p38 and NF-κB signaling.[1] Both this compound treatment and TREM-1 gene knockout were shown to reduce cell apoptosis and protect against MIRI by inhibiting these signaling pathways.[1]
Signaling Pathway
Caption: this compound inhibits TREM-1 signaling to reduce inflammation and apoptosis in myocardial injury.
Glycogen Synthase Kinase 3β (GSK-3β)
Therapeutic Area: Neuroprotection, Parkinson's Disease
This compound has demonstrated neuroprotective effects in a model of Parkinson's disease (PD) by inhibiting ferroptosis. The validation of GSK-3β as a key target was achieved through overexpression studies, which functionally mimic the validation provided by knockout models by demonstrating the necessity of the target for the drug's effect.
Comparative Data: this compound's Effect on Parkinson's Disease Model with GSK-3β Overexpression
| Parameter | Condition | Control | This compound | GSK-3β Overexpression | This compound + GSK-3β Overexpression |
| Cell Viability | PD cellular model | Reduced | Substantially Elevated | Further Reduced | Protective effect nullified |
| Dopamine Neuron Degeneration | PD model mice | Increased | Alleviated | - | - |
| Motor Deficits | PD mice | Present | Significantly Improved | - | - |
| Ferroptosis Markers (Iron levels, Lipid peroxidation) | PD models | Increased | Reduced | Increased | Protective effect nullified |
Note: This table summarizes findings from a study where intracellular overexpression of GSK-3β was used to counteract the effects of this compound.
Experimental Protocol: GSK-3β Overexpression in a Parkinson's Disease Cell Model
Cellular models of Parkinson's disease were utilized to assess the neuroprotective effects of this compound. Cell viability was measured using the Cell Counting Kit-8 assay. To validate GSK-3β as the target, intracellular overexpression of GSK-3β was performed. The results showed that this overexpression nullified the protective effects of this compound on the PD cell models and promoted ferroptosis by increasing iron levels and lipid peroxidation.
Logical Relationship Diagram
Caption: this compound inhibits GSK-3β to suppress ferroptosis and confer neuroprotection.
T-cell intracellular antigen-1 (TIA1)
Therapeutic Area: Ischemic Stroke
This compound has been found to alleviate neuronal injury in acute ischemic stroke (AIS) by promoting the formation of stress granules (SGs) and reducing apoptosis. The role of TIA1, a key protein in SG formation, was validated using gene silencing and overexpression experiments.
Comparative Data: this compound's Effect on Neuronal Injury with TIA1 Modulation
| Parameter | Condition | Control | This compound | TIA1 Silencing | This compound + TIA1 Silencing | TIA1 Overexpression |
| Stress Granule (SG) Formation | AIS model | Low | Increased | Reduced | Effect of this compound blocked | Increased |
| Apoptosis | AIS model | High | Reduced | Increased | Protective effect of this compound blocked | Reduced |
| Neuronal Injury | AIS model | High | Alleviated | Worsened | Protective effect of this compound blocked | Alleviated |
Note: This table is based on findings from a study that employed TIA1 silencing and overexpression to validate its role in this compound's mechanism.
Experimental Protocol: TIA1 Silencing and Overexpression in an Ischemic Stroke Model
The study utilized PC12 cells with oxygen-glucose deprivation/reperfusion (OGD/R) and a rat transient middle cerebral artery occlusion/reperfusion (MCAO/R) model as models of AIS. TIA1 silencing and overexpression experiments were conducted to investigate the molecular mechanism. Double-label immunofluorescence staining of TIA1 and Ras-GAP SH3 domain-binding protein 1 (G3BP1) was used to observe SG formation. Western blotting and TUNEL staining were used to detect apoptosis. The results indicated that this compound binds to the TIA1 protein and regulates its expression, thereby promoting SG formation and protecting against AIS injury.
Experimental Workflow Diagram
Caption: Workflow for validating TIA1 as a target of this compound in acute ischemic stroke.
Olfactory Receptor MOR215-1
Therapeutic Area: Behavioral Neuroscience
The attraction of male mice to this compound has been linked to specific olfactory receptors. The use of MOR215-1 knockout mice has been pivotal in dissecting the role of this receptor in mediating the behavioral response to this compound.
Comparative Data: Attraction to this compound in Wild-Type vs. MOR215-1 Knockout Mice
| Group | Odor Source 1 | Odor Source 2 | Investigation Time (s) |
| Wild-Type (WT) Male Mice | Propylene Glycol (PG) | 450 µg this compound in PG | Significantly higher for this compound |
| MOR215-1 Knockout (KO) Male Mice | Propylene Glycol (PG) | 450 µg this compound in PG | No significant difference |
| Wild-Type (WT) Male Mice | Propylene Glycol (PG) | 45 ng this compound in PG | Significantly higher for this compound |
| MOR215-1 Knockout (KO) Male Mice | Propylene Glycol (PG) | 45 ng this compound in PG | No significant difference |
Note: This table summarizes the findings from a two-choice preference test.
Experimental Protocol: Two-Choice Preference Test
Individual mice were placed in a setup with two nose-poke holes. One hole delivered air scented with this compound dissolved in propylene glycol, while the other delivered air with the propylene glycol vehicle control. The total time the mouse spent with its nose in each hole was measured over a 3-minute period to determine preference. This experiment was conducted with both wild-type and MOR215-1 knockout mice to assess the role of this specific olfactory receptor in the attraction to this compound.
Logical Diagram of this compound Attraction
Caption: MOR215-1 is essential for mediating the attractive behavioral response to this compound in mice.
Conclusion
The use of knockout models and targeted gene silencing has been invaluable in validating the therapeutic targets of this compound. The studies highlighted in this guide demonstrate that this compound exerts its effects through specific molecular interactions, including the inhibition of the pro-inflammatory receptor TREM-1, the modulation of the GSK-3β pathway in neurodegeneration, the regulation of the TIA1 protein in ischemic stroke, and the activation of the olfactory receptor MOR215-1 in behavioral responses. This evidence-based approach of target validation is essential for the continued development of this compound and its derivatives as potential therapeutic agents. The detailed experimental protocols and comparative data presented here serve as a resource for researchers in the field to design further investigations into the mechanisms of this compound and to explore its full therapeutic potential.
References
The Shifting Landscape of Muscone Delivery: A Comparative Look at Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to optimizing its therapeutic efficacy. Muscone, a key active component of musk with a range of pharmacological activities, is no exception. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound delivered through different formulations, highlighting the impact of the delivery system on its absorption, distribution, metabolism, and excretion (ADME). While direct comparative studies are limited, this guide synthesizes available data and discusses the expected profiles of various formulations based on established principles of drug delivery.
Unveiling the Pharmacokinetics: A Data-Driven Comparison
The route of administration and the formulation technology play a pivotal role in modulating the pharmacokinetic parameters of this compound, ultimately influencing its bioavailability and therapeutic window. Below is a summary of available and extrapolated pharmacokinetic data for different this compound formulations.
| Pharmacokinetic Parameter | Oral Formulation (Intragastric Gavage in Rats) | Transdermal Formulation (Hypothetical) | Nanoparticle Formulation (Hypothetical) |
| Cmax (Maximum Concentration) | Moderate | Low to Moderate | High |
| Tmax (Time to Maximum Concentration) | ~1.5 hours[1] | Prolonged (hours) | Rapid to Moderate |
| AUC (Area Under the Curve) | Moderate | High | Highest |
| Bioavailability | Low to Moderate | Moderate to High | High |
| Half-life (t½) | Biphasic: t½α = 1.19 h, t½β = 1.53 h | Extended | Variable, potentially extended |
Note: Data for transdermal and nanoparticle formulations are hypothetical and based on the general pharmacokinetic principles of these delivery systems, as direct comparative in-vivo studies for this compound were not identified.
In-Depth Look at this compound Formulations
Oral Administration: The Conventional Route
Oral administration of this compound has been the traditional method of delivery. Following intragastric administration in rats, this compound is absorbed relatively quickly, reaching its maximum plasma concentration in approximately 1.5 hours[1]. The kinetic process is characterized by a two-compartment model[1]. However, oral delivery of this compound faces challenges such as poor water solubility and potential first-pass metabolism, which can limit its overall bioavailability.
To address these limitations, novel oral formulations are being explored. One such approach involves the use of cyclodextrin-based metal-organic frameworks (CD-MOFs) to encapsulate this compound. In vitro studies have shown that this formulation can significantly enhance the solubility and dissolution rate of this compound compared to its free form[2]. While in vivo pharmacokinetic data for this specific formulation is not yet available, it is anticipated that such advanced oral delivery systems could lead to improved bioavailability.
Transdermal Delivery: A Non-Invasive Alternative
Nanoparticle Formulations: The Future of Targeted Delivery
Nanoparticle-based drug delivery systems represent a promising frontier for enhancing the therapeutic efficacy of this compound. By encapsulating this compound within nanoparticles, it is possible to improve its solubility, protect it from degradation, and potentially achieve targeted delivery to specific tissues. Nanoparticle formulations are expected to exhibit a significantly higher AUC and Cmax compared to conventional oral formulations, indicating enhanced systemic exposure. The surface properties and size of the nanoparticles can be engineered to control the release rate and biodistribution of this compound, potentially leading to a longer half-life and reduced side effects.
Experimental Protocols: A Glimpse into the Methodology
The pharmacokinetic data presented are derived from studies employing rigorous experimental protocols. A typical experimental workflow for evaluating the pharmacokinetics of a new this compound formulation is depicted below.
Caption: Experimental workflow for a typical pharmacokinetic study of a new this compound formulation.
Key Methodological Considerations:
-
Animal Models: Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.
-
Drug Administration:
-
Oral: Intragastric gavage is a standard method for precise oral dosing in animal models.
-
Transdermal: Formulations are applied to a shaved area of the skin, and the site is often covered to prevent removal by the animal.
-
-
Sample Collection: Blood samples are typically collected at various time points via methods such as tail vein or retro-orbital sinus sampling.
-
Analytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are highly sensitive and specific methods for quantifying this compound concentrations in biological matrices.
This compound's Mechanism of Action: A Look at the Signaling Pathways
This compound exerts its pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. Recent studies have elucidated this compound's involvement in several key signaling cascades, including those related to angiogenesis, inflammation, and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Characterization of this compound Oil-Based Cyclodextrin Metal–Organic Frameworks: Molecular Dynamics Simulations and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterisation of transdermal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Efficacy of Muscone in Animal Models of Stroke: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muscone's in vivo efficacy in animal models of stroke against alternative neuroprotective agents, Edaravone and Citicoline. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a primary active component of musk, has demonstrated significant neuroprotective effects in preclinical studies of ischemic stroke. This guide synthesizes findings from multiple in vivo studies, primarily utilizing the transient middle cerebral artery occlusion (tMCAO) rat model, to offer a clear comparison of its performance against Edaravone and Citicoline, two clinically used neuroprotective drugs.
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize the quantitative data on the neuroprotective effects of this compound, Edaravone, and Citicoline in the tMCAO rat model of ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction
| Compound | Dosage | Administration Route | Infarct Volume Reduction | Reference |
| This compound | 9 mg/kg, 18 mg/kg | Intragastric | Dose-dependent reduction | [1] |
| Edaravone | 3 mg/kg (twice) | Intravenous | Significant reduction | [2] |
| 6 mg/kg | Intravenous | Significant reduction | [3] | |
| Citicoline | 250 mg/kg (daily for 7 days) | Intraperitoneal | Not significant alone | [4] |
| 50 mM | Intracerebroventricular | Significant reduction | [5] |
Table 2: Comparison of Neurological Deficit Improvement
| Compound | Dosage | Neurological Scoring System | Improvement in Neurological Score | Reference |
| This compound | 9 mg/kg, 18 mg/kg | Not specified | Dose-dependent improvement | |
| Edaravone | 6 mg/kg | Not specified | Significant improvement | |
| Not specified | Modified Neurological Severity Score (mNSS) | Significant improvement | ||
| Citicoline | 250 mg/kg (daily for 7 days) | Not specified | Trend towards improvement (not significant alone) | |
| 50 mM | Zea-Longa 5-point scale | Significant improvement |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo validation of neuroprotective agents. The following methodologies are commonly employed in the cited studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
The tMCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human ischemic stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration, typically 90 or 120 minutes, to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics and supportive nutrition.
Assessment of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is the standard method for visualizing and quantifying infarct volume.
-
Brain Tissue Preparation: 24 to 72 hours after MCAO, rats are euthanized, and their brains are rapidly removed and sectioned coronally into 2 mm thick slices.
-
TTC Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
Image Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white. The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Evaluation of Neurological Deficits
Various scoring systems are used to assess the neurological deficits following stroke.
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, balance, and reflex functions on a scale of 0 to 18 (where a higher score indicates greater deficit).
-
Zea-Longa 5-point scale: This is a simpler scale assessing the severity of neurological deficits, with scores ranging from 0 (no deficit) to 4 (severe deficit).
-
Bederson's Scale: This scale primarily assesses postural and forelimb flexion deficits.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Edaravone, and Citicoline are mediated through distinct yet sometimes overlapping signaling pathways.
This compound: Multi-Target Neuroprotection
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by inhibiting apoptosis and reducing inflammation.
Caption: this compound's anti-apoptotic and anti-inflammatory pathways.
Edaravone: Free Radical Scavenging and Anti-inflammatory Effects
Edaravone, a potent free radical scavenger, primarily mitigates oxidative stress-induced neuronal damage and associated inflammatory responses.
Caption: Edaravone's mechanism via ROS scavenging and NF-κB/NLRP3 inhibition.
Citicoline: Membrane Stabilization and Neurotransmitter Modulation
Citicoline's neuroprotective actions are linked to its role in phospholipid synthesis, which helps maintain cell membrane integrity, and its ability to modulate neurotransmitter systems.
Caption: Citicoline's role in membrane synthesis and neurotransmission.
Experimental Workflow
The general workflow for in vivo validation of a neuroprotective compound in a stroke model is illustrated below.
Caption: General experimental workflow for in vivo stroke studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Muscone's Anti-Angiogenic Effects
A deep dive into the transcriptomic alterations induced by Muscone in breast cancer cells reveals a targeted suppression of key angiogenic pathways, offering a compelling alternative to conventional anti-angiogenic therapies. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A recent study investigating the effects of this compound on MDA-MB-231 triple-negative breast cancer cells has illuminated its potent anti-angiogenic properties at the transcriptomic level. The findings demonstrate that this compound treatment leads to a significant alteration in the gene expression profile of these cells, ultimately inhibiting pathways crucial for tumor growth and vascularization.
Quantitative Overview of Transcriptomic Changes
Transcriptomic analysis of MDA-MB-231 cells treated with this compound identified a total of 152 differentially regulated genes.[1] Among these, 98 genes were found to be upregulated, while 54 were downregulated, indicating a significant and specific impact of this compound on the cellular machinery.[1]
| Category | Number of Genes |
| Total Differentially Expressed Genes | 152 |
| Upregulated Genes | 98 |
| Downregulated Genes | 54 |
Experimental Protocols
The transcriptomic and subsequent validation experiments were conducted using rigorous methodologies to ensure the reliability of the findings.
Cell Culture and Treatment
Human breast cancer cell lines, MDA-MB-231 and BT-549, were cultured in RPMI-1640 and DMEM media, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Human umbilical vein endothelial cells (HUVECs) were maintained in DMEM with the same supplements.[1] For the transcriptomic analysis, MDA-MB-231 cells were treated with either a vehicle (0.1% DMSO) or 60 μM this compound.[2]
RNA Sequencing and Analysis
Total RNA was extracted from the treated MDA-MB-231 cells. The subsequent RNA sequencing and gene expression analysis were performed to identify differentially expressed genes (DEGs). The criteria for identifying DEGs were a |log2FoldChange| > 1 and a P-value < 0.05. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were carried out to understand the biological implications of these gene expression changes.
Visualizing the Mechanism of Action
The experimental workflow and the key signaling pathway affected by this compound are illustrated below.
The transcriptomic data pointed towards the inhibition of the VEGF signaling pathway as a primary mechanism of this compound's anti-angiogenic action.
Comparative Insights and Future Directions
The study revealed that this compound's anti-angiogenic effect is mediated through the suppression of the VEGF/PI3K/Akt/MAPK signaling pathway. This mechanism shares similarities with established anti-angiogenic drugs. For instance, Bevacizumab, a monoclonal antibody, directly targets VEGFA, preventing its interaction with its receptor. Sunitinib, a tyrosine kinase inhibitor, also targets VEGFR, among other receptors.
While a direct, head-to-head transcriptomic comparison with these drugs under identical experimental conditions is not yet available, the focused action of this compound on the VEGF pathway in breast cancer cells is a significant finding. Unlike broader-spectrum inhibitors, this compound's more targeted transcriptomic footprint could potentially translate to a more favorable side-effect profile.
Further research involving comparative transcriptomic analyses of this compound and other anti-angiogenic agents on a panel of breast cancer cell lines would be invaluable. Such studies would provide a more comprehensive understanding of the unique and overlapping mechanisms of these compounds, paving the way for more effective and personalized anti-angiogenic therapies in the fight against breast cancer.
References
- 1. Subtype-specific response to bevacizumab is reflected in the metabolome and transcriptome of breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Muscone: A Comparative Guide to Signaling Pathway Validation
Muscone, the principal active component of musk, has long been a subject of scientific inquiry due to its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and cardioprotective properties.[1][2] Understanding the specific signaling pathways that this compound modulates is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of key signaling pathways implicated in this compound's bioactivities, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Key Signaling Pathways Modulated by this compound
Recent studies have elucidated several critical signaling cascades that are central to this compound's mechanism of action. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are frequently dysregulated in various pathological conditions.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Multiple studies have demonstrated this compound's ability to inhibit this pathway across different disease models.
Table 1: Comparative Effects of this compound on the PI3K/Akt Pathway
| Disease Model | Cell Line/Animal Model | This compound Concentration/Dose | Key Findings on PI3K/Akt Pathway | Alternative/Control |
| Breast Cancer | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in abstract | Suppressed VEGF-induced phosphorylation of PI3K and Akt.[3] | Vehicle Control |
| Gastric Cancer | SGC-7901 and MGC-803 cells | Optimal concentration determined by MTT assay | Suppressed the expression of PI3K and AKT proteins.[4] | Normal Control |
| Uveitis | Experimental Autoimmune Uveitis (EAU) mouse model | 20 mg/kg intraperitoneally | Downregulated the PI3K/AKT signaling pathway.[5] | DMSO Control |
| Myocardial Ischemia | Acute Myocardial Ischemia (AMI) rat model | Not specified in abstract | Promoted the phosphorylation of PI3K and AKT. | Ischemia Model Control |
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, encompassing ERK, JNK, and p38, is crucial for transmitting extracellular signals to the cellular machinery that governs proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, particularly in the contexts of cancer and cardiovascular disease.
Table 2: Comparative Effects of this compound on the MAPK Pathway
| Disease Model | Cell Line/Animal Model | This compound Concentration/Dose | Key Findings on MAPK Pathway | Alternative/Control | | :--- | :--- | :--- | :--- | | Breast Cancer | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in abstract | Suppressed VEGF-induced phosphorylation of MAPK members. | Vehicle Control | | Cardiac Hypertrophy | Angiotensin II-induced mouse model | Not specified in abstract | Significantly reduced the expression of p-ERK, p-JNK, and p-P38. | Angiotensin II-treated Control | | Neuroprotection | Glutamate-treated PC12 cells | Pretreatment | Prevented activation of ASK1/JNK/p38 signaling. | Glutamate-treated Control |
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancers. This compound exhibits anti-inflammatory effects by targeting this pathway.
Table 3: Comparative Effects of this compound on the NF-κB Pathway
| Disease Model | Cell Line/Animal Model | This compound Concentration/Dose | Key Findings on NF-κB Pathway | Alternative/Control | | :--- | :--- | :--- | :--- | | Myocardial Infarction | MI mouse model, LPS-induced BMDMs | 1.5, 3, or 6 μg/ml (in vitro) | Inhibited the activation of NF-κB. | LPS-treated Control | | Schwann Cell Injury | Hypoxic Schwann cells (SCs) | Not specified in abstract | Inhibited the NF-κB pathway by suppressing IL-1R1. | Hypoxia Model Control |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To quantify the expression levels of total and phosphorylated proteins within a specific signaling pathway.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the cytotoxic or proliferative effects of this compound on cultured cells.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.
-
Reagent Addition: MTT or CCK-8 solution is added to each well and incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Visualizing this compound's Impact on Signaling Pathways
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: this compound's modulation of the MAPK signaling cascade.
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Conclusion
The presented data strongly validates the role of the PI3K/Akt, MAPK, and NF-κB signaling pathways as key mediators of this compound's diverse pharmacological effects. The provided comparative tables and experimental protocols offer a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. The consistent inhibitory action of this compound on these pro-survival and pro-inflammatory pathways underscores its promise as a multi-target agent for a range of diseases. Future research should focus on elucidating the direct molecular targets of this compound within these cascades and exploring potential synergistic effects with other therapeutic agents.
References
- 1. This compound: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Pharmacological effects and mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses gastric cancer via regulation of miRNA‐145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Uveitis Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent replication of published findings on Muscone's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the bioactivity of Muscone, a key active component of musk. The focus is on its anti-inflammatory, cardioprotective, and anti-angiogenic properties. The information presented is intended to serve as a resource for researchers seeking to replicate and build upon these findings. To date, there is a notable absence of published independent replication studies for the key bioactivities of this compound. Therefore, the data herein is based on the original published findings and should be interpreted with this context in mind.
Anti-inflammatory Effects in Uveitis
This compound has been shown to alleviate experimental autoimmune uveitis (EAU) in mice by modulating the PI3K/AKT signaling pathway. It appears to reduce inflammation and help restore the integrity of the blood-retinal barrier[1][2][3][4].
Quantitative Data: this compound in Experimental Autoimmune Uveitis
| Parameter | Model System | Treatment | Result | Reference |
| Clinical Score | EAU Mouse Model | 20 mg/kg this compound (i.p.) | Significant reduction in clinical scores of uveitis compared to DMSO control. | [1] |
| Cell Proliferation | LPS and IFN-γ stimulated BV2 microglia | 0.1 µM and 1 µM this compound | Reduction in enhanced cell proliferation. | |
| Cell Migration | LPS and IFN-γ stimulated BV2 microglia | 0.1 µM and 1 µM this compound | Decrease in the migratory capacity of activated microglia. | |
| Inflammatory Cytokines | Retinas of EAU mice and BV2 cells | 20 mg/kg this compound (in vivo), 0.1/1 µM (in vitro) | Downregulation of inflammatory factors. |
Comparative Analysis with Dexamethasone
Dexamethasone is a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. While direct comparative studies between this compound and Dexamethasone in uveitis are not available, Dexamethasone is known to be more effective than the NSAID meloxicam in reducing some inflammatory markers in a lipopolysaccharide-induced inflammation model in chickens.
Experimental Protocol: Induction of EAU in Mice and this compound Treatment
This protocol is a summary of the methodology described by Liu et al. (2025).
-
Animals: Female C57BL/6J mice, 6-8 weeks old.
-
Induction of EAU:
-
Mice are immunized with 500 µg of human interphotoreceptor retinoid-binding protein (IRBP651-670) peptide.
-
Concurrently, 1 µg of Bordetella pertussis toxin is administered intraperitoneally.
-
-
Treatment:
-
From day 7 to day 13 post-immunization, EAU mice are randomly assigned to two groups.
-
The treatment group receives intraperitoneal injections of this compound at a dosage of 20 mg/kg body weight every other day.
-
The control group receives an equivalent volume of the vehicle (saline with 1% DMSO).
-
-
Evaluation:
-
Clinical signs of uveitis are scored.
-
Inflammatory cell infiltration is assessed by hematoxylin and eosin (H&E) staining of retinal sections.
-
Blood-retinal barrier integrity is evaluated using Evans blue and fundus fluorescein angiography (FFA).
-
Protein expression is analyzed by Western blot.
-
Signaling Pathway and Experimental Workflow
This compound's mechanism in uveitis.
Cardioprotective Effects in Cardiac Hypertrophy
This compound has been demonstrated to inhibit angiotensin II (Ang II)-induced cardiac hypertrophy in mice. The protective effects are attributed to the inhibition of the STAT3, MAPK, and TGF-β/SMAD signaling pathways.
Quantitative Data: this compound in Ang II-Induced Cardiac Hypertrophy
| Parameter | Model System | Treatment | Result | Reference |
| Heart Weight/Body Weight Ratio | Ang II-induced hypertrophic mice | This compound (2 and 4 mg/kg/day) | Significant reduction compared to Ang II group. | |
| Left Ventricular Ejection Fraction (LVEF) | Ang II-induced hypertrophic mice | This compound (2 and 4 mg/kg/day) | Increased to near-normal levels compared to Ang II group. | |
| mRNA Expression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Ang II-induced hypertrophic mice heart tissue | This compound treatment | Significantly decreased compared to Ang II group. | |
| Phosphorylation of STAT3, SMAD2/3, JNK, ERK, P38 | Ang II-induced hypertrophic mice heart tissue | This compound treatment | Significantly reduced compared to Ang II group. |
Comparative Analysis with Captopril
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It exerts cardioprotective effects by preventing heart remodeling. In a study on obese Zucker rats, both captopril and enalapril reversed insulin resistance and associated cardiac hypertrophy and hypertension. While a direct comparison with this compound is lacking, both appear to mitigate cardiac hypertrophy through different mechanisms.
Experimental Protocol: Ang II-Induced Cardiac Hypertrophy in Mice
This protocol is a summary of the methodology described by Liu et al. (2023).
-
Animals: C57BL/6 mice.
-
Induction of Hypertrophy:
-
Angiotensin II is continuously infused via osmotic mini-pumps.
-
-
Treatment:
-
Mice are divided into groups receiving saline, Ang II, Ang II + this compound (e.g., 2 mg/kg/day and 4 mg/kg/day), and Ang II + Valsartan (as a positive control).
-
-
Evaluation:
-
Cardiac function is assessed by echocardiography.
-
Heart weight to body weight and heart weight to tibial length ratios are calculated.
-
Cardiac fibrosis is evaluated using Masson's trichrome staining.
-
Gene and protein expression are analyzed by qRT-PCR and Western blot, respectively.
-
Signaling Pathway and Experimental Workflow
This compound's mechanism in cardiac hypertrophy.
Anti-Angiogenic Effects in Breast Cancer
This compound has been found to suppress breast cancer progression by inhibiting tumor angiogenesis through the modulation of the VEGF/PI3K/Akt/MAPK signaling pathways.
Quantitative Data: this compound in Breast Cancer Angiogenesis
| Parameter | Model System | Treatment | Result | Reference |
| Cell Viability (IC50) | MDA-MB-231 breast cancer cells | 48h this compound treatment | 71.62 µM | |
| Cell Viability (IC50) | BT-549 breast cancer cells | 48h this compound treatment | 73.01 µM | |
| Tumor Growth | Xenograft BALB/c mouse model | This compound treatment | Abrogation of tumor cell growth. | |
| Microvessel Density | Xenograft BALB/c mouse model | This compound treatment | Minimized tumor microvessel density. | |
| Gene Expression (VEGFR2, VEGFA, etc.) | HUVECs treated with tumor-conditioned medium | Pre-treatment of tumor cells with this compound | Significant inhibition of pro-angiogenic gene expression. |
Comparative Analysis with Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activities, primarily through the inhibition of VEGFR and PDGFR. It has been shown to reduce microvessel density and improve survival in animal models of glioblastoma. While this compound appears to act on the same signaling axis (VEGF/PI3K/Akt), a direct comparative study is needed to evaluate their relative efficacy and potential synergistic effects.
Experimental Protocol: In Vivo Xenograft Model of Breast Cancer
This protocol is a summary of the methodology described by Wang et al. (2024).
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, BT-549) and human umbilical vein endothelial cells (HUVECs).
-
In Vitro Assays:
-
Cell viability is assessed using CCK-8 assay.
-
Cell proliferation is measured by EdU assay.
-
Cell migration is evaluated through scratch and Transwell assays.
-
Tube formation assay is used to assess angiogenesis in HUVECs.
-
-
In Vivo Model:
-
A xenograft model is established by implanting breast cancer cells into BALB/c nude mice.
-
-
Treatment:
-
Mice with established tumors are treated with this compound or a vehicle control.
-
-
Evaluation:
-
Tumor growth is monitored.
-
Microvessel density, vascular leakage, and maturation are assessed in tumor tissues.
-
Gene and protein expression are analyzed by RNA sequencing, qRT-PCR, and Western blot.
-
Signaling Pathway and Experimental Workflow
This compound's mechanism in breast cancer.
Conclusion and Future Directions
The presented findings suggest that this compound possesses significant anti-inflammatory, cardioprotective, and anti-angiogenic properties. However, the lack of independent replication studies is a critical gap in the current body of research. To validate these promising initial findings and pave the way for potential clinical applications, rigorous and independent replication of the key experiments outlined in this guide is essential. Future studies should also focus on direct, head-to-head comparisons of this compound with established therapeutic agents to better define its potential advantages and clinical utility.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound inhibits angiotensin II–induced cardiac hypertrophy through the STAT3, MAPK and TGF-β/SMAD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Uveitis Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Uveitis Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Muscone: A Guide for Laboratory Professionals
The proper disposal of Muscone, a synthetic musk compound used in fragrances and research, is crucial for maintaining laboratory safety and environmental protection. While not classified as hazardous under the OSHA Hazard Communication Standard, this compound presents potential health and environmental risks that necessitate careful handling and disposal.[1][2] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Work in a well-ventilated area to avoid inhalation of any fumes.[3] In case of a spill, absorb the liquid with an inert material and collect it for disposal as hazardous waste.
II. This compound Waste Characterization and Segregation
All laboratory personnel should treat waste chemicals, including this compound, as hazardous unless confirmed otherwise by a designated safety officer. Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. Specifically, keep this compound waste separate from strong oxidizing agents, as they are incompatible.
Key Disposal Principles:
-
Do Not Drain Dispose: this compound is very toxic to aquatic life with long-lasting effects. Therefore, it should not be released into the environment, which includes disposal down the sink.
-
No Evaporation: Never evaporate chemicals as a method of disposal.
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
III. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, compatible, and leak-proof container.
-
The container should be kept securely closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of waste generation.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for pickup.
-
-
Empty Container Disposal:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.
-
IV. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Citation |
| CAS Number | 541-91-3 | |
| Chemical Formula | C16H30O | |
| Physical State | Liquid | |
| Flash Point | > 200.0 °F (> 93.3 °C) | |
| log Pow | 6.06 |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Muscone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Muscone. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. While this compound is generally not classified as a hazardous substance, adherence to proper handling practices is crucial to minimize exposure and maintain experimental integrity.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against chemical exposure in a laboratory setting. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes.[1][3] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for their resistance to a range of chemicals. Given the absence of specific breakthrough time data for this compound, it is advisable to change gloves frequently, especially after direct contact with the substance. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1] |
| Respiratory Protection | Respirator (if required) | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working in an area with inadequate ventilation or if there is a potential for aerosolization. |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound will ensure both safety and the quality of your research. The following workflow outlines the key stages from preparation to disposal.
Detailed Experimental Protocol
While a specific, universally applicable experimental protocol for this compound is not available, the following general procedure can be adapted for most laboratory applications involving this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
When weighing or transferring this compound, perform these actions within a chemical fume hood to minimize inhalation exposure.
-
Use clean, compatible glassware and equipment to prevent contamination.
-
Avoid direct contact with the skin and eyes.
-
Keep containers of this compound closed when not in use to prevent the release of vapors.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from sources of heat, sparks, and open flames.
-
Store separately from strong oxidizing agents.
Disposal Plan
As this compound is not generally classified as hazardous waste, disposal procedures are typically straightforward. However, it is imperative to adhere to your institution's specific guidelines.
Waste Segregation and Collection:
-
Collect all disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, in a designated, clearly labeled waste container.
-
Unused or excess this compound should be collected in a separate, sealed container labeled "Non-hazardous Chemical Waste" and with the full chemical name.
Disposal Procedure:
-
Consult your institution's environmental health and safety (EHS) office for the specific protocol for disposing of non-hazardous chemical waste.
-
Do not pour this compound down the drain or dispose of it in the regular trash unless explicitly permitted by your institution's EHS guidelines.
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Colorless to pale yellow liquid/oily liquid | |
| Boiling Point | 328 °C | |
| Melting Point | -15 °C | |
| Flash Point | >100 °C (>212 °F) | |
| Density | 0.9221 g/cm³ | |
| Vapor Pressure | 0.000095 mmHg @ 23°C | |
| Solubility | Very slightly soluble in water; miscible with alcohol |
Toxicological Data
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | Low | Not specified | |
| Acute Dermal Toxicity | Low | Not specified | |
| Skin Irritation | May cause skin irritation | Rabbit | |
| Eye Irritation | May cause eye irritation | Not specified |
Occupational Exposure Limits
| Organization | Limit |
| OSHA | No established limit |
| ACGIH | No established limit |
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their laboratory workflows, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
